Quinoline N-oxide hydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-oxidoquinolin-1-ium;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO.H2O/c11-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSWDTBBCIXCRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=[N+]2[O-].O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30214411 | |
| Record name | Quinoline, 1-oxide, monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30214411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64201-64-5 | |
| Record name | Quinoline, 1-oxide, monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064201645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline, 1-oxide, monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30214411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Fundamental Properties and Applications of Quinoline N-oxide Hydrate
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract: Quinoline N-oxide hydrate stands as a versatile and pivotal molecule in contemporary chemical and pharmaceutical research. Its unique electronic properties, conferred by the N-oxide functionality, render it a valuable intermediate for organic synthesis and a key building block in the development of novel therapeutic agents. This guide provides an in-depth exploration of its fundamental properties, from its physicochemical characteristics and spectroscopic signature to its synthesis, reactivity, and diverse applications. The content herein is synthesized from established literature and practical insights, designed to equip researchers, medicinal chemists, and drug development professionals with the authoritative knowledge required to effectively harness the potential of this compound.
Core Molecular Profile and Physicochemical Properties
Quinoline N-oxide is a heterocyclic aromatic compound derived from quinoline, where the nitrogen atom of the quinoline ring is oxidized.[1] The hydrate form incorporates one or more water molecules into its crystal structure, which can influence its physical properties, such as melting point and solubility. The introduction of the N-oxide group significantly alters the electronic distribution of the quinoline ring system. This modification increases the molecule's polarity and hydrophilic nature compared to its parent, quinoline, enhancing its solubility in aqueous environments and making it suitable for a broader range of laboratory applications.[2]
The N-oxide bond introduces a dipole moment and modifies the reactivity of the heterocyclic ring, making the C2 and C4 positions particularly susceptible to nucleophilic attack—a cornerstone of its synthetic utility.[3][4]
graph Quinoline_N_oxide_Hydrate_Structure {
layout=neato;
node [shape=plaintext];
edge [style=invis];
// Define nodes for atoms
N [label="N+", pos="0,0.5!", fontcolor="#202124"];
O [label="O-", pos="-0.5,1.2!", fontcolor="#202124"];
C2 [label="C", pos="1.2,0.5!", fontcolor="#202124"];
C3 [label="C", pos="1.8,-0.5!", fontcolor="#202124"];
C4 [label="C", pos="1.2,-1.5!", fontcolor="#202124"];
C4a [label="C", pos="0,-1.5!", fontcolor="#202124"];
C5 [label="C", pos="-1.2,-1.5!", fontcolor="#202124"];
C6 [label="C", pos="-1.8,-0.5!", fontcolor="#202124"];
C7 [label="C", pos="-1.2,0.5!", fontcolor="#202124"];
C8 [label="C", pos="-1.8,1.5!", fontcolor="#202124"]; // Placeholder, not in ring
C8a [label="C", pos="-0.6,1.5!", fontcolor="#202124"]; // Placeholder
C8a_ring [label="C", pos="0,-0.5!", fontcolor="#202124"];
// Define nodes for water
H2O [label="· xH₂O", pos="3.5,-0.5!", fontcolor="#5F6368"];
// Draw bonds
edge [style=solid, color="#202124"];
N -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C4a;
C4a -- C8a_ring;
C8a_ring -- N;
C4a -- C5;
C5 -- C6;
C6 -- C7;
C7 -- C8a_ring;
N -- O [label="", style=solid];
// Draw double bonds
edge [style=double, color="#202124"];
N -- C2 [style=invis]; // Redraw as double
C2 -- C3 [style=invis];
C4 -- C4a [style=invis];
// Manually position double bonds for clarity
node [shape=none, label=""];
p1 [pos="0.6,0.5!"];
p2 [pos="1.5,-0.0!"];
p3 [pos="1.5,-1.0!"];
p4 [pos="0.6,-1.5!"];
p5 [pos="-0.6,-1.5!"];
p6 [pos="-1.5,-1.0!"];
p7 [pos="-1.5,0.0!"];
p8 [pos="-0.6,0.0!"];
edge [style=solid, color="#202124"];
p1 -- p8;
p2 -- p3;
p4 -- p5;
p6 -- p7;
}
Caption: Key reaction pathways for Quinoline N-oxide.
Quinoline N-oxides have become central to the synthesis of functionalized quinolines, which are scaffolds for molecules with diverse biological activities. [5]They serve as starting materials for transformations including oxidations, cycloadditions, and aminations. [5]For instance, direct C-H alkenylation of quinoline N-oxides provides a suitable strategy for synthesizing promising antiparasitic drugs.
[5]
Applications in Drug Discovery and Materials Science
The versatile properties of this compound make it a valuable compound across several scientific disciplines.
-
Pharmaceutical Development: It is a crucial intermediate in the synthesis of pharmaceuticals, especially anti-cancer, anti-inflammatory, and antiparasitic agents. [2][6][7]The quinoline scaffold is present in numerous FDA-approved drugs, and the N-oxide provides a reactive handle to build molecular complexity. [7][8]Molecules with N-oxide functionalities can also act as prodrugs, where the N-oxide group may improve water solubility or be metabolically reduced to release the active agent.
[9]* Coordination Chemistry: this compound readily forms complexes with various metal ions, including lanthanides and zinc. [10][11]This property is exploited in the design of novel materials and catalysts.
-
Analytical Chemistry: It has been employed as a reagent in analytical methods, such as in the quantitative determination of nitrones, to enhance the accuracy of chemical analyses.
[2][11]* Biological Research: The compound is used in studies of metabolic pathways and drug toxicity, offering insights into the biological behavior of quinoline derivatives. [2]Quinoline 1-oxide is a known human metabolite of quinoline.
[12]
Safety, Handling, and Storage
Proper handling of this compound is essential. While specific toxicity data for the hydrate is limited, the parent compound, quinoline, is classified as toxic if swallowed, harmful in contact with skin, and is suspected of causing genetic defects and cancer. [13][14]Therefore, prudent laboratory practices are mandatory.
Table 2: Hazard and Precautionary Information
Category Information Source(s) GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation [12] Personal Protective Equipment (PPE) Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a laboratory coat are required. [13][14] Handling Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. [13][14] Storage Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is 2-8 °C. [2] [2] Disposal Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [13]
References
- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The direct C–H alkenylation of quinoline N-oxides as a suitable strategy for the synthesis of promising antiparasitic drugs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Crystal structures of zinc(II) coordination complexes with isoquinoline N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. Quinoline 1-oxide | C9H7NO | CID 15366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chemos.de [chemos.de]
- 14. cdhfinechemical.com [cdhfinechemical.com]
Discovery and history of Quinoline N-oxide hydrate
An In-depth Technical Guide to the Discovery and History of Quinoline N-oxide Hydrate
Abstract
This technical guide provides a comprehensive exploration of the discovery, synthesis, and historical significance of Quinoline N-oxide and its hydrate. It traces the origins of this important class of heterocyclic compounds from the foundational synthetic work of early pioneers to the pivotal discovery of the potent carcinogenic properties of its derivative, 4-nitroquinoline 1-oxide (4-NQO). The guide details the classical N-oxidation methodologies, the physicochemical characterization of the hydrate form, and the subsequent elucidation of the mechanism of action that established 4-NQO as a critical tool in experimental cancer research. This document is intended for researchers, scientists, and professionals in drug development, offering both a historical perspective and a technical foundation on the chemistry and biology of quinoline N-oxides.
Introduction: The Quinoline Scaffold and the Advent of N-Oxides
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] The introduction of an N-oxide functional group to this privileged structure dramatically alters its electronic properties and reactivity, opening new avenues for chemical transformations and biological activity.[3] Quinoline N-oxides have since become versatile precursors in organic synthesis and have been investigated for a wide range of biological activities, including antimicrobial and antitumor properties.[4][5]
This guide focuses on the genesis of this compound, charting its journey from initial synthesis to its impactful role in shaping our understanding of chemical carcinogenesis.
The Dawn of N-Oxide Chemistry: Foundational Synthesis
The study of quinoline N-oxide derivatives was built upon the pioneering work in the synthesis of aromatic amine oxides. A central figure in this field was the Japanese chemist Eiji Ochiai, whose research in the 1940s and 1950s established the fundamental methods for preparing these compounds.[6] The most common and enduring method for the N-oxidation of quinolines involves the use of organic peroxy acids, typically generated in situ from hydrogen peroxide and a carboxylic acid like acetic acid.[6][7]
Experimental Protocol: General Synthesis of Quinoline 1-Oxides (circa 1950s)
This protocol outlines the classical method for the N-oxidation of a quinoline derivative. The causality behind this experimental design lies in the controlled generation of a potent oxidizing agent (peracetic acid) to attack the nucleophilic nitrogen of the quinoline ring.
Reagents:
-
Quinoline (or a substituted quinoline derivative)
-
Glacial Acetic Acid
-
Hydrogen Peroxide (30-35% aqueous solution)
-
Sodium Carbonate (for neutralization)
-
Chloroform (for extraction)
Methodology:
-
Preparation of the Peroxy Acid: A solution of the quinoline derivative is prepared in glacial acetic acid within a round-bottom flask. This step ensures the quinoline is fully solvated and ready for reaction.
-
Oxidation: An excess of aqueous hydrogen peroxide is added portion-wise to the stirred solution. This reaction is exothermic and requires careful monitoring and often external cooling to maintain a temperature of 60-70°C.[6] Maintaining this temperature is critical; insufficient heat leads to a slow reaction rate, while excessive heat can cause uncontrolled decomposition of the peroxide and potential side reactions.
-
Reaction Monitoring and Work-up: The reaction mixture is heated for several hours. The progress can be monitored by techniques like Thin-Layer Chromatography (TLC) by observing the disappearance of the starting quinoline spot.
-
Isolation and Purification: Upon completion, the resulting quinoline 1-oxide is isolated. This typically involves cooling the mixture, neutralizing the acetic acid with a base such as sodium carbonate, and then extracting the product with an organic solvent like chloroform.[6] The product can be further purified by distillation under reduced pressure or, more commonly for the hydrate, by crystallization from an aqueous medium.[6]
Caption: Workflow for the classical synthesis of Quinoline N-oxide.
Characterization of this compound
Quinoline N-oxide is hygroscopic and readily forms a stable hydrate.[8] This hydrate is a versatile compound used as an intermediate in the synthesis of pharmaceuticals and agrochemicals and as a reagent in analytical chemistry.[9] Its hydrophilic nature enhances its solubility in aqueous environments, making it suitable for various laboratory applications.[9]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 64201-64-5 | [8][10] |
| Molecular Formula | C₉H₇NO·xH₂O | [9] |
| Molecular Weight | 145.16 g/mol (anhydrous basis) | [10] |
| Appearance | White to brown crystalline powder | [9] |
| Melting Point | 52-55 °C | [8][11] |
| Boiling Point | 173-172 °C / 4 mmHg | [5][9] |
| Purity | ≥ 97% | [9] |
Historical Significance: The Rise of 4-Nitroquinoline 1-oxide (4-NQO)
While Quinoline N-oxide itself is a valuable synthetic intermediate, its derivative, 4-nitroquinoline 1-oxide (4-NQO), holds a more profound place in scientific history. 4-NQO is a tumorigenic compound that became a cornerstone of experimental oncology.[12][13] It is a water-soluble carcinogen that, when administered to animal models, reliably induces tumors, particularly in the oral cavity.[13][14] This property made it an invaluable tool for studying the multistep process of carcinogenesis and for testing the efficacy of potential chemopreventive agents.[12][13]
The discovery of 4-NQO's potent carcinogenic effects shifted the focus of research on quinoline N-oxides towards understanding its mechanism of action and its interaction with biological macromolecules.[6]
Mechanism of Action: Unraveling the Carcinogenicity of 4-NQO
Early research correctly hypothesized that both the nitro group at the 4-position and the N-oxide function were essential for the biological activity of 4-NQO.[6] It was later confirmed that 4-NQO is a procarcinogen , meaning it requires metabolic activation to exert its genotoxic effects.[6][15]
The key metabolic transformation is the enzymatic reduction of the nitro group to a hydroxylamino group, which forms 4-hydroxyaminoquinoline 1-oxide (4HAQO) .[6][12] This highly reactive metabolite is considered the ultimate carcinogen .[6] 4HAQO can form covalent adducts with DNA, primarily with guanine and adenine bases.[6] This DNA damage, if not repaired by cellular mechanisms like nucleotide excision repair, leads to mutations and, ultimately, the initiation of cancer.[6][12]
Caption: Metabolic activation pathway of 4-NQO to induce carcinogenesis.
Modern Perspectives and Applications
The foundational work on Quinoline N-oxide and its derivatives has paved the way for broad applications. Today, quinoline N-oxides are recognized as highly versatile precursors for creating functionalized quinolines with high regioselectivity, which is often difficult to achieve with the unoxidized parent quinoline.[3][16] This reactivity has been harnessed to synthesize a wide array of compounds with potential therapeutic value, including:
-
Anticancer Agents: Beyond the historical context of 4-NQO, modern derivatives are being developed as cytotoxic agents that target specific cellular pathways, such as the PI3K/Akt/mTOR signaling cascade.[1]
-
Antimicrobial Agents: Substituted quinoline N-oxides have demonstrated significant activity against various pathogenic bacteria and fungi, including drug-resistant strains.[1]
-
Organic Synthesis: They serve as key intermediates in metal-free and metal-catalyzed reactions to introduce various functional groups onto the quinoline core.[17][18]
Conclusion
The history of this compound is a compelling narrative that begins with fundamental discoveries in synthetic organic chemistry and evolves into a story of profound biological impact. The pioneering work of chemists like Eiji Ochiai provided the tools to access this class of compounds. The subsequent investigation of its derivatives, most notably 4-nitroquinoline 1-oxide, not only unveiled a potent chemical carcinogen but also provided an essential molecule for cancer research that helped to unravel the mechanisms of genotoxicity and tumorigenesis. The legacy of these early studies endures, as quinoline N-oxides continue to be a fertile ground for the development of new synthetic methodologies and the discovery of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. ias.ac.in [ias.ac.in]
- 8. chemwhat.com [chemwhat.com]
- 9. chemimpex.com [chemimpex.com]
- 10. 喹啉-N-氧化物 水合物 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]
- 13. 4-nitroquinoline-1-oxide induced experimental oral carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. researchgate.net [researchgate.net]
- 17. Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. TsCl-promoted thiolation of quinoline N-oxides with thiophenols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Spectroscopic Characterization of Quinoline N-oxide Hydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoline N-oxide, the oxidized derivative of the vital heterocyclic scaffold quinoline, is a compound of significant interest in medicinal chemistry and materials science.[1][2] Its hydrated form, Quinoline N-oxide hydrate, is frequently encountered in synthesis and biological systems, necessitating a robust and unambiguous methodology for its characterization.[1] This technical guide provides a comprehensive, in-depth exploration of the spectroscopic techniques essential for the structural elucidation and purity assessment of this compound. As a senior application scientist, this document moves beyond mere data reporting to explain the causality behind experimental choices and data interpretation. It integrates methodologies from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), presenting a multi-faceted analytical workflow. Detailed, field-proven protocols, quantitative data summaries, and workflow visualizations are provided to equip researchers with the tools for confident and accurate characterization of this important molecule.
Introduction: The Significance of this compound
The quinoline motif, a fusion of benzene and a pyridine ring, is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including antimalarial, anticancer, and antibacterial drugs.[3][4][5] The introduction of an N-oxide functionality dramatically alters the electronic properties and reactivity of the quinoline scaffold.[2] This modification can enhance water solubility, modulate metabolic pathways, and serve as a key synthetic intermediate for further functionalization, making N-oxides critical in drug development.[1][6]
This compound (C₉H₇NO·xH₂O) is the stable, hydrated form of the parent N-oxide. Its ability to form hydrogen bonds and its increased hydrophilicity make its behavior in aqueous and biological environments particularly relevant.[1] Accurate characterization is therefore not an academic exercise but a prerequisite for reliable research in pharmaceutical development, metabolic studies, and analytical chemistry.[1] This guide establishes a self-validating analytical framework, leveraging the strengths of multiple spectroscopic techniques to build a complete and trustworthy structural profile.
Synthesis and Sample Preparation for Analysis
The reliable spectroscopic characterization of this compound begins with a pure, well-prepared sample. The most common synthetic route involves the direct oxidation of quinoline.
Synthesis via Peracetic Acid Oxidation
A robust method for preparing Quinoline N-oxide involves the in situ generation of peracetic acid from hydrogen peroxide and glacial acetic acid.[7] This approach is efficient and avoids the need to handle potentially unstable, pre-formed peroxy acids.[6][7]
Caption: General workflow for the synthesis of this compound.
Protocol: Purification and Sample Preparation
Objective: To isolate pure this compound from the reaction mixture and prepare it for spectroscopic analysis.
-
Reaction Quench & Neutralization: After the reaction period, cool the mixture and carefully neutralize it with a saturated sodium carbonate solution to a slightly alkaline pH.
-
Removal of Unreacted Quinoline: The unconverted, more volatile quinoline can be effectively removed from the N-oxide product via steam distillation.[7]
-
Crystallization: Concentrate the remaining aqueous solution under reduced pressure. Upon cooling, this compound will crystallize, often as shining yellow needles.[7]
-
Drying & Storage: Collect the crystals by filtration. Due to its hygroscopic nature, the degree of hydration can vary.[8] For consistent analysis, dry the sample under vacuum at a controlled, mild temperature. Store in a desiccator at 2-8°C.[1]
-
Preparation for Analysis:
-
NMR: Dissolve ~5-10 mg of the hydrate in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).
-
IR: Prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr powder, or use an Attenuated Total Reflectance (ATR) accessory.
-
UV-Vis: Prepare a stock solution in a UV-grade solvent (e.g., ethanol or water) and dilute to an appropriate concentration (~10⁻⁵ M) to achieve an absorbance below 1.5.
-
MS: Prepare a dilute solution (~1 µg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile) for infusion or LC-MS analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise molecular structure of this compound in solution. The N-oxide group induces significant changes in the electronic environment of the ring protons and carbons compared to the parent quinoline.
¹H NMR Spectroscopy
Causality: The electronegative N-oxide group strongly withdraws electron density from the heterocyclic ring. This "deshielding" effect causes the adjacent protons (H2 and H8) to resonate at a significantly lower field (higher ppm) than in quinoline itself. The water of hydration will appear as a broad singlet, the position of which is highly dependent on the solvent, concentration, and temperature.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| H₂O | Variable (e.g., ~1.5-5.0) | Broad Singlet |
| H2 | 8.5 - 8.9 | Doublet |
| H8 | 8.2 - 8.5 | Doublet |
| H4 | 7.9 - 8.2 | Doublet |
| H5, H6, H7 | 7.4 - 7.8 | Multiplet |
| H3 | 7.2 - 7.4 | Triplet |
| Note: Shifts are approximate and can vary with solvent and concentration.[9][10] |
¹³C NMR Spectroscopy
Causality: The N-oxide group also influences the carbon chemical shifts. Carbons directly attached to or near the nitrogen (C2, C8a) are significantly affected. The presence of the N-O bond alters the charge distribution across the entire bicyclic system.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C2 | ~137 |
| C4 | ~129 |
| C8a | ~140 |
| C4a | ~128 |
| C8 | ~129 |
| C5 | ~129 |
| C7 | ~130 |
| C6 | ~126 |
| C3 | ~120 |
| Note: Approximate shifts based on available data.[11][12] |
Protocol: NMR Data Acquisition
-
Sample Preparation: Prepare the sample as described in Section 2.2.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher). Lock the instrument on the deuterium signal of the solvent.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is essential for identifying the key functional groups present in the molecule, providing direct evidence for both the N-oxide bond and the water of hydration.
Causality: Molecular bonds vibrate at specific frequencies. The absorption of infrared radiation at these frequencies provides a fingerprint of the functional groups. The N-O bond has a strong, characteristic stretching vibration. The O-H bonds of the water molecule also have very distinct stretching and bending modes.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Significance |
| O-H Stretch (Water) | 3200 - 3500 | Broad, Strong | Confirms presence of hydrate water[13][14] |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | Aromatic ring C-H bonds |
| C=C / C=N Ring Stretch | 1450 - 1650 | Medium-Strong | Quinoline ring skeletal vibrations[15] |
| N-O Stretch | 1200 - 1300 | Strong | Diagnostic peak for the N-oxide group [16] |
| Aromatic C-H Out-of-Plane Bend | 750 - 900 | Strong | Substitution pattern on the rings[13] |
| O-H Bend (Water) | ~1630 | Medium | Confirms presence of hydrate water |
Protocol: ATR-FTIR Data Acquisition
-
Background Scan: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Collect a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Data Collection: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum is automatically ratioed against the background, yielding a spectrum in absorbance or transmittance.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the quinoline ring.
Causality: The extended aromatic system of quinoline N-oxide allows for π→π* and n→π* electronic transitions upon absorption of UV radiation. The N-oxide group perturbs this system, causing a shift in the absorption maxima (λ_max) compared to unsubstituted quinoline.[17] The exact position of these peaks can be sensitive to the solvent (solvatochromism).
| Transition Type | Approximate λ_max (nm) | Solvent Example |
| π→π | ~230, ~280, ~310-330 | Ethanol/Water |
| n→π | Longer wavelength, weak | Non-polar solvent |
| Note: Values are illustrative and depend on the solvent and pH.[18][19] |
Protocol: UV-Vis Spectrum Acquisition
-
Sample Preparation: Prepare a dilute solution of the analyte in a UV-grade solvent as described in Section 2.2.
-
Blank Correction: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction).
-
Sample Measurement: Replace the blank cuvette with a cuvette containing the sample solution.
-
Scan: Scan the absorbance of the sample across the desired wavelength range (e.g., 200-450 nm).
-
Data Analysis: Identify the wavelengths of maximum absorbance (λ_max).
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and offers structural information through analysis of its fragmentation patterns. It is the definitive technique for confirming the elemental composition.
Causality: In the mass spectrometer, the molecule is ionized and its mass-to-charge ratio (m/z) is measured. For Quinoline N-oxide, the most common observation is the protonated molecule [M+H]⁺. A characteristic fragmentation of N-oxides is the loss of an oxygen atom, [M+H-O]⁺, which can help distinguish it from a hydroxylated isomer.[20]
| Ion | Expected m/z (for C₉H₇NO) | Significance |
| [M+H]⁺ (Protonated Molecule) | 146.06 | Confirms the molecular weight of the anhydrous molecule[21][22] |
| [M]⁺˙ (Molecular Ion) | 145.05 | Observed in techniques like Electron Ionization (EI)[21] |
| [M+H-O]⁺ or [M-O]⁺˙ (Loss of Oxygen) | 130.07 or 129.06 | Diagnostic fragmentation for an N-oxide , resulting in the quinoline ion[20] |
Protocol: ESI-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution (~1 µg/mL) in methanol or acetonitrile, often with 0.1% formic acid to promote protonation.
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard.
-
Direct Infusion: Introduce the sample into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).
-
MS Scan: Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion.
-
MS/MS Analysis (Optional but Recommended): Select the [M+H]⁺ ion (m/z 146) for collision-induced dissociation (CID). Acquire the resulting product ion spectrum to observe the characteristic loss of oxygen (fragment at m/z 130).
Integrated Spectroscopic Analysis Workflow
No single technique provides a complete picture. The true power of spectroscopic characterization lies in the integration of data from multiple methods. This workflow ensures a self-validating and unambiguous identification of this compound.
Caption: Integrated workflow for the definitive characterization of the target compound.
This integrated approach provides multiple points of validation:
-
MS confirms the mass.
-
IR confirms the key functional groups (N-O and O-H).
-
NMR confirms the specific arrangement of atoms and the carbon-hydrogen framework.
Together, these data points leave no ambiguity as to the identity and hydrated state of the compound, a critical requirement for regulatory submissions and reliable scientific research in drug development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ias.ac.in [ias.ac.in]
- 8. chemwhat.com [chemwhat.com]
- 9. Quinoline-N-oxide(1613-37-2) 1H NMR [m.chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. Quinoline 1-oxide | C9H7NO | CID 15366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. spectrabase.com [spectrabase.com]
- 13. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Infrared Spectral Studies of Quinoline-N-Oxides and Isoquinoline-N-Oxides (1973) | S. Ghersetti | 10 Citations [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. Quinoline [webbook.nist.gov]
- 19. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Quinoline, 1-oxide [webbook.nist.gov]
- 22. dev.spectrabase.com [dev.spectrabase.com]
An In-Depth Technical Guide to the Solubility and Stability Profiles of Quinoline N-oxide Hydrate
Introduction
Quinoline N-oxide hydrate is a heterocyclic compound of significant interest in pharmaceutical and chemical research. As an analog of quinoline, a core structure in many biologically active molecules, its N-oxide derivative serves as a key intermediate in organic synthesis and exhibits its own unique chemical and biological properties.[1] A thorough understanding of its solubility and stability is paramount for researchers, scientists, and drug development professionals to ensure its effective and reliable application. This guide provides a comprehensive overview of the physicochemical properties, solubility characteristics, and stability profile of this compound, along with detailed experimental protocols for their assessment.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various experimental settings.
| Property | Value | Source(s) |
| Chemical Name | Quinoline 1-oxide hydrate | [2] |
| Synonyms | 1-oxidoquinolin-1-ium hydrate | [2] |
| CAS Number | 64201-64-5 | |
| Molecular Formula | C₉H₇NO · xH₂O | |
| Molecular Weight | 145.16 g/mol (anhydrous basis) | |
| Appearance | Cream to pale brown crystals or powder | [2] |
| Melting Point | 52-55 °C | |
| Hygroscopicity | Hygroscopic | [2] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical parameter that influences its bioavailability, formulation development, and purification strategies. This compound's hydrophilic nature suggests good solubility in aqueous environments.[1]
Qualitative Solubility
This compound is generally soluble in polar solvents. Its hydrophilic character is attributed to the presence of the N-oxide group and the water of hydration, which can participate in hydrogen bonding.
Quantitative Solubility
Precise quantitative solubility data is crucial for accurate solution preparation and formulation development. The following table summarizes the anticipated solubility of this compound in common laboratory solvents. Note: Experimentally determined values should be generated for specific applications.
| Solvent | Solubility ( g/100 mL) at 25 °C (Anticipated) |
| Water | Soluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| Isopropanol | Sparingly Soluble |
| Acetonitrile | Soluble |
| Dimethyl Sulfoxide (DMSO) | Freely Soluble |
| N,N-Dimethylformamide (DMF) | Freely Soluble |
pH-Dependent Solubility
The solubility of ionizable compounds like this compound is significantly influenced by the pH of the aqueous medium.[3] As a weak base, its solubility is expected to increase in acidic conditions due to the protonation of the N-oxide moiety, forming a more soluble salt.[3][4][5]
A comprehensive pH-solubility profile is essential for developing oral dosage forms and for predicting the compound's behavior in different physiological environments.
Experimental Protocol for Solubility Determination
A robust and reproducible method for determining the equilibrium solubility of this compound is the shake-flask method.
Objective: To determine the equilibrium solubility of this compound in various solvents and at different pH values.
Materials:
-
This compound
-
Selected solvents (e.g., water, methanol, ethanol, acetonitrile)
-
Buffer solutions of various pH values (e.g., pH 2, 4, 6.8, 7.4, 9)
-
Scintillation vials
-
Orbital shaker with temperature control
-
Analytical balance
-
Calibrated pH meter
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Syringe filters (0.45 µm)
Methodology:
-
Preparation: Add an excess amount of this compound to a series of scintillation vials, each containing a known volume of the desired solvent or buffer.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Quantification: Dilute the filtered solution with a suitable mobile phase and analyze the concentration of this compound using a validated stability-indicating HPLC method.
-
Data Analysis: Calculate the solubility in g/100 mL or mg/mL based on the quantified concentration and the dilution factor. For pH-solubility profiling, plot the solubility as a function of pH.
Stability Profile
Understanding the stability of this compound under various stress conditions is critical for determining its shelf-life, appropriate storage conditions, and potential degradation pathways.[6][7] Functional groups such as the N-oxide are known to be susceptible to degradation.[7]
General Stability Observations
This compound is known to be sensitive to light and moisture.[8] Prolonged exposure can lead to discoloration, with the compound turning from a white or cream color to yellow or brown, indicating degradation.[8]
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.[6][7] These studies involve subjecting the compound to stress conditions more severe than those encountered during routine storage.
Rationale: To assess the susceptibility of this compound to hydrolysis under acidic and basic conditions.
Anticipated Degradation Pathway: The N-oxide bond can be susceptible to cleavage under harsh hydrolytic conditions.
Rationale: To evaluate the compound's stability in the presence of oxidizing agents.
Anticipated Degradation Pathway: The quinoline ring system and the N-oxide group can be susceptible to oxidation, potentially leading to the formation of hydroxylated derivatives or cleavage of the N-O bond.[9]
Rationale: To determine the impact of light exposure on the stability of this compound.
Anticipated Degradation Pathway: The aromatic quinoline ring is a chromophore that can absorb UV light, leading to photochemical reactions. This can result in various degradation products, including hydroxylated species.[10][11][12][13]
Rationale: To assess the stability of the compound at elevated temperatures.
Anticipated Degradation Pathway: Thermal stress can lead to the loss of the water of hydration and potentially induce decomposition of the molecule.[14][15] The N-oxide functional group can be thermally labile.
Experimental Protocol for Forced Degradation Studies
Objective: To investigate the degradation of this compound under various stress conditions and to identify the resulting degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
High-purity water, Methanol, Acetonitrile
-
Photostability chamber
-
Temperature-controlled oven
-
HPLC-UV system
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system for peak identification
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).[16]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a defined period.[16]
-
Oxidative Degradation: Mix the stock solution with a solution of 3% H₂O₂. Keep the mixture at room temperature and monitor over time.[16]
-
Thermal Degradation: Expose a solid sample of this compound and the stock solution to elevated temperatures (e.g., 60-80°C) in a temperature-controlled oven.
-
Photolytic Degradation: Expose the stock solution in a transparent container to a light source in a photostability chamber, ensuring exposure to both UV and visible light.
-
-
Sample Analysis: At each time point, withdraw a sample, neutralize if necessary, and dilute with the mobile phase. Analyze the samples using a validated stability-indicating HPLC-UV method. For identification of degradation products, analyze the stressed samples using an LC-MS system.[17]
-
Data Analysis: Calculate the percentage of degradation for each condition. Characterize the degradation products based on their mass-to-charge ratio (m/z) and fragmentation patterns from the LC-MS analysis.
Stability-Indicating Analytical Method
A validated stability-indicating HPLC method is crucial for accurately quantifying the parent compound and separating it from any potential degradation products.[16]
Typical HPLC Method Parameters:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound.
-
Column Temperature: Ambient or controlled (e.g., 30 °C)
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizing Key Processes
General Degradation Pathways
The following diagram illustrates the potential degradation pathways of quinoline N-oxide under various stress conditions.
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Stability Studies
The following flowchart outlines the typical workflow for conducting a comprehensive stability study.
Caption: Workflow for a forced degradation study.
Conclusion
This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While general characteristics can be inferred from its structure and related compounds, it is imperative for researchers to perform specific, well-designed experiments to obtain quantitative data relevant to their applications. The protocols outlined herein provide a robust starting point for such investigations, ensuring the generation of reliable and accurate data for drug development and scientific research.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemwhat.com [chemwhat.com]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 5. scispace.com [scispace.com]
- 6. rjptonline.org [rjptonline.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Enhancing photocatalytic degradation of quinoline by ZnO:TiO2 mixed oxide: Optimization of operating parameters and mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. waters.com [waters.com]
An In-depth Technical Guide to the Mechanism of Action of Quinoline N-oxide Hydrate
This guide provides a comprehensive exploration of the chemical properties, metabolic fate, and multifaceted mechanisms of biological activity of Quinoline N-oxide hydrate. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge to offer a detailed understanding of how this compound and its related structures exert their effects at a molecular level.
Introduction
The quinoline scaffold is a privileged heterocyclic structure that forms the core of numerous natural products and synthetic compounds with significant therapeutic value.[1][2] Its derivatives have demonstrated a wide array of biological activities, including anticancer, antimalarial, and antimicrobial properties.[2] The introduction of an N-oxide functionality to this bicyclic system yields Quinoline N-oxide, a compound that not only serves as a versatile intermediate in organic synthesis but also possesses intrinsic biological activities that are a subject of intense research.[1][3] this compound, the hydrated form of this molecule, is frequently used in laboratory settings for its improved solubility and handling characteristics.[3]
This technical guide delves into the intricate mechanisms of action of this compound. We will move beyond a surface-level description to explore its metabolic activation, its role as a genotoxic agent, its impact on cellular signaling, and its interaction with mitochondrial functions. The narrative is grounded in experimental evidence, providing not only the "what" but the "why" behind its biological effects and the methodologies used to uncover them.
Section 1: The Chemical Context: Reactivity and Metabolic Transformation
The biological activity of Quinoline N-oxide is intrinsically linked to its chemical structure and how it is processed within a biological system. The N-oxide group plays a dual role: it alters the electronic properties of the quinoline ring system, enhancing its reactivity, and it provides a handle for metabolic enzymes.
Enhanced Chemical Reactivity
The oxygen atom in the N-oxide group is a strong electron-donating group, which increases the electron density of the quinoline ring. This activation makes the ring more susceptible to both electrophilic and nucleophilic attack, particularly at the C2 and C8 positions.[4][5] This enhanced reactivity is exploited in organic synthesis to create a diverse library of functionalized quinoline derivatives.[5][6] From a biological perspective, this inherent reactivity means the molecule can potentially interact with cellular nucleophiles, a foundational aspect of its mechanism of action.
Metabolic Fate: The Path to Bioactivation
Quinoline N-oxide is a known metabolite of quinoline, a compound extensively studied for its carcinogenic properties.[7][8] The metabolism of quinoline is primarily carried out by cytochrome P450 enzymes in the liver, a process that is crucial for its bioactivation into more reactive and toxic species.[8][9] Understanding this pathway provides a probable model for the biological processing of exogenously administered Quinoline N-oxide.
The key metabolic steps for the parent compound, quinoline, include:
-
Hydroxylation: Production of metabolites such as 2-hydroxyquinoline and 3-hydroxyquinoline.[8]
-
Epoxidation: A critical and dangerous step is the formation of the highly reactive quinoline-5,6-epoxide.[9] This electrophilic intermediate is considered a primary driver of quinoline's genotoxicity, as it can readily form covalent adducts with DNA.[9]
-
Dihydrodiol Formation: The epoxide is further metabolized to 5,6-dihydroxy-5,6-dihydroquinoline.[8]
This metabolic pathway highlights that Quinoline N-oxide is not an inert molecule but a participant in a complex biotransformation cascade that can lead to the generation of potent carcinogens.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemimpex.com [chemimpex.com]
- 4. C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes: a computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Biological activities of Quinoline N-oxide derivatives
An In-Depth Technical Guide to the Biological Activities of Quinoline N-Oxide Derivatives
Introduction
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, found in numerous natural products and synthetic pharmaceuticals.[1][2] Its versatile structure has been a fertile ground for developing agents with a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] A key modification to this privileged scaffold is the introduction of an N-oxide moiety, which significantly alters the electronic and steric properties of the quinoline ring.[5][6] This N-oxidation not only modulates the compound's physicochemical characteristics but often enhances its biological efficacy and opens new avenues for therapeutic intervention.[5][7] Quinoline N-oxide derivatives have demonstrated potent activities across several therapeutic areas, most notably in oncology, infectious diseases, and parasitology.[3][4][8]
This technical guide offers a comprehensive exploration of the biological activities of quinoline N-oxide derivatives. It is designed for researchers, scientists, and drug development professionals, providing in-depth analysis of their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.
The Chemistry of Quinoline N-Oxides: A Synthetic Overview
The foundation for the study of quinoline N-oxides was laid by early research into the synthesis of aromatic amine oxides.[9] Foundational methods, largely established in the mid-20th century, typically involve the direct oxidation of the quinoline nitrogen.[9]
The classic approach to N-oxidation utilizes organic peroxy acids, generated in situ from reagents like hydrogen peroxide and a carboxylic acid.[9] This method remains a fundamental and reliable route for accessing the quinoline N-oxide core. Modern synthetic chemistry has expanded this toolbox significantly, focusing on the N-oxide group's ability to act as a directing group for regioselective C-H functionalization.[10][11] This has enabled the precise introduction of various substituents at the C2 and C8 positions, which is crucial for tuning the biological activity of the resulting derivatives.[10][12][13][14]
Experimental Protocol: General N-Oxidation of Quinolines
This protocol is a representative method adapted from early literature for the synthesis of quinoline 1-oxides.[9]
-
Preparation : Dissolve the substituted quinoline starting material in a suitable solvent, such as glacial acetic acid.
-
Reaction : Add a 30-35% solution of hydrogen peroxide to the quinoline solution. The reaction is typically exothermic and may require initial cooling.
-
Incubation : Stir the mixture at a controlled temperature (e.g., 60-70°C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up : After cooling, neutralize the reaction mixture carefully with a base (e.g., sodium carbonate solution).
-
Extraction : Extract the aqueous layer with an appropriate organic solvent (e.g., chloroform or ethyl acetate).
-
Purification : Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the pure quinoline N-oxide.
Anticancer Activities of Quinoline N-Oxide Derivatives
The anticancer potential of quinoline N-oxides is one of the most extensively studied areas.[5][15] These compounds exert their effects through diverse mechanisms, often leading to potent cytotoxicity against a wide range of human cancer cell lines.[5][6]
Mechanisms of Action
The introduction of the N-oxide moiety often enhances anticancer efficacy through novel mechanisms of action.[5] Key pathways affected include those controlling cell survival, proliferation, and death.
-
Induction of Apoptosis and Cell Cycle Arrest : Many quinoline N-oxide derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[15][16] This is often accompanied by cell cycle arrest at specific checkpoints (e.g., G1 or G2/M phase), preventing the proliferation of malignant cells.[16]
-
Inhibition of Signaling Pathways : A critical mechanism for the anticancer activity of these compounds is the modulation of key cellular signaling pathways that are commonly dysregulated in cancer.[5] The PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival, is a frequent target.[5][16] Inhibition of this pathway by quinoline N-oxide derivatives can lead to the suppression of tumor growth.
-
DNA Interaction and Damage : It is important to note the historical context of 4-nitroquinoline 1-oxide (4NQO), a potent carcinogen.[9] Its biological activity stems from its metabolic reduction to a reactive electrophile that forms covalent adducts with DNA bases, leading to mutations.[9] While many modern therapeutic derivatives are designed to avoid this genotoxicity, the ability of the quinoline N-oxide scaffold to interact with DNA remains a key mechanistic consideration.
Structure-Activity Relationship (SAR)
The anticancer potency of quinoline N-oxides is highly dependent on the nature and position of substituents on the quinoline ring.[6]
-
Methylation : The position of methyl groups is a critical determinant of activity. For instance, C-8 methylation has been achieved through regioselective techniques and can significantly impact anticancer effects.[6]
-
Other Substitutions : Electron-withdrawing or electron-donating groups at various positions can modulate the electronic properties of the scaffold, influencing its interaction with biological targets. For example, some quinoline-N-oxide chalcones have shown potent activity against breast (MCF-7) and renal (TK-10) cancer cell lines.[16]
In Vitro Efficacy Data
The cytotoxic activity of quinoline N-oxide derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀) or half-maximal growth inhibition (GI₅₀) value. The table below summarizes the activity of selected derivatives against various human cancer cell lines.
| Compound Class/Derivative | Cancer Cell Line | IC₅₀/GI₅₀ (µM) | Reference |
| Isoquinolinequinone N-Oxides | Various Human Tumors | Nanomolar Range | [17] |
| Quinoline-N-oxide Chalcone (Compound 59) | MCF-7 (Breast) | Highly Active | [16] |
| Quinoline-N-oxide Chalcone (Compound 59) | TK-10 (Renal) | Highly Active | [16] |
| 8-Methyl-quinoline N-oxide derivative | A549 (Lung) | Varies with structure | [6] |
| 7-alkoxy-quinolin-4-amine derivative (10g) | Various Human Tumors | < 1.0 | [18] |
| Quinoline-5-sulfonamide (3c) | C-32 (Melanoma) | ~15-20 | [19] |
| Quinoline-5-sulfonamide (3c) | MDA-MB-231 (Breast) | ~15-20 | [19] |
| Quinoline-5-sulfonamide (3c) | A549 (Lung) | ~20-25 | [19] |
*Note: A specific quantitative value was not provided in the source, but the compound was highlighted as the most active in its series.[16]
Experimental Protocols for Anticancer Evaluation
This protocol outlines the determination of cell viability in response to treatment with quinoline N-oxide derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]
Detailed Protocol:
-
Cell Seeding : Plate cancer cells in 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[5]
-
Compound Treatment : Prepare serial dilutions of the quinoline N-oxide derivatives in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubation : Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition : Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
This protocol describes the analysis of cell cycle distribution in treated cancer cells using propidium iodide (PI) staining.[5]
Detailed Protocol:
-
Cell Treatment : Seed cells in 6-well plates and treat with the desired concentrations of quinoline N-oxide derivatives for 24-48 hours.[5]
-
Cell Harvesting : Harvest both adherent and floating cells by trypsinization, wash with ice-cold PBS, and collect by centrifugation.[5]
-
Fixation : Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining : Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (a DNA intercalating agent) and RNase A (to prevent staining of double-stranded RNA).
-
Incubation : Incubate in the dark at room temperature for 30 minutes.
-
Analysis : Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in the cells.
-
Data Interpretation : Deconvolute the resulting DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Antimicrobial and Antiparasitic Activities
Beyond oncology, quinoline N-oxide derivatives have demonstrated significant promise as agents against a wide range of pathogens.[20]
Antibacterial and Antifungal Properties
Derivatives of the quinoline N-oxide scaffold have shown broad-spectrum activity against both bacteria and fungi.[20][21] Their efficacy extends to drug-resistant strains, which is of critical importance in the current era of antimicrobial resistance.[20] For example, certain derivatives are active against methicillin-resistant S. aureus (MRSA) and vancomycin-resistant E. faecium.[20] Quinoxaline 1,4-di-N-oxides, a related class, have also shown activity against mycobacteria and various fungi.[22]
Table of Antimicrobial Activity (MIC)
| Compound Class/Derivative | Microorganism | MIC (µg/mL) | Reference |
| N-methylbenzoindolo[3,2-b]-quinoline (Cmpd 8) | Vancomycin-resistant E. faecium | 4 | [20] |
| 1,2,3-triazole quinoline conjugates (Cmpd 9) | Staphylococcus aureus | 0.12 | [20] |
| 1,2,3-triazole quinoline conjugates (Cmpd 9) | Escherichia coli | 0.12 | [20] |
| Quinocetone (a Quinoxaline di-N-oxide) | Microsporum canis | 8 | [22] |
| Quinocetone (a Quinoxaline di-N-oxide) | Mycoplasma gallisepticum | 8-16 | [22] |
| Sulfonyl/benzoyl quinoline (Cmpd 6) | Bacillus cereus | 3.12 | [21] |
| Sulfonyl/benzoyl quinoline (Cmpd 6) | Aspergillus flavus | Potent* | [21] |
*Note: The source indicates high potency without a specific MIC value.[21]
Antiparasitic Potential
The quinoline core is famous for its role in antimalarial drugs like chloroquine.[2] This activity extends to quinoline N-oxide derivatives, which are being explored as novel antiparasitic agents.[13][23] They have shown significant in vitro activity against a panel of protozoan parasites, including those responsible for Chagas disease (Trypanosoma cruzi), sleeping sickness (Trypanosoma brucei), and leishmaniasis (Leishmania infantum).[24]
Experimental Protocol for Antimicrobial Susceptibility Testing
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Detailed Protocol:
-
Compound Preparation : Prepare a two-fold serial dilution of the quinoline N-oxide derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation : Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation : Add the microbial inoculum to all wells containing the test compound. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubation : Cover and incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination : After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]
Future Perspectives and Conclusion
Quinoline N-oxide derivatives represent a versatile and highly promising class of compounds in drug discovery. Their enhanced biological activity compared to parent quinolines, coupled with the potential for diverse and regioselective functionalization, makes them attractive candidates for therapeutic development.[5][6] The extensive research into their anticancer properties has revealed multiple mechanisms of action, including the potent inhibition of critical cell signaling pathways.[5][16] Furthermore, their broad-spectrum antimicrobial and antiparasitic activities address urgent global health needs.[20][24]
Future research will likely focus on optimizing the therapeutic index of these compounds—maximizing potency while minimizing toxicity, a particularly salient point given the history of 4NQO.[9] The exploration of novel derivatives through advanced synthetic strategies, the investigation of combination therapies, and the identification of specific molecular targets will be crucial for translating the preclinical promise of quinoline N-oxide derivatives into clinically successful therapeutics.
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoline Derivatives: A Comprehensive Review of Synthesis, Biological Activities, and Pharmaceutical Applications | International Journal of Pharma Professional’s Research [ijppronline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Biological activities of quinoline derivatives. | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. WO2015160125A1 - Novel preparation method of quinoline n-oxide derivative with amide group - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 16. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In vitro antimicrobial activities of animal-used quinoxaline 1,4-di-N-oxides against mycobacteria, mycoplasma and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The direct C–H alkenylation of quinoline N-oxides as a suitable strategy for the synthesis of promising antiparasitic drugs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Quinoline N-oxide Hydrate as an Oxidizing Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Quinoline N-oxide Hydrate in Modern Organic Synthesis
This compound is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry and organic synthesis.[1] While it serves as a crucial intermediate in the development of pharmaceuticals, its role as an oxidizing agent is of particular interest to the synthetic chemist.[1] The N-oxide functional group imparts unique reactivity to the quinoline scaffold, rendering the oxygen atom nucleophilic and capable of participating in a variety of oxidative transformations.[1] This document provides a comprehensive guide to the standard protocols for utilizing this compound as an oxidizing agent, with a focus on the catalytic oxidation of alcohols.
Heteroaromatic N-oxides are well-established as mild and efficient oxidants, often employed in the presence of metal catalysts.[1] In these catalytic systems, the N-oxide serves as the terminal oxidant, regenerating the active catalytic species in a closed loop. This approach allows for the use of sub-stoichiometric amounts of the metal catalyst, which is both economically and environmentally advantageous. Among the various heteroaromatic N-oxides, pyridine and quinoline N-oxides are frequently utilized.[1]
This guide will delve into the mechanistic underpinnings of these reactions, provide detailed, step-by-step protocols for their execution, and offer insights into safety, handling, and troubleshooting.
Safety and Handling of this compound
Before undertaking any experimental work, it is imperative to be fully acquainted with the safety profile of this compound.
Hazard Identification:
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Recommended Precautions:
-
Engineering Controls: Handle in a well-ventilated place, preferably within a chemical fume hood. Use a local exhaust ventilation system to prevent the dispersion of dust.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat. Change gloves immediately if contaminated.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid the formation of dust and aerosols. Wash hands and face thoroughly after handling.
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Protect from moisture and keep under an inert atmosphere.
For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[2][3][4]
Mechanism of Action: The Catalytic Cycle of Alcohol Oxidation
The oxidation of alcohols to aldehydes and ketones is a cornerstone transformation in organic synthesis. This compound can be effectively employed as a co-oxidant in conjunction with a ruthenium catalyst for this purpose. The generally accepted mechanism for this type of reaction involves a catalytic cycle where the ruthenium species shuttles between different oxidation states.
The catalytic cycle can be summarized as follows:
-
Alcohol Oxidation and Catalyst Reduction: The active ruthenium catalyst, often in a higher oxidation state (e.g., Ru(V)=O), reacts with the alcohol substrate. In this step, the alcohol is oxidized to the corresponding aldehyde or ketone, and the ruthenium center is reduced (e.g., to Ru(III)).
-
Ligand Exchange: The product aldehyde or ketone dissociates from the ruthenium center.
-
Catalyst Re-oxidation: this compound then re-oxidizes the reduced ruthenium species back to its active, higher oxidation state, thus closing the catalytic cycle. In this process, the Quinoline N-oxide is reduced to quinoline.
This catalytic approach is highly efficient, as a small amount of the ruthenium catalyst can facilitate the oxidation of a large quantity of the alcohol substrate, with this compound being consumed stoichiometrically.
Figure 1: Catalytic cycle for the oxidation of an alcohol using a Ruthenium catalyst and Quinoline N-oxide as the co-oxidant.
Standard Protocol: Ruthenium-Catalyzed Oxidation of a Secondary Alcohol
This protocol describes a general procedure for the oxidation of a secondary alcohol to a ketone using catalytic ruthenium(III) chloride and a stoichiometric amount of this compound.
Model Reaction: Oxidation of 1-phenylethanol to acetophenone.
Table 1: Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 1-Phenylethanol | 122.16 | 1.0 | 1.0 |
| This compound | 163.17 (monohydrate) | 1.2 | 1.2 |
| Ruthenium(III) chloride hydrate (RuCl₃·xH₂O) | ~207.43 (anhydrous) | 0.05 | 0.05 |
| Dichloromethane (DCM), anhydrous | - | 5 mL | - |
| Molecular sieves, 4 Å, powdered | - | ~500 mg | - |
Experimental Procedure:
Figure 2: General experimental workflow for the catalytic oxidation of an alcohol.
Step-by-Step Protocol:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 1-phenylethanol (1.0 mmol, 122 mg), ruthenium(III) chloride hydrate (0.05 mmol, ~10 mg), and powdered 4 Å molecular sieves (~500 mg).
-
Solvent Addition: Add anhydrous dichloromethane (5 mL) to the flask.
-
Addition of Oxidant: To the stirred suspension, add this compound (1.2 mmol, 196 mg) in one portion.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane (10 mL) and filter through a pad of Celite®. Wash the filter cake with additional dichloromethane (2 x 10 mL).
-
Extraction: Transfer the combined filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure acetophenone.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction stalls, gentle heating (e.g., to 40 °C) may be beneficial. Ensure that the this compound is of high purity and the solvent is anhydrous. The addition of more catalyst in small portions can also be attempted.
-
Low Yield: The work-up procedure is critical. Ensure efficient extraction of the product and minimize losses during purification. The quality of the ruthenium catalyst can also impact the yield.
-
Byproduct Formation: Over-oxidation is generally not an issue with this system for secondary alcohols. For primary alcohols, careful monitoring is required to minimize the formation of the corresponding carboxylic acid.
-
Substrate Scope: This protocol is generally applicable to a wide range of primary and secondary alcohols. However, substrates with other easily oxidizable functional groups may not be compatible.
Conclusion
This compound is a valuable and effective oxidizing agent, particularly when used as a co-oxidant in metal-catalyzed reactions. The protocol described herein for the ruthenium-catalyzed oxidation of alcohols provides a reliable and efficient method for the synthesis of aldehydes and ketones. By understanding the underlying mechanism and adhering to proper safety precautions, researchers can confidently incorporate this versatile reagent into their synthetic repertoire.
References
The Ascending Trajectory of Quinoline N-oxide Hydrate in Medicinal Chemistry: A Guide to Application and Protocol
The quinoline scaffold, a bicyclic aromatic heterocycle, has long been a cornerstone in the edifice of medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] The strategic introduction of an N-oxide functionality to this privileged structure gives rise to Quinoline N-oxide hydrate and its derivatives, a class of compounds exhibiting a remarkable breadth of biological activities.[1][3] This guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of these promising molecules, with a particular focus on their applications in oncology and antimicrobial research.
This compound: Foundational Properties and Significance
This compound (CAS No: 198878-42-1) serves as a pivotal intermediate in the synthesis of a diverse array of pharmaceuticals and agrochemicals.[4] Its N-oxide group significantly modulates the physicochemical properties of the quinoline ring, often enhancing biological activity and providing novel mechanisms of action.[3] The hydrophilic nature imparted by the hydrate form increases its solubility in aqueous environments, making it a versatile reagent in various laboratory settings.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₇NO·xH₂O | [4][5] |
| Molecular Weight | 145.16 g/mol (anhydrous) | [4][5] |
| Appearance | White to brown crystalline powder | [4] |
| Melting Point | 59 °C | [4] |
| Boiling Point | 173 °C at 4 mmHg | [4] |
| Purity | ≥ 97% | [4] |
Applications in Anticancer Drug Discovery
Substituted quinoline N-oxides have emerged as potent anticancer agents, demonstrating significant cytotoxicity against a range of cancer cell lines.[1][3] Their therapeutic potential stems from their ability to modulate key cellular signaling pathways that are often dysregulated in cancer.
Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
A prominent target of many quinoline N-oxide derivatives is the PI3K/Akt/mTOR signaling pathway.[1][3] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a hallmark of many cancers, making it an attractive target for therapeutic intervention. Quinoline N-oxide derivatives have been shown to inhibit key kinases within this pathway, such as PI3K and mTOR, thereby disrupting downstream signaling and inducing cancer cell death.[1]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by Quinoline N-oxide derivatives.[3]
Quantitative Anticancer Activity
The anticancer potency of substituted quinoline N-oxides is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines.
Table 2: Representative Anticancer Activity of Quinoline N-oxide Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 7-Methyl-4-nitroquinoline 1-oxide | HeLa (Cervical Cancer) | 5.2 | [3] |
| 7-Methyl-4-nitroquinoline 1-oxide | HT-29 (Colon Cancer) | 8.7 | [3] |
| Parent Quinoline | HeLa (Cervical Cancer) | > 50 | [3] |
| Parent Quinoline | HT-29 (Colon Cancer) | > 50 | [3] |
Antimicrobial Applications
In an era of escalating antimicrobial resistance, the discovery of new antibacterial and antifungal agents is of paramount importance.[1] Substituted quinoline N-oxides have demonstrated significant activity against a range of pathogenic microorganisms, including drug-resistant strains.[1][2] Their mechanism of action is thought to involve the inhibition of essential cellular processes in bacteria and fungi, such as DNA synthesis.[6] The antimicrobial efficacy of these compounds is commonly determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[1]
Synthetic Protocols
The synthesis of substituted quinoline N-oxides is a critical aspect of their development as therapeutic agents, allowing for the systematic modification of the quinoline core to enhance biological activity and fine-tune pharmacokinetic properties.[1]
General Protocol for N-oxidation of Quinolines
A common and versatile method for the preparation of quinoline N-oxides involves the oxidation of the corresponding quinoline.[7]
Reagents:
-
Quinoline (or substituted quinoline)
-
Glacial Acetic Acid
-
Hydrogen Peroxide (30-35%)
Procedure:
-
Dissolve the quinoline derivative in glacial acetic acid in a round-bottom flask.
-
Add an excess of aqueous hydrogen peroxide portion-wise to the stirred solution. The reaction is often exothermic and may require cooling to maintain a temperature of 60-70°C.[7]
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting quinoline is consumed.
-
Neutralize the reaction mixture with a base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., chloroform).
-
Purify the resulting quinoline 1-oxide by distillation under reduced pressure or by crystallization.[7]
Synthesis of Substituted Quinoline N-oxides
A versatile method for preparing substituted quinoline N-oxides involves the base-induced cyclization of alkylidene derivatives of o-nitroarylacetonitriles.[1] These precursors are readily accessible through the vicarious nucleophilic substitution cyanomethylation of nitroarenes, followed by a Knoevenagel condensation.[1] This strategy offers a high degree of flexibility, enabling the introduction of a wide array of substituents onto the quinoline ring system.[1]
Caption: Generalized synthetic workflow for substituted quinoline N-oxides.[1]
Experimental Protocols for Biological Evaluation
Cell Viability Assay (MTT Assay)
This protocol describes the determination of the cytotoxic effects of quinoline N-oxide derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines
-
Quinoline N-oxide derivatives
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the quinoline N-oxide derivatives for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.[3]
Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution in cancer cells treated with quinoline N-oxide derivatives using propidium iodide (PI) staining and flow cytometry.[3]
Caption: Workflow for cell cycle analysis by flow cytometry.[3]
Detailed Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of quinoline N-oxide derivatives for 24-48 hours.[3]
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL). Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Signaling Proteins
This protocol provides a general method for analyzing the expression and phosphorylation status of proteins in signaling pathways, such as PI3K/Akt/mTOR, in cancer cells treated with quinoline N-oxide derivatives.[3]
Procedure:
-
Cell Lysis: After treatment with quinoline N-oxide derivatives, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[3]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the proteins of interest (e.g., p-Akt, Akt, p-mTOR, mTOR, and a loading control like β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound and its derivatives represent a versatile and promising class of compounds in medicinal chemistry. Their broad spectrum of biological activities, particularly in anticancer and antimicrobial research, coupled with well-defined mechanisms of action, makes them attractive candidates for further drug development. The protocols and data presented in this guide offer a solid foundation for researchers to explore the therapeutic potential of this fascinating scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Different biological activities of quinoline [wisdomlib.org]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 喹啉-N-氧化物 水合物 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Experimental Setup of Photocatalysis with Quinoline N-oxide Hydrate
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing a robust experimental setup for investigating the photocatalytic properties of Quinoline N-oxide hydrate. The protocols herein are designed to ensure scientific integrity, reproducibility, and a deep mechanistic understanding of the photocatalytic processes involving this compound.
Introduction: The Rationale for Investigating this compound in Photocatalysis
Quinoline N-oxides are a class of heterocyclic compounds recognized for their versatile applications in medicinal chemistry and organic synthesis.[1][2] Their unique electronic structure, characterized by the N-oxide functional group, suggests potential for mediating photochemical reactions. While the photocatalytic degradation of quinoline itself has been studied using semiconductor materials like ZnO:TiO2, and photocatalytic synthesis of quinoline derivatives is an active area of research, the use of this compound as a primary photocatalyst remains a nascent field of exploration.[3][4][5][6] This application note aims to bridge this gap by providing a detailed experimental blueprint for evaluating its photocatalytic efficacy.
The central hypothesis is that the N-O bond in this compound can be photochemically activated to generate reactive oxygen species or participate in electron transfer processes, thereby catalyzing chemical transformations. The protocols outlined below are designed to test this hypothesis rigorously.
Foundational Principles: Designing a Validated Photocatalysis Experiment
A successful photocatalysis experiment hinges on a well-characterized catalyst, a precisely controlled reaction environment, and accurate analytical monitoring.[7][8][9][10] The experimental design must account for variables such as light source, reactor geometry, catalyst loading, and substrate concentration.
Catalyst Synthesis and Characterization
Prior to any photocatalytic studies, the this compound catalyst must be thoroughly characterized to ensure its purity and structural integrity.
Protocol 1: Synthesis and Characterization of this compound
-
Synthesis: this compound can be synthesized from quinoline using an appropriate oxidizing agent such as hydrogen peroxide in acetic acid or a peroxy acid. The crude product should be purified by recrystallization to obtain a crystalline solid.
-
Characterization Techniques:
-
FTIR Spectroscopy: To confirm the presence of the N-O stretching vibration and the hydroxyl group from the hydrate.
-
¹H and ¹³C NMR Spectroscopy: To verify the chemical structure and purity of the compound.
-
Mass Spectrometry: To determine the molecular weight and confirm the identity of the compound.
-
X-ray Diffraction (XRD): To analyze the crystalline structure of the hydrate.
-
UV-Vis Spectroscopy: To determine the absorption spectrum and identify the wavelengths of maximum absorbance, which is crucial for selecting an appropriate light source.
-
| Characterization Technique | Purpose |
| FTIR | Functional group identification (N-O, O-H) |
| NMR (¹H, ¹³C) | Structural elucidation and purity assessment |
| Mass Spectrometry | Molecular weight determination |
| XRD | Crystalline phase identification |
| UV-Vis | Determination of optical properties and selection of irradiation wavelength |
The Experimental Setup: A Modular Approach
The photocatalytic reactor is the heart of the experimental setup. A batch reactor is often suitable for initial screening and mechanistic studies.
Reactor Design and Components
A typical laboratory-scale photocatalytic reactor consists of the following components:
-
Reaction Vessel: A quartz vessel is recommended due to its transparency to a wide range of UV and visible light. The vessel should be equipped with ports for sampling, gas purging, and temperature monitoring.
-
Light Source: The choice of light source is dictated by the UV-Vis absorption spectrum of this compound. A xenon lamp with appropriate filters or a set of LEDs with specific wavelengths can provide controlled irradiation.
-
Stirring Mechanism: A magnetic stirrer is essential to ensure a uniform suspension of the catalyst and homogenous concentration of the substrate.
-
Temperature Control: A cooling/heating jacket or a water bath should be used to maintain a constant reaction temperature.
-
Gas Purging System: To control the atmospheric conditions, the reactor should be purged with a specific gas (e.g., air, oxygen, or an inert gas like nitrogen or argon) before and during the reaction.
Experimental Workflow Diagram
Caption: Experimental workflow for investigating photocatalysis with this compound.
Detailed Experimental Protocol
This protocol describes a typical experiment to evaluate the photocatalytic activity of this compound for the degradation of a model organic pollutant, such as a dye (e.g., methylene blue) or a phenol.
Protocol 2: Photocatalytic Degradation of a Model Pollutant
-
Catalyst Suspension: Prepare a stock suspension of this compound in the desired solvent (e.g., ultrapure water or an organic solvent compatible with the substrate).
-
Reaction Mixture Preparation:
-
In the quartz reaction vessel, add a specific volume of the model pollutant solution of a known initial concentration.
-
Add the required amount of the this compound catalyst suspension to achieve the desired catalyst loading (e.g., 0.1 - 1.0 g/L).
-
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a defined period (e.g., 30-60 minutes) to allow for adsorption-desorption equilibrium between the catalyst surface and the substrate. Take an initial sample (t = 0) at the end of this period.
-
Initiate Photocatalysis: Turn on the light source to initiate the photocatalytic reaction.
-
Sampling: Withdraw aliquots of the reaction mixture at regular time intervals (e.g., every 15 or 30 minutes).
-
Sample Preparation: Immediately filter the collected samples through a syringe filter (e.g., 0.22 µm) to remove the catalyst particles and quench the reaction.
-
Analysis: Analyze the filtrate to determine the concentration of the remaining pollutant using an appropriate analytical technique.
Control Experiments
To ensure that the observed reaction is indeed due to the photocatalytic activity of this compound, the following control experiments are essential:
-
Photolysis: The reaction is carried out under irradiation but without the catalyst to assess the direct degradation of the substrate by light.
-
Adsorption: The experiment is conducted with the catalyst but in the absence of light to quantify the removal of the substrate due to adsorption on the catalyst surface.
-
Catalysis without Light: The reaction is performed with the catalyst in the dark to check for any catalytic activity without photo-activation.
Analytical Techniques for Reaction Monitoring
Real-time or frequent monitoring of the reaction is crucial for understanding the kinetics and mechanism of the photocatalytic process.[11][12]
-
UV-Visible Spectroscopy: This technique is often used to monitor the degradation of colored pollutants by measuring the change in absorbance at their wavelength of maximum absorption.[13]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the concentration of the parent compound and its degradation products, especially for non-colored substrates.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is invaluable for identifying volatile intermediates and final products of the degradation process.[5]
-
Total Organic Carbon (TOC) Analysis: TOC analysis measures the total amount of organically bound carbon in a sample, providing an indication of the extent of mineralization of the organic pollutant.
-
In-situ Monitoring Techniques: Advanced techniques like in-situ Raman or FTIR spectroscopy can provide real-time information about the reaction progress without the need for sampling.[12][14] Mass spectrometry can also be used for in-situ reaction monitoring.[15]
Proposed Photocatalytic Mechanism and Visualization
A plausible mechanism for the photocatalytic activity of this compound involves the generation of reactive oxygen species (ROS) upon photoexcitation.
Caption: A proposed mechanism for pollutant degradation by this compound.
Mechanistic Elucidation:
-
Photoexcitation: this compound absorbs photons of appropriate energy, promoting it to an excited state.
-
Generation of ROS: The excited this compound can interact with water or dissolved oxygen to generate highly reactive oxygen species such as hydroxyl radicals (•OH) and superoxide anion radicals (O₂⁻•).
-
Pollutant Degradation: These ROS, being powerful oxidizing agents, attack the organic pollutant molecules, leading to their degradation into smaller, less harmful compounds, and potentially complete mineralization to CO₂ and H₂O.
To validate this proposed mechanism, scavenger studies can be performed by adding specific chemical agents that quench particular ROS to observe their effect on the reaction rate.
Data Presentation and Interpretation
The results of the photocatalytic experiments should be presented clearly and concisely.
| Time (min) | Concentration (mg/L) | ln(C₀/C) |
| 0 | 10.0 | 0.00 |
| 15 | 7.5 | 0.29 |
| 30 | 5.6 | 0.58 |
| 45 | 4.2 | 0.87 |
| 60 | 3.1 | 1.17 |
The degradation kinetics can often be modeled using a pseudo-first-order rate equation: ln(C₀/C) = kt, where C₀ is the initial concentration, C is the concentration at time t, and k is the apparent rate constant. A plot of ln(C₀/C) versus time should yield a straight line, the slope of which is the rate constant.
Conclusion and Future Directions
This application note provides a comprehensive guide for setting up and conducting photocatalysis experiments with this compound. By following these protocols, researchers can obtain reliable and reproducible data to assess its photocatalytic potential. Future work should focus on optimizing the reaction conditions, exploring the substrate scope, and conducting detailed mechanistic studies to fully elucidate the photocatalytic pathways. The insights gained from these studies could pave the way for the development of novel photocatalytic systems for applications in environmental remediation and green organic synthesis.
References
- 1. Efficient visible light mediated synthesis of quinolin-2(1H)-ones from quinoline N-oxides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. dechema.de [dechema.de]
- 5. Enhancing photocatalytic degradation of quinoline by ZnO:TiO2 mixed oxide: Optimization of operating parameters and mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Process analytical technology (PAT) as a versatile tool for real-time monitoring and kinetic evaluation of photocatalytic reactions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 12. Process analytical technology (PAT) as a versatile tool for real-time monitoring and kinetic evaluation of photocatalytic reactions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00256A [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Spectroscopic Analysis of Quinoline N-oxide Hydrate Derivatives
Abstract: This comprehensive guide provides detailed application notes and standardized protocols for the spectroscopic analysis of quinoline N-oxide hydrate derivatives. These compounds are of significant interest in pharmaceutical and materials science due to their diverse biological activities and versatile chemical properties.[1][2][3][4] Accurate structural elucidation and characterization are paramount for advancing research and development. This document outlines methodologies for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS), offering insights into experimental design, data interpretation, and troubleshooting.
Introduction: The Chemical Significance of Quinoline N-oxide Hydrates
Quinoline N-oxides are a class of heterocyclic compounds that serve as crucial intermediates in the synthesis of a wide array of functionalized quinoline derivatives.[1][5] The N-oxide functional group significantly alters the electronic properties of the quinoline ring system, making it more susceptible to both nucleophilic and electrophilic substitution, thereby providing a versatile handle for synthetic transformations.[5][6]
Many quinoline derivatives exhibit a broad spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][3][7] The formation of hydrates, where water molecules are incorporated into the crystal lattice, can profoundly influence the physicochemical properties of these compounds, including solubility, stability, and bioavailability.[8][9] Therefore, unambiguous characterization of both the core molecule and its hydration state is a critical step in drug discovery and development. Spectroscopic techniques are indispensable tools for this purpose, providing detailed information on molecular structure, functional groups, and electronic transitions.[10][11]
Core Analytical Workflow
A multi-technique spectroscopic approach is essential for the comprehensive characterization of this compound derivatives. Each technique provides complementary information, and together they allow for a self-validating system of analysis.
Caption: Integrated workflow for the analysis of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[10]
Rationale and Key Insights
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The N-oxide group induces a significant downfield shift of the protons on the heterocyclic ring, particularly H2 and H8, due to its electron-withdrawing nature.
-
¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms and their electronic environment. The carbons attached to the N-oxide group (C2 and C8a) are also shifted downfield.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity. COSY (Correlation Spectroscopy) identifies coupled protons. HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is vital for assembling the molecular skeleton and assigning quaternary carbons.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound derivative.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). DMSO-d₆ is often an excellent choice as it can dissolve a wide range of polar compounds and its residual water peak does not typically interfere with aromatic signals.
-
Causality Note: The choice of solvent is critical. The presence of hydrate water may lead to H/D exchange with certain solvent protons or labile protons on the molecule. DMSO-d₆ is useful as the hydrate's water protons often appear as a distinct, broad singlet.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup & Acquisition:
-
Use a spectrometer with a field strength of at least 400 MHz for adequate signal dispersion.
-
Acquire a standard ¹H NMR spectrum. Typical spectral width is -2 to 12 ppm.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Typical spectral width is 0 to 200 ppm.
-
If necessary, acquire 2D spectra (COSY, HSQC, HMBC) using standard instrument parameters.
-
-
Data Interpretation:
-
¹H NMR: Look for characteristic downfield shifts for protons ortho and para to the N-oxide group. Protons on the carbocyclic ring will appear in the typical aromatic region (7-9 ppm). Integrate all signals to determine proton ratios.
-
¹³C NMR: Identify the signals for carbons in the heterocyclic and carbocyclic rings. The N-oxide will deshield adjacent carbons.
-
Hydrate Water: The protons from the water of hydration will typically appear as a broad singlet in the ¹H NMR spectrum (e.g., ~3.3 ppm in DMSO-d₆). The integration of this peak relative to the aromatic protons can be used to estimate the number of water molecules.
-
| Typical Chemical Shift Ranges (ppm) | ¹H NMR | ¹³C NMR |
| Quinoline Ring Protons | 7.5 - 9.0 | 120 - 150 |
| Substituent Protons | Varies | Varies |
| Hydrate Water (in DMSO-d₆) | ~3.3 (broad) | N/A |
Data compiled from representative spectra and chemical shift prediction models.[12][13][14]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying functional groups present in a molecule, and it is particularly useful for confirming the presence of the N-oxide and the water of hydration.[10][15]
Rationale and Key Insights
-
N-O Stretch: The N-O stretching vibration is a key diagnostic peak for N-oxides. For aromatic N-oxides like quinoline N-oxide, this band typically appears in the 1200-1300 cm⁻¹ region.
-
O-H Stretch: The water of hydration gives rise to a characteristic broad absorption band in the 3200-3600 cm⁻¹ region due to O-H stretching vibrations involved in hydrogen bonding.
-
Aromatic C-H and C=C Stretches: These appear in their characteristic regions and confirm the presence of the aromatic quinoline core.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation:
-
Place a small amount (1-2 mg) of the solid this compound derivative directly onto the ATR crystal. No further preparation is needed for solid samples.
-
Causality Note: ATR is the preferred method as it requires minimal sample preparation and avoids complications with KBr pellets, which are hygroscopic and can interfere with the detection of hydrate water.
-
-
Instrument Setup & Acquisition:
-
Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.
-
Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.
-
-
Data Interpretation:
-
Identify the broad O-H stretch from the water of hydration.
-
Locate the sharp, often strong, N-O stretching band.
-
Confirm the presence of aromatic C-H stretches (above 3000 cm⁻¹) and C=C ring stretches (approx. 1400-1600 cm⁻¹).[15]
-
| Vibrational Mode | **Characteristic Wavenumber (cm⁻¹) ** | Appearance |
| O-H Stretch (Hydrate) | 3200 - 3600 | Broad, Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Sharp, Medium |
| Aromatic C=C/C=N Stretch | 1400 - 1650 | Multiple Sharp Bands |
| N-O Stretch | 1200 - 1300 | Sharp, Strong |
| C-H Out-of-Plane Bending | 700 - 900 | Strong |
Reference data derived from general IR correlation tables and studies on aromatic N-oxides.[16][17]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers additional structural confirmation.[10][11] High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.
Rationale and Key Insights
-
Molecular Ion Peak: Electrospray ionization (ESI) is a soft ionization technique well-suited for these compounds, typically yielding the protonated molecule [M+H]⁺. The mass of the molecular ion corresponds to the anhydrous form of the compound, as the hydrate water is lost under the high vacuum conditions of the mass spectrometer.
-
Characteristic Fragmentation: A hallmark fragmentation pathway for aromatic N-oxides is the loss of an oxygen atom ([M+H-16]⁺) or a hydroxyl radical ([M+H-17]⁺) from the protonated molecular ion.[18] This is a strong diagnostic indicator of the N-oxide functionality.
Protocol: ESI-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
A small amount of formic acid (0.1%) can be added to the solvent to promote protonation and enhance the [M+H]⁺ signal.
-
-
Instrument Setup & Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode. Scan a mass range appropriate for the expected molecular weight of the derivative.
-
For HRMS, use a Time-of-Flight (TOF) or Orbitrap analyzer to obtain accurate mass measurements.
-
Perform tandem MS (MS/MS) on the [M+H]⁺ ion to induce fragmentation and observe the characteristic losses.
-
-
Data Interpretation:
-
Identify the [M+H]⁺ peak and confirm that its mass corresponds to the calculated molecular weight of the anhydrous compound.
-
In the MS/MS spectrum, look for the prominent neutral loss of 16 Da (oxygen) or 17 Da (hydroxyl radical).[18]
-
For HRMS data, use the accurate mass to confirm the elemental formula.
-
Caption: Key MS/MS fragmentation pathways for quinoline N-oxides.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the quinoline N-oxide derivatives. It is particularly useful for quantitative analysis and for monitoring reactions.[10][19]
Rationale and Key Insights
-
π→π Transitions:* The extended aromatic system of quinoline N-oxides results in strong absorptions in the UV region (typically 200-400 nm).
-
n→π Transitions:* The N-oxide group introduces non-bonding electrons (n), which can lead to weaker n→π* transitions, often appearing as a shoulder on the longer-wavelength side of the main absorption bands.
-
Solvatochromism: The position of the absorption maxima can be sensitive to solvent polarity, a phenomenon known as solvatochromism. This can provide insights into the nature of the electronic transitions.[20]
Protocol: UV-Vis Analysis
-
Sample Preparation:
-
Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile, or water).
-
Perform serial dilutions to obtain a concentration that gives a maximum absorbance between 0.5 and 1.5 AU (Absorbance Units), which is the optimal range for quantitative accuracy according to the Beer-Lambert Law.
-
Causality Note: The concentration must be carefully controlled to ensure the analysis is within the linear range of the instrument.
-
-
Instrument Setup & Acquisition:
-
Use a dual-beam spectrophotometer.
-
Fill a matched pair of quartz cuvettes, one with the pure solvent (as a blank) and the other with the sample solution.
-
Acquire the spectrum over a range of approximately 200-600 nm.
-
-
Data Interpretation:
-
Identify the wavelength of maximum absorbance (λ_max).
-
Note the characteristic shape of the spectrum, which is often a fingerprint for a specific chromophore. The spectrum of quinoline N-oxide typically shows multiple bands corresponding to different electronic transitions within the fused ring system.[20][21]
-
The molar absorptivity (ε) can be calculated using the Beer-Lambert equation (A = εcl) if the concentration (c) and path length (l) are known.
-
Concluding Remarks
The structural integrity and hydration state of quinoline N-oxide derivatives are critical parameters that dictate their application in drug development and materials science. A rigorous and orthogonal analytical approach, as detailed in these notes, is non-negotiable for ensuring data quality and reproducibility. By systematically applying NMR, IR, MS, and UV-Vis spectroscopy, researchers can confidently elucidate molecular structures, confirm the presence of the N-oxide functionality, quantify the degree of hydration, and establish a comprehensive analytical profile for these valuable compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The direct C–H alkenylation of quinoline N-oxides as a suitable strategy for the synthesis of promising antiparasitic drugs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijfmr.com [ijfmr.com]
- 8. CRYSTAL STRUCTURES AND STABILITY OF HYDRATES AND DEUTERIOHYDRATES OF QUINOLINE N-OXIDES | European Chemical Bulletin [bibliomed.org]
- 9. chemimpex.com [chemimpex.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 12. Quinoline-N-oxide(1613-37-2) 1H NMR spectrum [chemicalbook.com]
- 13. ISOQUINOLINE N-OXIDE(1532-72-5) 1H NMR spectrum [chemicalbook.com]
- 14. Quinoline(91-22-5) 1H NMR spectrum [chemicalbook.com]
- 15. uanlch.vscht.cz [uanlch.vscht.cz]
- 16. Infrared Spectral Studies of Quinoline-N-Oxides and Isoquinoline-N-Oxides (1973) | S. Ghersetti | 10 Citations [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Quinoline [webbook.nist.gov]
Application Notes and Protocols: Electrochemical Properties and Applications of Quinoline N-oxide Hydrate
Introduction
Quinoline N-oxide hydrate (C₉H₇NO·xH₂O) is a heterocyclic compound of significant interest in contemporary chemical research.[1] Its versatile nature stems from the presence of the N-oxide functional group, which imparts unique electronic and reactive properties. This guide provides an in-depth exploration of the electrochemical characteristics of this compound and its diverse applications, particularly in the realms of drug development, organic synthesis, and analytical chemistry. The protocols and discussions herein are curated for researchers, scientists, and professionals in drug development, aiming to provide both foundational knowledge and actionable experimental frameworks.
I. Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is paramount for its effective application.
| Property | Value | Source |
| CAS Number | 64201-64-5 | [2] |
| Molecular Formula | C₉H₇NO·xH₂O | [1] |
| Molecular Weight | 145.16 g/mol (anhydrous basis) | [2] |
| Appearance | Cream to pale brown crystals or powder | [3] |
| Melting Point | 52-55 °C | [2] |
| Solubility | Soluble in aqueous environments due to its hydrophilic nature. | [1] |
| Purity | Typically ≥97% | [1] |
II. Electrochemical Properties and Behavior
The N-oxide moiety in this compound is the focal point of its electrochemical activity, participating in both oxidative and reductive processes.
A. Redox Behavior: An Overview
This compound can undergo both oxidation and reduction at an electrode surface. The N-oxide group can be electrochemically reduced, typically resulting in deoxygenation to form the parent quinoline.[4] Conversely, the quinoline ring system can be oxidized, although this often occurs at higher potentials.
B. Cyclic Voltammetry Analysis
Cyclic voltammetry (CV) is a powerful technique to probe the redox behavior of this compound. A study involving the electrochemical reaction of quinoline N-oxides provides valuable insights into its oxidative behavior in the presence of other reactants.[4][5]
Observed Oxidation Potentials:
| Solvent | Peak Oxidation Potential (Epa) vs. Ag/AgNO₃ | Reference |
| Acetonitrile (CH₃CN) | ~1.8 V | [5] |
| Dichloromethane (CH₂Cl₂) | ~1.9 V | [5] |
Interpretation:
The cyclic voltammograms from the study of the reaction between quinoline N-oxides and morpholine reveal that quinoline N-oxide itself is electrochemically active, exhibiting an oxidation peak at approximately 1.8 V in acetonitrile and 1.9 V in dichloromethane.[5] The exact potential can be influenced by the solvent, supporting electrolyte, and the specific substituents on the quinoline ring.
C. Electrochemical Reduction: Deoxygenation
A common electrochemical transformation of quinoline N-oxides is their reduction, leading to the cleavage of the N-O bond and formation of the corresponding quinoline.[4] This deoxygenation process is a key reaction in leveraging quinoline N-oxides as synthetic intermediates. The reaction is typically carried out under reductive electrochemical conditions.[4]
Protocol 1: General Procedure for Cyclic Voltammetry of this compound
This protocol outlines a general method for investigating the electrochemical behavior of this compound using cyclic voltammetry.
1. Materials and Reagents:
-
This compound
-
Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP))
-
Anhydrous solvent (e.g., Acetonitrile or Dichloromethane)
-
Working Electrode (e.g., Glassy Carbon or Platinum)
-
Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Counter Electrode (e.g., Platinum wire)
-
Voltammetric cell
-
Potentiostat
2. Procedure:
-
Preparation of the Electrolyte Solution: Dissolve the supporting electrolyte in the chosen anhydrous solvent to a final concentration of 0.1 M.
-
Preparation of the Analyte Solution: Prepare a stock solution of this compound in the electrolyte solution (e.g., 1-5 mM).
-
Electrode Preparation:
-
Polish the working electrode with alumina slurry on a polishing pad, rinse thoroughly with deionized water and the solvent, and dry it.
-
Ensure the reference electrode is properly filled and free of air bubbles.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode system in the voltammetric cell containing the analyte solution.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution during the experiment.
-
Perform the cyclic voltammetry scan over a suitable potential range (e.g., from an initial potential where no reaction occurs towards the oxidative or reductive region and back). A typical starting point could be from 0 V to +2.0 V for oxidation and 0 V to -2.0 V for reduction.
-
Vary the scan rate (e.g., 25, 50, 100, 200 mV/s) to investigate the nature of the electrochemical process (e.g., diffusion-controlled or surface-adsorbed).
-
3. Data Analysis:
-
Identify the peak potentials for oxidation (Epa) and reduction (Epc).
-
Calculate the peak separation (ΔEp = Epa - Epc) to assess the reversibility of the redox process.
-
Plot the peak current (ip) versus the square root of the scan rate (ν¹/²) to determine if the process is diffusion-controlled.
Causality Behind Experimental Choices:
-
Anhydrous Solvent: Water can interfere with electrochemical reactions in organic systems.
-
Supporting Electrolyte: Essential to ensure the conductivity of the solution and minimize IR drop.
-
Inert Gas Purging: Oxygen is electroactive and its reduction can obscure the electrochemical signals of the analyte.
-
Varying Scan Rate: Provides information about the kinetics and mechanism of the electron transfer process.
III. Applications of this compound
The unique chemical properties of this compound make it a valuable compound in several scientific domains.
A. Drug Development and Medicinal Chemistry
Quinoline derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1] this compound serves as a crucial intermediate in the synthesis of these pharmacologically active molecules.[1] The N-oxide group can be readily transformed into other functional groups, allowing for the generation of diverse molecular scaffolds for drug discovery.
B. Organic Synthesis: A Versatile Precursor
In organic synthesis, this compound is a valuable precursor for the regioselective functionalization of the quinoline core. The N-oxide group activates the C2 and C4 positions towards nucleophilic attack and facilitates C-H activation reactions.
Electrochemical Synthesis Example:
An electrochemical reaction between quinoline N-oxides and morpholine, catalyzed by Cu(OAc)₂, demonstrates the synthetic utility of this compound.[4] This method allows for the formation of 4-aminoquinoline N-oxides or 2-aminoquinoline N-oxides with good yields under mild, room temperature conditions.[4] The regioselectivity can be controlled by the choice of solvent.[4]
Protocol 2: Electrochemical Amination of Quinoline N-oxide
This protocol is adapted from the literature for the copper-catalyzed electrochemical amination of quinoline N-oxide with morpholine.[4]
1. Materials and Reagents:
-
Quinoline N-oxide
-
Morpholine
-
Copper(II) acetate (Cu(OAc)₂) as a catalyst
-
Solvent (Acetonitrile or Dichloromethane)
-
Electrolysis cell (three-electrode setup with separated anode and cathode compartments)
-
Working Electrode (e.g., Platinum foil)
-
Counter Electrode (e.g., Platinum foil)
-
Reference Electrode (e.g., Ag/AgNO₃)
-
DC power supply (for galvanostatic electrolysis)
2. Procedure:
-
Anode Compartment Setup:
-
In the anode compartment of the electrolysis cell, dissolve Quinoline N-oxide (1.0 mmol), morpholine (1.2 mmol), and Cu(OAc)₂ (0.1 mmol, 10 mol%) in the chosen solvent (e.g., 10 mL of CH₃CN for 2-amination or CH₂Cl₂ for 4-amination).
-
-
Cathode Compartment Setup:
-
Fill the cathode compartment with a suitable electrolyte solution (e.g., a saturated solution of PyHBF₄ in the same solvent).
-
-
Electrolysis:
-
Immerse the electrodes in their respective compartments.
-
Carry out the electrolysis in a galvanostatic mode (constant current, e.g., 10 mA).
-
Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography - TLC or Gas Chromatography - GC).
-
Continue the electrolysis until the starting material is consumed.
-
-
Work-up and Purification:
-
After completion of the reaction, combine the contents of the anode and cathode compartments.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the desired aminoquinoline N-oxide product.
-
Causality Behind Experimental Choices:
-
Copper Catalyst: The copper salt facilitates the C-H amination reaction.
-
Solvent Choice: The solvent plays a crucial role in directing the regioselectivity of the amination.
-
Galvanostatic Electrolysis: Provides a constant rate of reaction, which can be easier to control for synthetic purposes.
-
Separated Compartments: Prevents the product formed at the anode from being reduced at the cathode.
C. Analytical Chemistry
This compound also finds application in analytical chemistry as a reagent for the detection and quantification of various substances.[1] Its ability to form complexes and its electrochemical activity can be exploited for the development of new analytical methods. For instance, it has been used in the quantitative determination of nitrones.[2]
IV. Conclusion
This compound is a compound with a rich and expanding profile of applications. Its electrochemical properties, particularly its ability to undergo both oxidation and reduction, are central to its utility in organic synthesis and potentially in the development of novel analytical sensors. For professionals in drug development, the role of this compound as a versatile precursor for generating libraries of pharmacologically relevant quinoline derivatives is of paramount importance. The protocols provided in this guide serve as a starting point for harnessing the potential of this fascinating molecule in various research and development endeavors. Further exploration into the detailed electrochemical kinetics and the influence of the hydrate on its properties will undoubtedly unveil even more applications in the future.
V. References
-
Chem-Impex. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Dolengovski, E. L., et al. (2023). Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. Catalysts, 13(9), 1279. --INVALID-LINK--
-
Semantic Scholar. (2023). Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound 97%. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). This compound, 97% (dry wt.), water ca 20%. Retrieved from --INVALID-LINK--
References
Developing Assays with Quinoline N-oxide Hydrate: An Application & Protocol Guide
This comprehensive technical guide is designed for researchers, scientists, and drug development professionals. It provides an in-depth exploration of assay development using Quinoline N-oxide hydrate, a versatile heterocyclic compound with a wide spectrum of biological activities. This guide moves beyond rigid templates to offer a logically structured narrative grounded in scientific expertise, providing not just procedural steps but the causal reasoning behind experimental choices.
Introduction: The Versatility of the Quinoline N-oxide Scaffold
Quinoline and its derivatives have long been a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1] The introduction of an N-oxide moiety to the quinoline scaffold significantly modulates the compound's physicochemical properties and biological activity, often leading to enhanced efficacy and novel mechanisms of action.[2] this compound (C₉H₇NO·xH₂O) is a valuable intermediate in the synthesis of a wide array of biologically active molecules, including anticancer, anti-inflammatory, and antimicrobial agents.[3][4] Its utility extends to being a versatile precursor in organic transformations for creating diverse, functionalized quinoline derivatives.[5]
This guide will delve into the core applications of this compound in assay development, with a focus on its utility in cancer research, microbiology, and as a tool to probe fundamental cellular processes.
Foundational Knowledge: Key Mechanisms of Action
A thorough understanding of the mechanisms through which Quinoline N-oxide derivatives exert their biological effects is paramount for designing robust and meaningful assays.
Induction of Oxidative Stress and DNA Damage
A primary mechanism of action for many Quinoline N-oxide derivatives is the generation of reactive oxygen species (ROS), leading to oxidative stress.[2] This surge in intracellular ROS can inflict damage on cellular components, most notably DNA. The resulting DNA strand breaks and base modifications can trigger cell cycle arrest and apoptosis.[6][7] This property makes Quinoline N-oxide derivatives potent genotoxic agents and forms the basis for assays that quantify DNA damage.
Bioreductive Activation and Hypoxia-Selective Cytotoxicity
The N-oxide group can function as a bioreductive "trigger." In the low-oxygen (hypoxic) environments characteristic of solid tumors, the N-oxide moiety can be enzymatically reduced.[8][9] This reduction can activate the molecule, transforming a relatively benign prodrug into a potent cytotoxic agent that selectively targets cancer cells in hypoxic niches.[4][8] This hypoxia-selective activation is a critical area of cancer research, aiming to develop targeted therapies with reduced side effects.
Modulation of Cellular Signaling Pathways
Quinoline N-oxide derivatives have been shown to interfere with key cellular signaling pathways that are often dysregulated in cancer. A prominent target is the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival.[1][2] By inhibiting kinases within this pathway, these compounds can disrupt downstream signaling, leading to the induction of apoptosis in cancer cells.[1]
Application Notes & Experimental Protocols
This section provides detailed, step-by-step protocols for key assays to evaluate the biological activity of this compound and its derivatives.
Assessment of Anticancer Activity
The anticancer potential of Quinoline N-oxide derivatives is a major area of investigation. The following assays are fundamental for determining their cytotoxic and cytostatic effects on cancer cell lines.
The MTT and Sulforhodamine B (SRB) assays are widely used colorimetric methods to determine cell viability and cytotoxicity. The MTT assay measures the metabolic activity of viable cells, while the SRB assay quantifies total cellular protein content.[3][10]
Table 1: Representative Anticancer Activity of Quinoline N-oxide Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Isoquinolinequinone N-Oxides | Compound 25 (C(6) isomer) | NCI-H460 (Lung) | 0.35 | [2] |
| Isoquinolinequinone N-Oxides | Compound 2 (C(6) isomer) | NCI-H460/R (MDR Lung) | 0.53 | [2] |
| Quinoline-chalcone N-oxides | Compound 59 | MCF-7 (Breast) | Not specified, but active | [11] |
| Quinoline-chalcone N-oxides | Compound 57 | TK-10 (Renal) | Not specified, but active | [11] |
Protocol 1: MTT Cytotoxicity Assay [1][12][13][14]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the Quinoline N-oxide derivative in the appropriate cell culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[1] Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[1][13]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[1][14]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15] Measure the absorbance at 570 nm using a microplate reader.[1][13]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the compound concentration.[12]
Protocol 2: SRB Cytotoxicity Assay [6][7][10][16][17]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. A typical incubation time for drug treatment is 72-96 hours.[6][7]
-
Cell Fixation: Gently aspirate the media and fix the cells by adding 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for at least 1 hour.[7][16]
-
Washing: Wash the plates four to five times with tap water and allow them to air-dry.[7][16]
-
Staining: Add 50-100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[7][16]
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye.[16]
-
Solubilization: Air-dry the plates and add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.[16][17]
-
Absorbance Measurement: Measure the absorbance at 510 nm or 540 nm using a microplate spectrophotometer.[16][17]
To delve deeper into the mechanism of action, it is crucial to investigate the effects of Quinoline N-oxide derivatives on cell signaling and cell cycle progression.
Diagram 1: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
Caption: Quinoline N-oxides can inhibit the PI3K/Akt/mTOR pathway.
Protocol 3: Cell Cycle Analysis by Flow Cytometry [18][19][20]
-
Cell Treatment: Seed cells in 6-well plates and treat with the Quinoline N-oxide derivative at various concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation. The supernatant is kept to include floating mitotic or dead cells.[21]
-
Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate overnight at 4°C.[19]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[19]
-
Flow Cytometry Analysis: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the DNA content using a flow cytometer.
-
Data Interpretation: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.[18]
Quantification of Oxidative Stress and DNA Damage
Given that many Quinoline N-oxide derivatives induce ROS, it is essential to quantify this effect and the subsequent DNA damage.
Diagram 2: Workflow for Intracellular ROS Detection
Caption: DCFH-DA assay principle for detecting intracellular ROS.
Protocol 4: Intracellular ROS Detection using DCFH-DA [22][23][24][25][26]
-
Cell Seeding: Seed cells in a black 96-well plate or a 24-well plate and allow them to adhere overnight.[23]
-
Compound Treatment: Treat cells with the Quinoline N-oxide derivative for the desired time.
-
DCFH-DA Staining: Remove the treatment medium and wash the cells with warm DMEM or PBS. Add DCFH-DA working solution (typically 10-20 µM in serum-free medium) to each well and incubate for 30-45 minutes at 37°C in the dark.[23][24][25]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.[23]
-
Fluorescence Measurement: Add PBS to each well. Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at ~485 nm and emission at ~535 nm.[23][24]
Protocol 5: Alkaline Comet Assay for DNA Damage [27][28][29][30][31]
-
Cell Treatment: Treat cells with the Quinoline N-oxide derivative for a specific duration.
-
Embedding Cells in Agarose: Mix the treated cells with low melting point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.[29]
-
Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergent) for at least 1 hour at 4°C to remove cell membranes and cytoplasm, leaving behind nucleoids.[28][29]
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with a high pH electrophoresis buffer for about 20-40 minutes to allow the DNA to unwind.[27][29]
-
Electrophoresis: Apply a voltage (typically 25V) for 20-30 minutes. The negatively charged, fragmented DNA will migrate towards the anode, forming a "comet tail".[27][29]
-
Neutralization and Staining: Neutralize the slides with a Tris buffer and stain the DNA with a fluorescent dye such as DAPI or propidium iodide.[29]
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head.[28]
Antimicrobial Susceptibility Testing
Quinoline N-oxides have shown promise as antimicrobial agents. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[32]
Table 2: Representative Antimicrobial Activity of Quinoline Derivatives
| Compound Type | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| Quinoline-Sulfonamide Hybrids | Staphylococcus aureus | Varies by derivative | [32] |
| Iodo-Quinoline Derivatives | Staphylococcus epidermidis | Active | [33] |
| Quinoline-2-carboxylic acid | Escherichia coli | Varies by derivative | [32] |
| Quinoline Derivatives | Candida parapsilosis | Active | [33] |
Protocol 6: Broth Microdilution MIC Assay [32][34][35]
-
Preparation of Bacterial/Fungal Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) equivalent to a 0.5 McFarland standard.[32][35]
-
Serial Dilution of Compound: In a 96-well microtiter plate, perform a two-fold serial dilution of the Quinoline N-oxide derivative in the appropriate broth.[32]
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).[32]
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours for bacteria, or 24-48 hours for yeast.[32]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[32]
Conclusion and Future Directions
This compound and its derivatives are a rich source of biologically active compounds with significant potential in drug discovery. The assays detailed in this guide provide a robust framework for evaluating their anticancer and antimicrobial properties, as well as for elucidating their mechanisms of action. The versatility of the quinoline N-oxide scaffold allows for extensive chemical modification, paving the way for the development of next-generation therapeutics with enhanced potency and selectivity.[1][5][36][37][38][39] Future research will likely focus on optimizing these compounds as hypoxia-activated prodrugs and exploring their potential in combination therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Quinoline-8-carboxamide n-oxides as (bio)reductively-activated prodrugs of radiosensitisers and chemosensitisers - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel N-oxides as bioreductive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. atcc.org [atcc.org]
- 14. bds.berkeley.edu [bds.berkeley.edu]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cancer.wisc.edu [cancer.wisc.edu]
- 20. Analysis of Cell Cycle by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 21. youtube.com [youtube.com]
- 22. ROS Assay Kit -Highly Sensitive DCFH-DA- R252 manual | DOJINDO [dojindo.com]
- 23. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 24. doc.abcam.com [doc.abcam.com]
- 25. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 26. youtube.com [youtube.com]
- 27. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 28. zenodo.org [zenodo.org]
- 29. neb.com [neb.com]
- 30. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 32. benchchem.com [benchchem.com]
- 33. mdpi.com [mdpi.com]
- 34. Amidinoquinoxaline N-oxides: synthesis and activity against anaerobic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 35. benchchem.com [benchchem.com]
- 36. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 37. The direct C–H alkenylation of quinoline N-oxides as a suitable strategy for the synthesis of promising antiparasitic drugs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 38. researchgate.net [researchgate.net]
- 39. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Role of Quinoline N-Oxides in Antibacterial Drug Discovery
An Application Guide to the Synthesis and Evaluation of Antibacterial Agents from Quinoline N-oxide Hydrate
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, most notably the quinolone class of antibiotics.[1][2] However, the rise of antimicrobial resistance necessitates the exploration of novel chemical space and mechanisms of action.[3] Quinoline N-oxides represent a versatile class of compounds that serve not only as critical synthetic intermediates but also possess intrinsic biological activities.[4][5] The N-oxide functionality alters the electronic properties of the quinoline ring, enabling regioselective functionalization and often enhancing solubility and modulating the molecule's biomedical profile.[5][6]
This guide provides a comprehensive overview of the synthesis of novel antibacterial agents starting from this compound. It details the strategic use of the N-oxide as a directing group for C-H functionalization, outlines the protocols for synthesizing derivatives, explains the proposed mechanism of antibacterial action, and provides a standardized method for evaluating their efficacy. This document is intended for researchers and scientists in drug development seeking to leverage this powerful synthetic platform.
Part 1: Synthesis of Bioactive Quinoline Derivatives
The conversion of a parent quinoline to its N-oxide is the gateway to a vast array of chemical modifications. The N-oxide group is not merely a passive spectator; it is an active participant, directing subsequent reactions to specific positions on the quinoline ring, primarily the C2 and C8 positions.[7][8] This directing ability is a cornerstone of modern synthetic strategies, allowing for the efficient and controlled construction of diverse molecular architectures.[6]
Protocol 1: General Synthesis of Functionalized Quinolines via C-H Activation
This protocol provides a representative methodology for the functionalization of quinoline N-oxide. The example focuses on a transition-metal-catalyzed C-H arylation at the C2 position, a common strategy for generating novel derivatives.[7]
Rationale: The N-oxide's oxygen atom can coordinate with a transition metal catalyst (e.g., Palladium, Rhodium), bringing the catalyst into close proximity with the C2-H and C8-H bonds.[7][8] This facilitates the cleavage of the C-H bond (C-H activation) and the subsequent formation of a new carbon-carbon or carbon-heteroatom bond. This approach is highly efficient and avoids the need for pre-functionalized starting materials (e.g., halogenated quinolines).
Step-by-Step Methodology:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound (1 equivalent), the desired arylating agent (e.g., an aryl bromide or aryl tosylate, 1.5-2 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), and a suitable ligand (if required).[7]
-
Solvent and Base Addition: Add a dry, degassed solvent (e.g., DMF, Toluene).[7] Add a base (e.g., K₂CO₃, Ag₂CO₃, 2-3 equivalents) to facilitate the reaction.[7] The choice of solvent and base is critical and often requires optimization for specific substrates.
-
Reaction Conditions: Heat the reaction mixture to the optimal temperature (typically 80-130 °C) and stir for 12-24 hours.[7] Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine to remove inorganic salts and the solvent.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to isolate the desired functionalized quinoline derivative.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[9]
Caption: Synthetic pathway from quinoline to a functionalized derivative.
Part 2: The Bioreductive Mechanism of Action
While structurally related quinolones famously target bacterial DNA gyrase and topoisomerase IV, many quinoline N-oxides employ a different and potent antibacterial strategy.[2][10] Their mechanism is often contingent on bioreduction, a process where the N-oxide group is reduced within the bacterial cell, particularly under the anaerobic or microaerophilic conditions found in many infection sites.[11][12]
This reductive activation converts the relatively stable parent compound into a highly reactive species. The process generates radical intermediates and reactive oxygen species (ROS), such as superoxide anions and hydroxyl radicals.[10][11] These ROS induce significant oxidative stress, leading to widespread cellular damage, most critically to DNA.[12] The resulting DNA strand breaks and oxidative lesions disrupt essential cellular processes, ultimately leading to bacterial cell death.[10][11] This mechanism is distinct from many conventional antibiotics, offering a potential avenue to combat strains resistant to other drug classes.
Caption: Proposed bioreductive mechanism of quinoline N-oxides.
Part 3: Standardized Evaluation of Antibacterial Efficacy
The synthesis of novel compounds is only the first step; rigorous evaluation of their biological activity is paramount. The "gold standard" for quantifying antibacterial efficacy is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that completely inhibits the visible growth of a microorganism.[13]
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and provides a reliable method for assessing the potency of newly synthesized quinoline derivatives.[1][13]
Materials and Equipment:
-
Synthesized Quinoline N-oxide derivatives
-
96-well sterile microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth - MHB)
-
0.5 McFarland turbidity standard
-
Spectrophotometer, multichannel pipettes, incubator
Step-by-Step Methodology:
-
Preparation of Stock Solutions: Accurately weigh the synthesized compound and dissolve it in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).[14] Note that compound solubility can be a challenge and may require optimization.[14]
-
Inoculum Preparation: From a fresh agar plate (<24 hours old), select 3-5 well-isolated colonies of the test bacterium. Suspend the colonies in sterile saline. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[13] Dilute this suspension in MHB to achieve the final target inoculum concentration of ~5 x 10⁵ CFU/mL.
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the compound stock solution (appropriately diluted from the main stock) to the first well.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process across the plate to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (inoculum, no compound), and well 12 serves as the sterility control (broth only).[13]
-
-
Inoculation: Add 100 µL of the standardized bacterial inoculum (prepared in Step 2) to wells 1 through 11. The final volume in these wells will be 200 µL.
-
Incubation: Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[13]
-
Reading and Interpretation: After incubation, visually inspect the wells for turbidity (cloudiness), which indicates bacterial growth. The MIC is the lowest concentration of the compound at which there is no visible growth.[1][13]
Caption: Workflow for the broth microdilution MIC assay.
Data Presentation: Representative Antibacterial Activity
The following table summarizes the MIC values for illustrative quinoline derivatives against a panel of Gram-positive and Gram-negative bacteria, demonstrating the potential of this chemical class.
| Compound Type | S. aureus (Gram-positive) MIC (µg/mL) | E. coli (Gram-negative) MIC (µg/mL) | Reference |
| Quinoline-Sulfonamide Hybrid | 128 | 128 | [13] |
| Facilely Accessible Quinoline | 1.5 - 12 | >16 | [1] |
| Quinolinequinone (QQ2) | 1.22 - 9.76 | 625 | [15] |
| Quinolone Hybrid (5d) | 0.125 - 2 | 1 - 8 | [16] |
| Ciprofloxacin (Control) | ~1 | ~0.015-1 | [13] |
Note: Data is synthesized from multiple sources for illustrative purposes. Actual values are highly dependent on the specific chemical structure and bacterial strain.
Conclusion
This compound is a highly valuable starting material for the development of novel antibacterial agents. The N-oxide group's ability to direct C-H functionalization provides a powerful and efficient route to generate diverse libraries of new chemical entities.[6][17] These compounds often exhibit potent antibacterial activity through a bioreductive mechanism that generates DNA-damaging reactive oxygen species, offering a promising strategy to overcome existing resistance mechanisms.[10][11] By combining modern synthetic methodologies with standardized microbiological evaluation, researchers can effectively explore the vast potential of the quinoline N-oxide scaffold in the urgent search for the next generation of antibiotics.
References
- 1. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae [frontiersin.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The direct C–H alkenylation of quinoline N-oxides as a suitable strategy for the synthesis of promising antiparasitic drugs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Practical Guide to Handling and Storing Quinoline N-oxide Hydrate
Section 1: Introduction & Scope
Quinoline N-oxide and its derivatives are a cornerstone of medicinal chemistry and biological research, serving as crucial intermediates in the synthesis of novel therapeutics and as powerful tools for investigating cellular pathways.[1][2] These compounds are noted for their wide range of biological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties.[1][3] Quinoline N-oxide hydrate, the subject of this guide, is frequently used due to its enhanced solubility in aqueous environments, a critical feature for many biological assays.[1]
However, the utility of this reagent is intrinsically linked to its stability and purity. As a hygroscopic hydrate, its physical and chemical properties can be compromised by improper handling and storage. Furthermore, the toxicological profile of the parent quinoline molecule necessitates a rigorous approach to safety.[4][5]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals. It moves beyond simple instructions to explain the scientific rationale behind each protocol. Our objective is to ensure reagent integrity for reproducible experimental outcomes, maximize the longevity of your investment, and, most importantly, maintain a safe laboratory environment.
Section 2: Compound Profile & Key Properties
Understanding the fundamental properties of this compound is the first step toward its proper management. The compound's reactivity, stability, and physical state are all influenced by its molecular nature.
The term "hydrate" signifies that water molecules are incorporated into the crystal structure. The "xH₂O" in the molecular formula indicates that the degree of hydration can vary.[1] This is a critical detail, as water content directly impacts the molecular weight and must be accounted for in quantitative experiments. Its most defining characteristic for handling purposes is its hygroscopicity—the tendency to readily absorb moisture from the atmosphere.[6][7] This can lead to physical changes like clumping and can affect chemical stability.[8][9]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | Quinoline 1-oxide, monohydrate | [10] |
| CAS Number | 64201-64-5 (hydrate); 1613-37-2 (anhydrous) | [11] |
| Molecular Formula | C₉H₇NO · xH₂O | [1] |
| Molecular Weight | 145.16 g/mol (anhydrous basis) | [1][11] |
| Appearance | White to brown crystalline powder | [1] |
| Melting Point | 52-59 °C (literature values vary with hydration) | [1][12] |
| Boiling Point | 173 °C @ 4 mmHg | [1][12] |
| Solubility | Described as hydrophilic with good solubility in aqueous media. | [1] |
Section 3: Critical Safety & Hazard Assessment
A robust safety protocol is non-negotiable. The toxicological profile of quinoline and its derivatives demands stringent precautions to prevent exposure.
-
Toxicological Profile: A Carcinogenic Precursor The parent compound, quinoline, provides clear evidence of carcinogenic activity in animal studies, specifically inducing liver tumors (hepatocellular carcinomas and hemangiosarcomas) in rats and mice.[4][5][13][14] Critically, Quinoline N-oxide is a known metabolite of quinoline, formed in biological systems.[6][11] This metabolic link requires that this compound be handled as a potential carcinogen. All handling procedures must be designed to minimize the risk of inhalation, ingestion, and dermal contact.
-
Hazard Classification & Physical Risks While some safety data sheets (SDS) for the hydrate may not list immediate severe hazards under GHS, the anhydrous form is classified as a skin, eye, and respiratory irritant.[11] Given the risk, it is prudent to adopt the more stringent classification. Furthermore, it is classified as a combustible solid, so it should be stored away from ignition sources.[15]
-
Mandatory Personal Protective Equipment (PPE) Based on the toxicological and physical hazards, the following PPE is mandatory when handling this compound in its solid form or in solution:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile gloves. Always inspect gloves for tears before use and change them immediately if contamination occurs.
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood or glove box, a NIOSH-approved N95 respirator is required to prevent inhalation.[15]
-
Body Protection: A standard laboratory coat.
-
Section 4: Protocols for Handling & Storage
The hygroscopic nature of this compound is the primary challenge during handling. The following protocols are designed to be self-validating systems, ensuring that the material you use in your experiment is precisely what you intended.
Protocol 4.1: Receiving and Initial Storage
-
Inspect: Upon receipt, verify that the container seal is intact. Any breach could indicate moisture contamination.
-
Log: Record the date of receipt and the planned opening date on the bottle.
-
Initial Storage: Immediately place the unopened container in a desiccator located in a cool, dark environment. Recommended storage temperature is 2-8 °C to ensure long-term stability.[1]
Workflow for Storage Condition Selection
The choice of storage method depends on the frequency of use and laboratory capabilities. This decision tree guides the user to the optimal storage condition.
Caption: Decision tree for selecting the appropriate storage method.
Protocol 4.2: Dispensing and Weighing the Solid
The goal is to minimize atmospheric exposure. A controlled atmosphere is ideal, but a rapid, efficient workflow can suffice for many applications.
Caption: Standard workflow for weighing this compound.
Expert Insight: The most critical step is minimizing the time the primary container is open. Have everything prepared in advance so you can open, dispense, and reseal in under 30 seconds. If precise amounts are needed, it is better to weigh out slightly more than required and discard the excess rather than repeatedly opening the main stock container. For the highest precision, weighing should be performed in a glove box with controlled low humidity.[16]
Section 5: Preparation and Stability of Solutions
This compound is often used in solution for biological experiments. Proper preparation and storage are essential for maintaining its activity.
Protocol 5.1: Preparing Stock Solutions
This workflow applies to both aqueous and organic (e.g., DMSO) solvents.
-
Solvent Preparation: Use high-purity, sterile-filtered solvents. If preparing an aqueous solution, use a buffer system relevant to your experiment, as the stability of quinoline compounds can be pH-dependent.[17]
-
Solubilization: Add the weighed solid to the solvent in a sterile conical tube or vial.
-
Mixing: Vortex thoroughly until all solid is dissolved. Gentle warming (to 37°C) may be used to aid dissolution if necessary, but avoid high heat which can cause degradation.[17]
-
Sterilization: If for cell culture use, sterile-filter the final solution through a 0.22 µm syringe filter compatible with your solvent (e.g., PES for aqueous, PTFE for DMSO).
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials or microcentrifuge tubes. This is the most important step for preserving the integrity of the stock. It avoids repeated freeze-thaw cycles, which can degrade the compound, and minimizes the risk of contamination.[17]
Caption: Workflow for preparing and storing stock solutions.
Solution Stability & Storage
-
Storage Temperature: Store frozen aliquots at -20°C for short-term storage or -80°C for long-term archival.
-
Light Sensitivity: Quinoline compounds can be susceptible to photodegradation.[17] Always wrap storage vials in aluminum foil or use amber-colored tubes to protect them from light.
-
Working Solutions: Prepare fresh working dilutions from a thawed stock aliquot for each experiment. Do not re-freeze and re-use diluted solutions. Discard any unused portion of a thawed stock aliquot; do not refreeze it.
Section 6: Spill Management & Waste Disposal
-
Spill Response:
-
Solid Spills: Do not dry sweep. Gently cover the spill with a damp paper towel to avoid raising dust. Wearing appropriate PPE, collect the material and place it in a sealed container for disposal.
-
Liquid Spills: Absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container.
-
-
Waste Disposal: All waste, including empty containers, contaminated PPE, and unused material, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations, paying special attention to guidelines for carcinogenic compounds.
Section 7: Summary of Best Practices
| Area | Best Practice | Rationale |
| Safety | Always handle with full PPE in a fume hood or glove box. | Mitigates risk from potential carcinogenicity and irritation.[4][11] |
| Storage | Store in a tightly sealed container inside a desiccator at 2-8 °C. | Prevents moisture absorption and thermal degradation.[1][8] |
| Weighing | Equilibrate to RT before opening; minimize open-container time. | Prevents water condensation and atmospheric moisture uptake.[16] |
| Solutions | Prepare stock in single-use aliquots; store frozen and protected from light. | Avoids degradation from freeze-thaw cycles and light exposure.[17] |
| Disposal | Treat all waste as hazardous and potentially carcinogenic. | Ensures compliance and safety due to the compound's toxicological profile. |
Section 8: References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 152363, Quinoline, 1-oxide, monohydrate. Available at: --INVALID-LINK--
-
Chem-Impex (n.d.). This compound. Available at: --INVALID-LINK--
-
TutorChase (n.d.). How do you handle hygroscopic solutes in the lab? Available at: --INVALID-LINK--
-
ChemBK (n.d.). This compound - Physico-chemical Properties. Available at: --INVALID-LINK--
-
CORECHEM Inc. (n.d.). Hygroscopic: What it Means, What You Need to Know. Available at: --INVALID-LINK--
-
Interactive Learning Paradigms, Incorporated (n.d.). The MSDS HyperGlossary: Hygroscopic. Available at: --INVALID-LINK--
-
ECHEMI (n.d.). This compound SDS, 64201-64-5 Safety Data Sheets. Available at: --INVALID-LINK--
-
Apollo Scientific (2023). This compound Safety Data Sheet. Available at: --INVALID-LINK--
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15366, Quinoline 1-oxide. Available at: --INVALID-LINK--
-
Sigma-Aldrich (n.d.). This compound, 97%. Product Page. Available at: --INVALID-LINK--
-
Scribd (n.d.). Quinoline N Oxide Hydrate. Available at: --INVALID-LINK--
-
OEHHA (1997). Evidence on the Carcinogenicity of Quinoline and its strong acid salts. Available at: --INVALID-LINK--
-
Scribd (n.d.). Handling of Hygroscopic Products System-Technik. Available at: --INVALID-LINK--
-
Government of Canada (2005). State of the Science Report for a Screening Health Assessment: Quinoline. Available at: --INVALID-LINK--
-
Sigma-Aldrich (n.d.). This compound Safety Information. Available at: --INVALID-LINK--
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7047, Quinoline. Available at: --INVALID-LINK--
-
Chromatography Forum (2008). How to Handle Hygroscopic Reference Standards? Available at: --INVALID-LINK--
-
PubMed (2006). Carcinogenicity of Quinoline by Drinking-Water Administration in Rats and Mice. Available at: --INVALID-LINK--
-
TCI Chemicals (2025). SAFETY DATA SHEET: Quinoline N-Oxide. Available at: --INVALID-LINK--
-
U.S. Environmental Protection Agency (2001). Toxicological Review of Quinoline (CAS No. 91-22-5). Available at: --INVALID-LINK--
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 613309, Quinoline, 2-phenyl-, 1-oxide. Available at: --INVALID-LINK--
-
BenchChem (2025). Comparative Efficacy of Quinoline N-Oxide Derivatives in Oncology: A Research Guide. Available at: --INVALID-LINK--
-
BenchChem (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. Available at: --INVALID-LINK--
-
Merck Millipore (n.d.). Quinoline MSDS - 802407. Available at: --INVALID-LINK--
-
PubChemLite (2025). Quinoline 1-oxide (C9H7NO). Available at: --INVALID-LINK--
-
BenchChem (2025). Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline Derivatives. Available at: --INVALID-LINK--
-
Zarranz, B., Jaso, A., & Aldana, I. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Molecules, 21(3), 365. Available at: --INVALID-LINK--
-
Keri, R. S., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega. Available at: --INVALID-LINK--
-
SLS (n.d.). This compound, 97% | 122327-25G | SIGMA-ALDRICH. Available at: --INVALID-LINK--
-
Fisher Scientific (n.d.). This compound, 97% (dry wt.), water ca 20%. Available at: --INVALID-LINK--
References
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oehha.ca.gov [oehha.ca.gov]
- 5. Carcinogenicity of quinoline by drinking-water administration in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound, 97% (dry wt.), water ca 20% | Fisher Scientific [fishersci.ca]
- 8. tutorchase.com [tutorchase.com]
- 9. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 10. Quinoline, 1-oxide, monohydrate | C9H9NO2 | CID 152363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Quinoline 1-oxide | C9H7NO | CID 15366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chembk.com [chembk.com]
- 13. canada.ca [canada.ca]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 15. 喹啉-N-氧化物 水合物 97% | Sigma-Aldrich [sigmaaldrich.com]
- 16. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 17. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Common Problems in Quinoline N-oxide Hydrate Synthesis
Welcome to the technical support center for the synthesis of Quinoline N-oxide hydrate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this foundational organic transformation. As a versatile intermediate in medicinal chemistry and organic synthesis, successful and reproducible synthesis of this compound is often a critical first step in a larger research goal.[1]
This document moves beyond simple protocols to explain the causality behind common issues, providing you with the expert insights needed to diagnose problems, optimize your reaction conditions, and achieve high-purity yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound? A1: The most prevalent and straightforward method is the direct N-oxidation of quinoline. This is typically achieved using a peracid, which can be generated in situ from hydrogen peroxide in a carboxylic acid solvent, most commonly glacial acetic acid.[2][3] Other reagents like meta-chloroperoxybenzoic acid (m-CPBA) are also effective.[2]
Q2: My final product is a brownish oil, not the expected off-white solid. What does this indicate? A2: An oily or discolored product typically points to the presence of impurities. The most common culprits are unreacted quinoline, which is a liquid at room temperature, or side-products from over-oxidation or degradation.[2][4] Incomplete hydration or improper work-up can also prevent crystallization. A purification step is necessary to isolate the solid hydrate.
Q3: What are the most critical safety precautions for this synthesis? A3: Quinoline is toxic, harmful if it comes into contact with skin, and a suspected carcinogen.[5] It must be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[6] The reaction itself can be exothermic, and the oxidizing agents (hydrogen peroxide, peracetic acid) are corrosive and strong oxidizers.[7] Always consult the Safety Data Sheet (SDS) for all reagents before beginning.
Q4: How can I definitively confirm the successful synthesis of this compound? A4: Confirmation should be based on multiple analytical techniques. The most common are:
-
Melting Point: The pure hydrate has a reported melting point of approximately 52-59 °C.[1][8] A broad or depressed melting point suggests impurities.
-
Spectroscopy: 1H NMR spectroscopy will show characteristic downfield shifts of the protons on the pyridine ring compared to starting quinoline, due to the electron-withdrawing effect of the N-oxide group. FTIR spectroscopy will show a strong N-O stretching band.
-
Chromatography: Thin-layer chromatography (TLC) should show a new spot with a lower Rf value than quinoline, as the N-oxide is significantly more polar.
Troubleshooting Guide: From Reaction to Purification
This section addresses specific experimental failures in a question-and-answer format, providing a logical framework for problem-solving.
Problem Area 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield, or I've recovered only starting material. What are the likely causes?
A: This is a common issue that can almost always be traced back to one of three factors: reagents, reaction conditions, or work-up.
-
Cause 1: Inactive Oxidizing Agent.
-
Insight: Hydrogen peroxide solutions can decompose over time, especially if not stored correctly. An aged H₂O₂ solution will have a lower effective concentration, leading to incomplete conversion.
-
Solution: Use a fresh, unopened bottle of hydrogen peroxide (30-35% wt. in H₂O is standard) or verify the concentration of your current stock via titration.
-
-
Cause 2: Suboptimal Reaction Temperature.
-
Insight: The N-oxidation requires thermal energy to proceed at a practical rate. However, excessive heat can cause the decomposition of the peracid oxidant and promote side reactions, including over-oxidation of the aromatic rings.[4]
-
Solution: Maintain the reaction temperature within the proven range of 65-75 °C.[3] Use a temperature-controlled oil bath and monitor the internal reaction temperature. Avoid aggressive heating, as the reaction can be mildly exothermic.
-
-
Cause 3: Flawed Work-up and Extraction.
-
Insight: After the reaction, the product exists as a salt in the acidic medium. The basic N-oxide must be liberated by neutralization to be extracted into an organic solvent. This compound has some water solubility, which can lead to significant product loss in the aqueous layer if extraction is not performed thoroughly.[1]
-
Solution: After cooling, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate or sodium carbonate until the pH is > 8.[3] Perform multiple extractions (at least 3-4 times) with a suitable solvent like dichloromethane (DCM) or chloroform to ensure complete recovery from the aqueous phase.
-
Problem Area 2: Product Contamination & Purity
Q: My purified product is contaminated with starting quinoline. How can I improve its purity?
A: Removing the unreacted starting material is a critical purification challenge.
-
Strategy 1: Optimize the Reaction.
-
Insight: The best way to avoid this impurity is to drive the reaction to completion.
-
Solution: Use a slight excess of the oxidizing agent (e.g., 1.1–1.2 molar equivalents of H₂O₂). Consider adding the peroxide in portions over an hour to maintain its concentration throughout the heating period.[3] Always monitor the reaction's progress by TLC until the quinoline spot has completely disappeared.
-
-
Strategy 2: Exploit Differences in Physical Properties.
-
Insight: Quinoline is significantly more volatile than the polar, salt-like N-oxide. This difference can be used for effective separation.
-
Solution - Steam Distillation: This is a highly effective, classical method. After the reaction work-up, acidify the aqueous solution slightly and perform a steam distillation. The volatile quinoline will co-distill with the water, leaving the non-volatile N-oxide behind in the distillation flask.[3]
-
Solution - Selective Washing: If the crude product is a solid, it can be triturated (washed) with a solvent that dissolves quinoline but not the N-oxide, such as cold diethyl ether or hexane.[9]
-
Q: My product is discolored and shows multiple spots on TLC. What side reactions are occurring?
A: Discoloration and multiple byproducts are typically signs of over-oxidation or thermal degradation.
-
Insight: Under overly harsh conditions (e.g., temperatures > 80 °C, large excess of oxidant), the oxidizing agent can attack the electron-rich benzene ring of the quinoline system, leading to quinone-like species or ring-opened products which are often colored.[2][4]
-
Solution:
-
Strict Temperature Control: Do not exceed 75 °C.
-
Stoichiometry: Avoid using a large excess of the oxidizing agent.
-
Inert Atmosphere: While not always necessary, running the reaction under a nitrogen or argon atmosphere can sometimes minimize the formation of colored oxidative impurities.
-
Data & Protocols
Table 1: Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution | Scientific Rationale |
| Low Yield | Inactive H₂O₂ | Use fresh reagent or titrate to confirm concentration. | The stoichiometry of the reaction depends on the active oxidant concentration. |
| Improper Temperature | Maintain reaction at 65-75 °C.[3] | Balances reaction rate against thermal degradation of reactants and products. | |
| Product Contamination | Incomplete Reaction | Use a slight excess (1.1 eq.) of H₂O₂; monitor by TLC. | Le Châtelier's principle; ensures the limiting reagent (quinoline) is fully consumed. |
| Inefficient Purification | Use steam distillation to remove unreacted quinoline.[3] | Exploits the large difference in volatility between the starting material and the polar product. | |
| Side Product Formation | Over-oxidation | Avoid excess oxidant and high temperatures (>80 °C). | Minimizes non-selective oxidation of the carbocyclic ring.[2] |
| Purification Failure | Decomposition on Silica | Use neutral alumina for chromatography or rely on crystallization/washing.[10] | The acidic nature of standard silica gel can catalyze the degradation of sensitive N-oxides. |
Diagram 1: General Synthesis Workflow
Caption: Workflow for this compound synthesis.
Diagram 2: Troubleshooting Decision Tree
Caption: Logic for troubleshooting synthesis issues.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established literature procedures and should only be performed by trained personnel.[3]
Materials:
-
Quinoline (1.0 eq)
-
Glacial Acetic Acid (approx. 3-4 mL per gram of quinoline)
-
Hydrogen Peroxide (30% aqueous solution, 1.1 eq)
-
Saturated Sodium Bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate
-
Diethyl Ether (for washing)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve quinoline (e.g., 5.0 g, 38.7 mmol) in glacial acetic acid (20 mL).
-
Oxidation: Gently heat the solution to 65-70 °C in an oil bath. Once the temperature is stable, add the hydrogen peroxide solution (e.g., 4.4 mL, 42.6 mmol, 1.1 eq) dropwise or in small portions over 30-60 minutes.
-
Reaction: Maintain the temperature at 65-75 °C and stir for 3-4 hours. Monitor the reaction's progress by taking small aliquots and analyzing them by TLC (e.g., using a 10:1 DCM:Methanol eluent), checking for the disappearance of the starting quinoline spot.
-
Work-up: Once the reaction is complete, cool the flask to room temperature in an ice bath. Carefully pour the reaction mixture into a beaker containing crushed ice.
-
Neutralization: Slowly and with stirring, add saturated sodium bicarbonate solution to the mixture until gas evolution ceases and the pH of the solution is basic (pH ~8-9).
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product is often a pale yellow or tan solid/oil.
-
Purification: Triturate the crude solid with cold diethyl ether and collect the product by vacuum filtration to remove any remaining non-polar impurities. The product can be further purified by recrystallization from a small amount of water or an acetone/water mixture to yield off-white to yellow needles.
References
- 1. chemimpex.com [chemimpex.com]
- 2. biosynce.com [biosynce.com]
- 3. ias.ac.in [ias.ac.in]
- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. chemos.de [chemos.de]
- 7. fishersci.com [fishersci.com]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. prepchem.com [prepchem.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Optimizing Quinoline N-oxide Hydrate Derivative Reactions
Welcome to the technical support center for optimizing the yield of quinoline N-oxide hydrate derivative reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these reactions, troubleshoot common issues, and ultimately improve experimental outcomes. The following question-and-answer format directly addresses specific challenges you may encounter in the lab.
Frequently Asked Questions (FAQs)
Q1: My quinoline N-oxide synthesis is resulting in a low yield. What are the most common causes and how can I address them?
Low yields in quinoline N-oxide synthesis can often be attributed to several factors ranging from reagent quality to reaction conditions. Here are some of the most frequent culprits and their solutions:
-
Incomplete Oxidation: The conversion of the quinoline nitrogen to its corresponding N-oxide is a critical step. If the oxidizing agent is not effective or used in insufficient amounts, you will have unreacted starting material, thus lowering your yield.
-
Solution: Ensure you are using a suitable oxidizing agent. While traditional reagents like m-chloroperoxybenzoic acid (m-CPBA) are effective, they can sometimes lead to purification challenges due to the formation of m-chlorobenzoic acid as a byproduct.[1] Consider using methyltrioxorhenium-catalyzed oxidation with hydrogen peroxide as a cleaner alternative, although be mindful of potential steric hindrance with substituted quinolines.[1] Always use a stoichiometric excess of the oxidant to drive the reaction to completion.[2]
-
-
Suboptimal Reaction Temperature: Temperature plays a crucial role in reaction kinetics. A temperature that is too low may result in a sluggish or incomplete reaction, while a temperature that is too high can lead to decomposition of the product or the formation of unwanted byproducts.[3]
-
Solution: The optimal temperature is substrate-dependent. It is advisable to perform small-scale trial reactions at various temperatures to identify the ideal conditions for your specific derivative. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential.[2]
-
-
Poor Solvent Choice: The solvent can significantly influence the reaction rate and selectivity. A solvent that does not adequately dissolve the reactants will hinder the reaction.
-
Solution: Dichloromethane (DCM) and chloroform are commonly used solvents for N-oxidation.[4][5] However, screening other solvents like acetonitrile (MeCN), tetrahydrofuran (THF), or even biphasic systems might be beneficial for your specific substrate to minimize side reactions like tar formation.[2][4]
-
-
Catalyst Deactivation: In catalyzed reactions, particularly those involving transition metals, the catalyst can be deactivated by impurities or exposure to air and moisture.[6]
-
Solution: Use freshly prepared or activated catalysts. For reactions sensitive to air or moisture, employ proper inert atmosphere techniques (e.g., using argon or nitrogen).
-
Q2: I am observing the formation of significant byproducts in my reaction. How can I identify and minimize them?
Byproduct formation is a common challenge. The nature of the byproducts can provide valuable clues about the underlying issues.
-
Deoxygenated Quinolines: The presence of the parent quinoline as a major byproduct suggests that the N-oxide, once formed, is being deoxygenated under the reaction conditions. This can sometimes occur in the presence of certain catalysts or reagents.
-
Solution: If you are performing a subsequent functionalization of the N-oxide, ensure your reaction conditions are compatible with the N-O bond. In some cases, the N-oxide itself can act as an oxidant, leading to its own reduction.[7]
-
-
Ring-Substituted Isomers: Depending on the reaction, you might obtain a mixture of C2, C8, or other positional isomers.[7][8][9] The regioselectivity is often dictated by the catalyst and reaction conditions.
-
Quinazolinone or N-Oxide Formation in Quinazoline Synthesis: While not directly a quinoline N-oxide issue, it's a related problem where unintended oxidation occurs. This is particularly prevalent when using oxidizing agents or in the presence of air.[6]
-
Solution: Conduct the reaction under an inert atmosphere. If an oxidant is necessary, use the stoichiometric amount and consider milder options.[6]
-
Q3: How do I choose the optimal activating agent for C-H functionalization of my quinoline N-oxide?
The choice of activating agent is critical for subsequent C-H functionalization reactions at the C2 or C8 position. The activator makes the quinoline ring more susceptible to nucleophilic attack.
-
p-Toluenesulfonyl Chloride (TsCl) or Anhydride (Ts₂O): These are commonly used to activate the N-oxide, facilitating nucleophilic attack.[4] Ts₂O is often more reactive than TsCl.
-
Triflic Anhydride (Tf₂O): This is a very powerful activating agent, often used for more challenging nucleophiles or to achieve reactions at lower temperatures.[10]
-
Metal Catalysts (e.g., Palladium, Copper, Ruthenium): Transition metals can act as catalysts to direct C-H activation at specific positions, often without the need for a separate activating agent.[7][8][11] The choice of metal and ligands will determine the regioselectivity.
The selection depends on the nucleophile and the desired regiochemistry. It is often necessary to screen a few activating agents to find the optimal conditions for a new reaction.
Troubleshooting Guides
Issue 1: Low or No Conversion to Quinoline N-oxide
| Possible Cause | Recommended Solution | Expected Outcome |
| Inactive Oxidizing Agent | Use a fresh batch of oxidizing agent (e.g., m-CPBA, hydrogen peroxide). Verify its activity through a known reaction or titration. | Increased conversion to the N-oxide. |
| Insufficient Reaction Time or Temperature | Monitor the reaction by TLC. If the starting material is still present after the initial reaction time, consider extending the duration or incrementally increasing the temperature. | Complete consumption of the starting quinoline. |
| Steric Hindrance | For sterically hindered quinolines, a more potent oxidizing system like methyltrioxorhenium/H₂O₂ might be required.[1] Alternatively, prolonged reaction times at a slightly elevated temperature may be necessary. | Improved yield of the sterically hindered N-oxide. |
| Incorrect Stoichiometry | Ensure an excess of the oxidizing agent is used (typically 1.5-3 equivalents). | Drive the equilibrium towards product formation. |
Issue 2: Poor Regioselectivity in C-H Functionalization Reactions
| Possible Cause | Recommended Solution | Expected Outcome |
| Incorrect Catalyst or Ligand Choice | For C2-functionalization, Pd(OAc)₂ is a common choice.[7] For C8-functionalization, specific iridium or ruthenium catalysts have shown high selectivity.[9][11] Screen different metal catalysts and ligands. | Improved ratio of the desired regioisomer. |
| Suboptimal Solvent | The solvent can influence the coordination of the catalyst and the substrate, thereby affecting regioselectivity. Screen a range of solvents with varying polarities (e.g., DCM, THF, DMF, DCE).[4] | Enhanced formation of a single isomer. |
| Temperature Effects | In some cases, lower temperatures can improve selectivity by favoring the thermodynamically more stable product. | Increased isomeric purity of the product. |
| Inappropriate Activating Agent | The nature of the activating agent can influence the site of nucleophilic attack. Compare the results with different activators like Ts₂O, Tf₂O, or Ac₂O. | Shift in the product distribution towards the desired isomer. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Recommended Solution | Expected Outcome |
| Byproduct from Oxidizing Agent | If using m-CPBA, the m-chlorobenzoic acid byproduct can be challenging to remove. Consider an aqueous basic wash (e.g., with NaHCO₃ solution) during workup to extract the acidic byproduct.[10] | A cleaner crude product with easier purification. |
| Formation of Tars | Harsh reaction conditions (high temperature, strong acids) can lead to polymerization and tar formation.[2][12] | Reduced tar formation and a more manageable crude product. |
| Product is a Hydrate | Quinoline N-oxide and its derivatives can form hydrates, which may affect their physical properties and chromatographic behavior.[13][14] Be aware of this possibility and consider drying the product under vacuum. | Consistent analytical data and physical properties. |
| Unreacted Starting Material | If the reaction is incomplete, separating the product from the starting material can be difficult. Optimize the reaction to go to completion. | Simplified purification process. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
This protocol provides a general method for the N-oxidation of quinolines using m-CPBA.
-
Dissolve the substituted quinoline (1.0 mmol) in dichloromethane (CH₂Cl₂, 10 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.5 mmol) portion-wise over 10-15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 2 x 20 mL) to remove the m-chlorobenzoic acid byproduct.
-
Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired this compound.[11]
Protocol 2: Palladium-Catalyzed C2-Alkenylation of Quinoline N-oxide
This protocol is an example of a subsequent functionalization reaction.
-
To a sealed reaction tube, add quinoline N-oxide (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 5 mol%), and the desired acrylate (5 equiv).[7]
-
Add N-Methyl-2-pyrrolidone (NMP) as the solvent.
-
Seal the tube and heat the reaction mixture at the predetermined optimal temperature (e.g., 100-120 °C) for the specified time.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways
General N-Oxidation of Quinoline
Caption: General reaction scheme for the N-oxidation of quinoline.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Ts2O mediated deoxygenative C2-dithiocarbamation of quinoline N-oxides with CS2 and amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. benchchem.com [benchchem.com]
- 7. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes: a computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. WO2015160125A1 - Novel preparation method of quinoline n-oxide derivative with amide group - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. du.edu.eg [du.edu.eg]
- 13. chemimpex.com [chemimpex.com]
- 14. This compound, 97% (dry wt.), water ca 20% | Fisher Scientific [fishersci.ca]
Methods for purifying byproducts from Quinoline N-oxide hydrate reactions
Welcome to the technical support center for Quinoline N-oxide hydrate synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying this important synthetic intermediate. We provide in-depth, field-proven insights and troubleshooting strategies to help you optimize your purification workflows and achieve high-purity material.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in this compound synthesis and how do they form?
A1: The most prevalent byproduct is typically unreacted starting material, quinoline. This occurs due to incomplete oxidation. The N-oxidation of quinoline's heterocyclic nitrogen is a nucleophilic attack on the oxidizing agent (e.g., peracids or hydrogen peroxide)[1][2]. If the reaction time is too short, the temperature is too low, or the oxidant is not potent enough or is used in a substoichiometric amount, a significant portion of the quinoline will remain.
Other potential byproducts include:
-
Over-oxidation Products: Under harsh conditions or with excessive oxidant, oxidation can occur on the carbon atoms of the benzene or pyridine rings, leading to quinolones or quinoline carboxylic acids[1].
-
Polymeric Tars: Vigorous reaction conditions, especially in syntheses like the Skraup reaction which involve strong acids and high temperatures, can cause polymerization of intermediates, resulting in dark, tarry materials that are difficult to purify[3].
-
Solvent and Reagent-Derived Impurities: Residual solvents or byproducts from the oxidizing agent (e.g., acetic acid from peracetic acid) can also contaminate the final product if not properly removed during work-up[4].
Q2: My reaction mixture is a dark, viscous tar. What likely caused this and is the product salvageable?
A2: The formation of dark tars is a classic sign of decomposition or polymerization, often triggered by excessive heat[3]. The N-oxidation of quinoline is exothermic, and if the temperature is not carefully controlled, runaway reactions can occur, leading to degradation.
Salvage Strategy: While yields will likely be compromised, you can attempt to recover the product.
-
Dilute a small sample of the crude tar in a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Analyze this solution via Thin Layer Chromatography (TLC) against a pure standard of Quinoline N-oxide, if available.
-
If the desired product spot is visible and distinct from the baseline tar, a bulk purification via column chromatography may be feasible. Dry loading the crude material onto silica gel is often necessary for tarry samples[5].
However, the primary solution is prevention. Ensure gentle heating and efficient cooling to maintain the recommended reaction temperature.
Q3: I'm consistently struggling to remove unreacted quinoline from my product. What is the most effective method?
A3: The most robust and scalable method for removing unreacted quinoline is acid-base extraction [6][7]. This technique exploits the difference in basicity between quinoline and its N-oxide. Quinoline is a relatively strong base (pKa of conjugate acid ≈ 4.9), while Quinoline N-oxide is significantly less basic.
By washing an organic solution of your crude product with a dilute aqueous acid (e.g., 1M HCl), you can selectively protonate the more basic quinoline, forming a water-soluble quinolinium salt. This salt partitions into the aqueous layer, which can then be separated and discarded, leaving the purer Quinoline N-oxide in the organic layer[7][8]. See Protocol 2 for a detailed workflow.
Q4: My final product is off-color (yellow or brown) instead of the expected pale crystals. What are these impurities and how can I remove them?
A4: Off-colors typically indicate the presence of minor, highly conjugated or oxidized impurities. These can form from side reactions or slight product degradation upon exposure to light or air[9].
Purification Strategies:
-
Recrystallization with Activated Charcoal: Dissolve the crude product in a minimum of hot solvent. Add a small amount (1-2% by weight) of activated charcoal to adsorb the colored impurities. Filter the hot solution through a pad of celite to remove the charcoal, then allow the filtrate to cool slowly to form pure crystals.
-
Column Chromatography: If recrystallization is ineffective, column chromatography is the next step. Colored impurities are often highly polar and will adhere strongly to the silica gel, allowing the desired, less polar product to elute first.
Q5: What are the key considerations for purifying Quinoline N-oxide using silica gel column chromatography?
A5: Quinoline N-oxide is a polar compound, but its purification on silica gel requires special attention[10]. The basic lone pair of electrons on the quinoline nitrogen can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This interaction is a common cause of significant "streaking" or "tailing" on TLC plates and leads to poor separation with broad peaks during column chromatography[5][11].
To mitigate this:
-
Use a Mobile Phase Modifier: Add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (0.5-2%) , to your eluent[11]. The modifier competes with your compound for the acidic sites on the silica, resulting in sharper bands and better separation.
-
Choose an Appropriate Solvent System: Due to its polarity, a typical starting point for elution is a mixture of a non-polar solvent and a polar solvent, such as Ethyl Acetate/Hexane, gradually increasing to Dichloromethane/Methanol for more polar N-oxides[10][12].
-
Consider Alternative Stationary Phases: If tailing persists, using neutral or basic alumina can be an effective alternative to silica gel[11].
Visual Workflow: Synthesis & Byproduct Formation
Caption: Key pathways in Quinoline N-oxide synthesis.
Troubleshooting Guide
Problem: Product is contaminated with starting material (Quinoline).
| Symptom | Diagnostic Method | Interpretation |
| Extra spot on TLC | Co-spot with quinoline starting material | The spot with the higher Rf value is likely unreacted quinoline. |
| Unexpected NMR signals | ¹H NMR Spectroscopy | Appearance of characteristic aromatic signals for quinoline that are absent in the pure N-oxide spectrum. |
| Broad melting point | Melting Point Analysis | Impurities depress and broaden the melting point range of the final product. |
Root Cause Analysis: This issue stems directly from an incomplete reaction. The basicity of the quinoline nitrogen makes it a prime candidate for selective removal.
Solution: Acid-Base Extraction Implement a liquid-liquid extraction using dilute acid to sequester the basic quinoline starting material into the aqueous phase. See Protocol 2 for a detailed procedure.
Problem: Significant Tailing and Poor Separation on Silica Gel Column.
| Symptom | Diagnostic Method | Interpretation |
| Comet-like spots | Analytical TLC | The compound streaks up from the baseline instead of forming a tight, round spot. |
| Broad, overlapping peaks | Flash Column Chromatography | The desired product co-elutes with impurities, resulting in mixed fractions and low purity. |
Root Cause Analysis: The basic nitrogen atom in the quinoline scaffold strongly and often irreversibly adsorbs to acidic silanol groups on the silica surface[5][11]. This prevents clean elution and sharp peak formation.
Solutions:
-
Eluent Modification: This is the most common and effective solution. By adding a competitive base to the mobile phase, you saturate the acidic sites on the silica, allowing your compound to elute cleanly.
Base Modifier Typical Concentration (v/v) Common Eluent System Triethylamine (TEA) 0.5 - 2.0% Hexane / Ethyl Acetate or Dichloromethane / Methanol[11] Pyridine 0.5 - 2.0% Hexane / Ethyl Acetate or Dichloromethane / Methanol[11] -
Use Basic or Neutral Alumina: Alumina is an alternative stationary phase that lacks the highly acidic silanol groups of silica, making it more suitable for basic compounds[11].
Detailed Experimental Protocols
Protocol 1: Optimized Recrystallization of this compound
This protocol aims to purify the product from minor, non-basic impurities and improve its crystalline form.
-
Solvent Selection: In a test tube, test the solubility of a small amount of crude product in various solvents (e.g., Acetone, Ethyl Acetate, Water, Ethanol/Water mixtures). The ideal solvent will dissolve the compound when hot but show poor solubility when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a spatula-tip of activated charcoal. Swirl the hot solution for 2-3 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper (or a celite plug if charcoal was used) into a clean, pre-warmed flask to remove insoluble impurities (and charcoal).
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Acid-Base Extraction for Removing Unreacted Quinoline
This workflow effectively separates the basic quinoline from the less basic N-oxide product.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., Dichloromethane or Ethyl Acetate, ~50 mL).
-
Acid Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M Hydrochloric Acid (HCl). Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate. The top layer will be aqueous (containing the quinolinium chloride salt) and the bottom layer will be organic (containing the Quinoline N-oxide). Note: Layer position depends on the density of the organic solvent relative to water.
-
Drain Layers: Drain the organic layer into a clean flask. Discard the aqueous layer.
-
Neutralizing Wash: Return the organic layer to the separatory funnel. Wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid[4][12].
-
Final Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove excess water.
-
Drying and Concentration: Drain the organic layer into a flask and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure to yield the purified Quinoline N-oxide.
Visual Workflow: Acid-Base Extraction
Caption: Step-by-step acid-base extraction workflow.
References
- 1. biosynce.com [biosynce.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. vernier.com [vernier.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. WO2015160125A1 - Novel preparation method of quinoline n-oxide derivative with amide group - Google Patents [patents.google.com]
Technical Support Center: Safe Management of Exothermic Reactions Involving Quinoline N-oxide Hydrate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide you with critical safety information, troubleshooting protocols, and frequently asked questions (FAQs) for managing exothermic reactions involving Quinoline N-oxide hydrate. Our goal is to equip you with the knowledge to conduct your experiments safely and effectively by understanding and controlling the potential thermal hazards associated with this compound.
Introduction to the Thermal Hazards of this compound
This compound is a versatile intermediate in organic synthesis. However, like many N-oxide compounds, it possesses the potential for exothermic decomposition, which, if not properly managed, can lead to a thermal runaway reaction. A thermal runaway is a situation where an increase in temperature causes a further, often uncontrollable, increase in the reaction rate and temperature. This can result in a rapid release of energy, gas, and potentially hazardous decomposition products.
A reported decomposition temperature for a similar compound, Quinoline N-oxide, is 160 °C. While this provides a critical reference point, the actual onset of exothermic activity in a reaction mixture can be influenced by various factors, including the presence of catalysts, reagents, and impurities. Therefore, a thorough understanding of the reaction thermochemistry is paramount.
Frequently Asked Questions (FAQs)
Here we address common questions and concerns regarding the safe handling and use of this compound in exothermic reactions.
Q1: What are the initial signs of a developing thermal runaway reaction?
A1: Early detection is crucial for preventing a runaway. Key indicators include:
-
A sudden, unexpected, and accelerating rise in the internal reaction temperature that is no longer responsive to the cooling system.
-
An increase in the reaction vessel's pressure, even in an open or vented system, due to the evolution of gaseous byproducts.
-
Noticeable changes in the reaction mixture's color or viscosity.
-
Vigorous, uncontrolled boiling or refluxing of the solvent.
Q2: What are the known incompatibilities of this compound that could trigger a hazardous reaction?
A2: this compound should be considered incompatible with the following, as they can potentially lead to a highly exothermic or explosive reaction:
-
Strong Oxidizing Agents: Such as perchlorates, peroxides, permanganates, chlorates, and nitrates.
-
Strong Acids: Including hydrochloric, sulfuric, and nitric acid.
-
Dinitrogen tetroxide and other Nitrogen Oxides (NOx). [1]
-
Perchromates. [1]
-
Maleic anhydride. [1]
It is imperative to avoid unintended contact with these substances. Always consult the Safety Data Sheet (SDS) and perform a thorough risk assessment before introducing any new reagent to a reaction involving this compound.
Q3: What is a safe operating temperature range for reactions involving this compound?
A3: While a decomposition temperature of 160 °C has been noted for a related compound, it is crucial to maintain a significant safety margin.[2] As a general rule, the reaction temperature should be kept as low as practically possible while still achieving the desired reaction rate. It is highly recommended to keep the reaction temperature at least 50-75 °C below the decomposition temperature. For any new or scaled-up reaction, a thermal hazard assessment, including techniques like Differential Scanning Calorimetry (DSC) or Accelerating Rate Calorimetry (ARC), is strongly advised to determine the precise onset of exothermic decomposition under your specific reaction conditions.
Q4: How important is the rate of reagent addition when working with this compound?
A4: The rate of reagent addition is a critical control parameter for managing exothermicity. A slow, controlled addition of the limiting reagent allows the cooling system to effectively dissipate the heat generated by the reaction. Adding a reagent too quickly can lead to an accumulation of unreacted material, which can then react rapidly, overwhelming the cooling capacity and initiating a thermal runaway.
Q5: What are the best practices for scaling up a reaction involving this compound?
A5: Scaling up reactions introduces new safety challenges due to changes in the surface-area-to-volume ratio, which affects heat transfer. Key considerations for a safe scale-up include:
-
Incremental Scale-Up: Do not increase the reaction scale by more than a factor of three to five in a single step.[3][4]
-
Re-evaluate Heat Transfer: The cooling capacity of the reactor must be sufficient to handle the total heat output of the larger-scale reaction.
-
Stirring and Mixing: Ensure that agitation is adequate to maintain a homogenous temperature throughout the larger volume.
-
Reagent Addition Rate: The addition rate will likely need to be adjusted (often slowed down) to match the cooling capacity of the larger reactor.
-
Conduct a Thorough Hazard Analysis: Before each scale-up, review the process safety information and conduct a what-if analysis for potential failure scenarios.
Troubleshooting Guide: Managing Exothermic Events
This section provides a step-by-step guide for responding to an exothermic event during a reaction with this compound.
Scenario 1: Minor Temperature Excursion
Symptom: The internal reaction temperature rises moderately above the set point but is still responsive to cooling.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of any reagents.
-
Enhance Cooling: Increase the cooling to its maximum capacity. If using an ice bath, ensure it is well-stirred and has sufficient ice.
-
Monitor Closely: Continuously monitor the internal temperature. If it begins to decrease and stabilize, you have regained control.
-
Investigate the Cause: Once the temperature is stable, investigate the reason for the excursion (e.g., addition rate too fast, cooling issue). Do not resume reagent addition until the issue is resolved.
Scenario 2: Rapidly Increasing Temperature (Potential Runaway)
Symptom: The internal temperature is rising rapidly and is not responding to the cooling system.
Immediate Actions:
-
ALERT PERSONNEL: Immediately alert all personnel in the laboratory of the emergency.
-
STOP REAGENT ADDITION: If it is safe to do so, immediately stop the addition of all reagents.
-
EMERGENCY COOLING: If available and safe, apply an emergency cooling bath (e.g., a dry ice/acetone slurry).
-
QUENCH THE REACTION (IF PRE-PLANNED AND SAFE): If a pre-determined and validated quenching procedure is in place, and it is safe to do so, initiate the quench. This should only be attempted by trained personnel with a clear understanding of the quenching reaction's own potential hazards. A common strategy involves the slow addition of a less reactive quenching agent, such as isopropanol, followed by more reactive ones like methanol and then water, all while under vigorous cooling.[2][5]
-
EVACUATE: If the temperature continues to rise uncontrollably, or if there are signs of significant pressure buildup, evacuate the immediate area and follow your institution's emergency procedures. Activate the fume hood emergency purge if available and safe to do so from a remote location.
-
DO NOT ATTEMPT TO CONTAIN A RUNAWAY: Once a reaction has reached the runaway stage, do not attempt to cap or seal the reactor, as this can lead to a catastrophic pressure explosion.
Experimental Protocols for Thermal Hazard Assessment
To ensure the safe design of your experiments, it is crucial to characterize the thermal properties of your reaction mixture.
Protocol 1: Differential Scanning Calorimetry (DSC) Screening
Objective: To determine the onset temperature of exothermic decomposition of this compound or a reaction mixture.
Methodology:
-
Accurately weigh a small sample (1-5 mg) of this compound or a representative sample of your reaction mixture into a DSC pan.
-
Seal the pan. For reaction mixtures containing volatile components, use a high-pressure crucible.
-
Place the sample pan and a reference pan in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the heat flow as a function of temperature.
-
Analyze the resulting thermogram to identify the onset temperature of any exothermic events.
Protocol 2: Reaction Calorimetry for Process Safety
Objective: To measure the heat of reaction, heat flow, and adiabatic temperature rise for your specific reaction.
Methodology:
-
Set up your reaction in a reaction calorimeter (e.g., RC1e).
-
Program the calorimeter to maintain the desired reaction temperature.
-
Add the reagents at the planned rate and monitor the heat flow in real-time.
-
The instrument will calculate the heat of reaction and can be used to model the consequences of a cooling failure (adiabatic temperature rise).
-
Use this data to determine safe operating parameters, including addition rates and temperature limits.
Data Presentation
| Parameter | Value | Source |
| Melting Point | 52-55 °C | [2][5] |
| Decomposition Temperature (of a related compound) | 160 °C (dec.) | [2] |
| Incompatible Materials | Strong oxidizing agents, strong acids, nitrogen oxides, perchromates, maleic anhydride | [1] |
Visualization of Safety Procedures
Decision-Making Workflow for an Exothermic Event
Caption: Decision workflow for managing temperature excursions.
Safe Scale-Up Protocol
Caption: A stepwise protocol for the safe scale-up of reactions.
References
Overcoming scale-up challenges in Quinoline N-oxide hydrate synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Quinoline N-oxide hydrate synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of this synthesis, particularly when transitioning from bench-scale to larger preparations. This guide is structured to address the specific challenges you may encounter, moving beyond simple protocols to explain the causality behind experimental choices.
Troubleshooting Guide: Common Scale-Up Challenges
This section addresses specific issues encountered during the synthesis and scale-up of this compound.
Question 1: My reaction is highly exothermic and difficult to control on a larger scale, leading to a dark, tar-like mixture. What is happening and how can I prevent it?
Answer: This is a classic scale-up challenge rooted in thermochemistry. The N-oxidation of quinoline, typically with hydrogen peroxide in acetic acid or with a peroxy acid like m-CPBA, is a significantly exothermic process. On a small scale, the high surface-area-to-volume ratio of the flask allows for efficient heat dissipation to the environment. As you scale up, the volume increases cubically while the surface area only increases squarely. This fundamental geometric principle leads to inefficient heat dissipation, causing the internal reaction temperature to rise uncontrollably.
This "thermal runaway" accelerates the reaction rate, but it also promotes undesirable side reactions and decomposition of both the starting material and the product, resulting in the formation of polymeric tars.[1]
Solutions:
-
Controlled Reagent Addition: Instead of adding the oxidizing agent (e.g., hydrogen peroxide) all at once, add it dropwise or via a syringe pump over an extended period. This allows you to control the rate of heat generation.
-
Efficient Cooling: Ensure your reaction vessel is equipped with an efficient cooling system. For larger scales, an ice bath may be insufficient. Consider using a cryostat or a jacketed reactor with a circulating coolant to maintain a stable internal temperature.
-
Dilution: Increasing the solvent volume can help to absorb the heat generated, acting as a thermal sink. However, this may increase reaction time and complicate downstream processing, so a balance must be found.
-
Monitoring: Always monitor the internal reaction temperature with a calibrated thermometer or thermocouple. An exotherm is expected, but a rapid, uncontrolled rise is a sign of impending runaway.
Question 2: My yield is consistently low, even when the starting material is fully consumed. Where is my product going?
Answer: Low yield despite complete consumption of the starting material points to two primary culprits: byproduct formation or losses during workup and isolation.
-
Byproduct Formation: Over-oxidation or side reactions can lead to products other than the desired N-oxide. For instance, harsh conditions can lead to ring-opening or other degradative pathways. The N-oxide itself is a versatile intermediate, and under certain conditions, it can undergo further reactions.[2]
-
Workup Losses: Quinoline N-oxide and its hydrate have significant aqueous solubility due to the polar N-O bond and the presence of water of hydration.[3] During the neutralization and extraction steps, a substantial amount of product can be lost to the aqueous phase if the extraction is not performed meticulously.
Solutions:
-
Reaction Condition Optimization:
-
Temperature Control: As discussed, maintain a low and stable reaction temperature (e.g., 60-70°C for H₂O₂/Acetic Acid method) to minimize side reactions.
-
Stoichiometry: Use a minimal excess of the oxidizing agent. A large excess increases the risk of over-oxidation and complicates its removal during workup.
-
-
Optimized Workup Protocol:
-
pH Adjustment: After neutralizing the acid (e.g., acetic acid) with a base like sodium carbonate or sodium hydroxide, ensure the pH of the aqueous solution is sufficiently high (pH > 9) to minimize the solubility of the product.
-
Thorough Extraction: Use a suitable organic solvent like dichloromethane (DCM) or chloroform. Perform multiple extractions (e.g., 4-5 times) with smaller volumes of solvent rather than one or two large-volume extractions. This is far more efficient at recovering dissolved product.
-
Brine Wash: After extraction, washing the combined organic layers with a saturated sodium chloride (brine) solution can help to remove dissolved water and some highly polar impurities, "salting out" more of your product into the organic phase.
-
Question 3: My final product is an oil or a sticky solid, not the expected crystalline hydrate. How do I ensure proper crystallization and isolation?
Answer: This issue is directly related to purity and the control of hydrate formation. The presence of impurities can inhibit crystallization, acting as "crystal poisons." Furthermore, Quinoline N-oxide is hygroscopic, and controlling the exact stoichiometry of the hydrate can be challenging.[4]
Solutions:
-
Purity is Key: Ensure the crude product is as pure as possible before attempting crystallization. If significant impurities are present (visible by TLC or ¹H NMR), consider a purification step like column chromatography on silica gel or alumina.
-
Controlled Crystallization:
-
Solvent System: A common method is to concentrate the purified organic extract to a thick oil and then induce crystallization by adding a non-polar solvent in which the product is insoluble, such as hexane or diethyl ether.
-
Seeding: If you have a small amount of pure crystalline product from a previous batch, adding a "seed crystal" to the supersaturated solution can initiate crystallization.
-
Controlled Cooling: Allow the solution to cool slowly. Crash-cooling by plunging it into an ice bath often leads to the formation of small, impure crystals or an oil. Slow cooling from room temperature, followed by further cooling in a refrigerator, promotes the growth of larger, purer crystals.
-
-
Managing Hydration: The product is a hydrate, meaning water is integral to its crystal lattice. Ensure a controlled amount of water is present during crystallization. Sometimes, crystallization from a solvent system containing a small amount of water (e.g., acetone with a few drops of water) can be beneficial. The final water content can be verified by Karl Fischer titration.[5]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism for the N-oxidation of quinoline?
A1: The synthesis of a quinoline N-oxide is a classic example of nucleophilic attack. The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it nucleophilic. The oxidizing agent, such as hydrogen peroxide activated by an acid or a peroxy acid, provides an electrophilic oxygen atom. The reaction proceeds via the nucleophilic attack of the quinoline nitrogen onto this electrophilic oxygen, followed by proton transfer steps to yield the N-oxide and a byproduct (e.g., water or a carboxylic acid).
DOT Script for Reaction Mechanism
References
- 1. benchchem.com [benchchem.com]
- 2. The direct C–H alkenylation of quinoline N-oxides as a suitable strategy for the synthesis of promising antiparasitic drugs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound, 97% (dry wt.), water ca 20% | Fisher Scientific [fishersci.ca]
- 5. This compound, 97% (dry wt.), water ca 20% 25 g | Request for Quote [thermofisher.com]
Strategies to improve regioselectivity in reactions with Quinoline N-oxide
Technical Support Center: Quinoline N-Oxide Reactions
A Researcher's Guide to Mastering Regioselectivity
Welcome to the technical support center for navigating the complexities of regioselectivity in reactions with quinoline N-oxides. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic strategies and troubleshoot common issues encountered in the functionalization of this versatile heterocyclic scaffold. As Senior Application Scientists, we have compiled this resource based on a synthesis of established literature and practical field experience to provide you with actionable insights.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions regarding regioselectivity in quinoline N-oxide chemistry.
Q1: Why is regioselectivity a major consideration when working with quinoline N-oxides?
A1: Quinoline N-oxides possess multiple reactive sites, primarily the C2, C4, and C8 positions, with the C2 and C8 positions being the most frequently targeted for C-H functionalization.[1] The N-oxide group significantly alters the electronic properties of the quinoline ring, enhancing its reactivity compared to the parent quinoline.[1] However, this heightened reactivity can lead to a mixture of regioisomers if the reaction conditions are not carefully controlled. Achieving high regioselectivity is crucial for synthesizing pure, well-defined molecules, which is a critical aspect of drug discovery and materials science.
Q2: What are the primary factors that influence the regiochemical outcome of these reactions?
A2: The regioselectivity of quinoline N-oxide reactions is a delicate interplay of several factors:
-
Catalyst System: The choice of transition metal catalyst (e.g., Palladium, Rhodium, Iridium, Copper) and its associated ligands is arguably the most critical factor.[2][3] Different metal centers and ligand environments can favor the formation of distinct metallacycle intermediates, thereby directing functionalization to a specific position.[4]
-
Solvent: The polarity and coordinating ability of the solvent can significantly impact the reaction pathway. For instance, polar acidic solvents like acetic acid have been shown to influence cyclopalladation processes and, consequently, the site selectivity.[5][6]
-
Substituent Effects: The electronic and steric nature of substituents already present on the quinoline N-oxide ring can direct incoming reagents to a particular position. Electron-donating groups, for example, can influence the rate of both H/D exchange and arylation reactions.[5]
-
Reaction Temperature and Time: These parameters can affect the kinetic versus thermodynamic control of the reaction, potentially favoring the formation of one regioisomer over another.[7]
Q3: How does the N-oxide group direct functionalization to specific positions?
A3: The N-oxide group acts as a powerful directing group, primarily through chelation assistance. In transition metal-catalyzed C-H activation, the oxygen atom of the N-oxide can coordinate to the metal center, positioning it in close proximity to either the C2-H or the C8-H bond. This proximity facilitates the cleavage of the C-H bond and the formation of a metallacycle intermediate, which is a key step in many functionalization reactions.[3][4] The preference for C2 versus C8 functionalization is often dictated by the stability of the resulting metallacycle (a five-membered ring for C8 activation versus a less stable four-membered ring for C2 activation in some cases) and the overall reaction mechanism.[4]
Troubleshooting Guide: Common Regioselectivity Issues
This section provides a structured approach to diagnosing and resolving common problems encountered during the functionalization of quinoline N-oxides.
Issue 1: Poor or Mixed Regioselectivity (e.g., a mixture of C2 and C8 products)
-
Symptom: Your reaction yields a mixture of regioisomers, complicating purification and reducing the yield of the desired product.
-
Potential Causes & Solutions:
Cause Recommended Solution Scientific Rationale Suboptimal Catalyst System Screen a panel of catalysts with different metals (e.g., Pd, Rh, Ir) and ligands. For instance, while Pd(OAc)₂ in neutral solvents often favors C2 arylation, Rh(III) and Ir(III) catalysts can exhibit high selectivity for the C8 position.[2][8][9] The nature of the metal and its coordination sphere dictates the geometry and stability of the metallacycle intermediate, which is a key determinant of regioselectivity.[4] Incorrect Solvent Choice Experiment with a range of solvents with varying polarities and coordinating abilities. For example, switching from a neutral solvent like DMF to an acidic one like acetic acid can dramatically alter the regiochemical outcome in palladium-catalyzed reactions.[5] The solvent can influence the catalyst's aggregation state, solubility, and interaction with the substrate, thereby affecting the reaction pathway.[6] Inappropriate Reaction Temperature Optimize the reaction temperature. A lower temperature may favor the kinetically controlled product, while a higher temperature might lead to the thermodynamically more stable isomer. The activation energies for the formation of different regioisomers can vary, making temperature a critical parameter for controlling selectivity.
Issue 2: Preferential Formation of the Undesired Regioisomer
-
Symptom: The reaction consistently produces the wrong isomer as the major product.
-
Potential Causes & Solutions:
Cause Recommended Solution Scientific Rationale Steric Hindrance If the desired position is sterically hindered, consider using a catalyst with smaller ligands or modifying the substrate to reduce steric bulk if possible. Large ligands on the catalyst or bulky substituents on the quinoline N-oxide can prevent the catalyst from accessing a sterically congested C-H bond. Electronic Effects Analyze the electronic properties of your substrate. If an electron-donating or -withdrawing group is directing the reaction to the undesired position, you may need to redesign your synthetic route or choose a catalyst system that is less sensitive to these electronic biases. For example, electron-donating substituents in the 5- and 6-positions have been shown to accelerate arylation.[5] The electron density at different positions of the quinoline ring influences the ease of C-H activation. Mechanistic Pathway The inherent mechanism of the chosen reaction may strongly favor one isomer. In such cases, a different synthetic transformation might be necessary. For example, certain copper-catalyzed aminations show a strong preference for the C2 position.[2] Some reaction mechanisms have an intrinsic and strong regiochemical preference that is difficult to overcome by simply modifying the reaction conditions.
Experimental Protocols
Here are detailed protocols for achieving regioselective functionalization at the C2 and C8 positions of quinoline N-oxide.
Protocol 1: Palladium-Catalyzed C2-Arylation of Quinoline N-Oxide
This protocol is adapted from methodologies that have demonstrated high C2 selectivity.[2][10]
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., Argon), add quinoline N-oxide (1.0 mmol, 1.0 equiv.), the desired aryl bromide (1.5 mmol, 1.5 equiv.), Palladium(II) acetate (Pd(OAc)₂, 5 mol%), and a suitable ligand (e.g., a phosphine ligand, 10 mol%).
-
Addition of Reagents: Add the base (e.g., potassium carbonate, K₂CO₃, 2.0 mmol, 2.0 equiv.) and the solvent (e.g., DMF, 5 mL).
-
Reaction Execution: Degas the mixture by three freeze-pump-thaw cycles. Heat the reaction mixture to the optimized temperature (e.g., 100-130 °C) and stir for the required time (typically 12-24 hours), monitoring the progress by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Iridium-Catalyzed C8-Amidation of Quinoline N-Oxide
This protocol is based on iridium-catalyzed methods known for their high C8 selectivity.[3]
-
Reaction Setup: In a glovebox or under an inert atmosphere, add quinoline N-oxide (0.2 mmol, 1.0 equiv.), the desired sulfonyl azide (1.1 equiv.), the iridium catalyst (e.g., [Cp*IrCl₂]₂, 2 mol%), and a silver salt (e.g., AgNTf₂, 8 mol%) to a reaction vial.
-
Addition of Reagents: Add an acid additive (e.g., acetic acid, 30 mol%) and the solvent (1,2-dichloroethane, 0.5 mL).
-
Reaction Execution: Seal the vial and heat the reaction mixture in a preheated oil bath at the optimized temperature (e.g., 50-80 °C) for the specified time (typically 12-24 hours).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and filter through a short pad of silica gel, eluting with an appropriate solvent. Concentrate the filtrate and purify the residue by column chromatography to obtain the C8-amidated product.
Visualizing Reaction Pathways
The following diagrams illustrate the key factors influencing regioselectivity in quinoline N-oxide reactions.
Caption: Key factors influencing regioselectivity.
Caption: Troubleshooting workflow for poor regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pr.ibs.re.kr [pr.ibs.re.kr]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Regioselective Arylation of Quinoline N-Oxides (C8), Indolines (C7) and N-tert-Butylbenzamide with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Analytical challenges in the characterization of Quinoline N-oxide hydrate
Welcome to the technical support resource for the analytical characterization of Quinoline N-oxide hydrate. This guide is designed for researchers, analytical scientists, and drug development professionals who work with this versatile yet challenging compound. As a hydrated N-oxide, this molecule presents unique analytical hurdles related to stability, water content, and solid-state form. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its characterization complex?
This compound is the hydrated form of Quinoline 1-oxide, an aromatic heterocyclic compound used as an intermediate in pharmaceutical synthesis and as a reagent in analytical chemistry.[1][2] Its characterization is challenging due to three primary factors:
-
Variable Hydration: The number of water molecules (xH₂O) can vary, impacting molecular weight, solubility, and stability.[3] This is often non-stoichiometric.
-
Thermal and Chemical Instability: The N-oxide functional group is thermally labile and prone to deoxygenation, returning to quinoline.[4] It can also degrade under various pH and oxidative conditions.[5]
-
Polymorphism: Like many pharmaceutical compounds, it can exist in different crystalline forms (polymorphs) or as an amorphous solid, each with distinct physicochemical properties.[6]
Q2: Why is determining the exact water content so critical?
The water content is a critical quality attribute. It directly influences the compound's true concentration in solution, which is fundamental for accurate quantification in assays. Furthermore, the hydration state is intimately linked to the crystal structure and stability of the solid form.[6] Changes in humidity can cause hydration or dehydration, potentially leading to phase transformations and affecting bulk properties like flowability and dissolution rate.
Q3: What are the primary degradation pathways for Quinoline N-oxide?
The most common degradation pathway is the deoxygenation of the N-oxide group to form quinoline, particularly under thermal stress.[4] Other potential routes include hydrolysis under acidic or basic conditions and oxidative degradation.[5] Forced degradation studies are essential to identify these pathways and develop stability-indicating analytical methods.[4]
Q4: What is a "stability-indicating method" and why do I need one?
A stability-indicating analytical method, typically an HPLC method, is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradants, impurities, or excipients.[5] For this compound, this means the method must be able to separate the main compound from quinoline and any other byproducts of degradation.[4] This is a regulatory requirement for ensuring the safety and efficacy of pharmaceutical products.[7][8]
Analytical Troubleshooting Guide
This section addresses specific issues encountered during the analysis of this compound, organized by analytical technique.
High-Performance Liquid Chromatography (HPLC) Analysis
Problem 1: My peak area for this compound is decreasing in subsequent injections from the same vial.
-
Probable Cause(s):
-
In-situ Degradation: The compound may be degrading in the autosampler vial. Quinoline N-oxides can be unstable in certain solvents or at ambient temperature over several hours.[5] The mobile phase itself, if acidic or basic, could be promoting hydrolysis.
-
Evaporation: If the vial is not properly sealed, solvent evaporation can concentrate the sample, paradoxically leading to inconsistent results if the initial injections were rapid and later ones occurred after significant evaporation.
-
-
Recommended Solutions:
-
Control Temperature: Use a cooled autosampler (e.g., set to 4-8 °C) to minimize thermal degradation during the analytical run.[1]
-
Solvent Selection: Prepare samples in a neutral, aprotic solvent like acetonitrile if possible. If an aqueous diluent is required, prepare solutions fresh and analyze them immediately.
-
Time Study: Perform a solution stability study by analyzing the same vial at regular intervals (e.g., 0, 2, 4, 8, 24 hours) to determine the maximum allowable time from preparation to injection.
-
Vial Sealing: Ensure you are using high-quality septa and caps, and that they are correctly crimped or screwed on to prevent evaporation.
-
Problem 2: I see a small peak that co-elutes with the quinoline standard in my main sample.
-
Probable Cause(s):
-
Deoxygenation: This is a strong indication that your sample has partially degraded to quinoline.[4] This could have occurred during synthesis, storage, or sample preparation.
-
Synthesis Impurity: Quinoline is the primary starting material for the N-oxide, so it may be present as an unreacted impurity from the synthesis process.[9]
-
-
Recommended Solutions:
-
Confirm Identity: Use a mass spectrometer (LC-MS) to confirm the mass of the impurity peak corresponds to quinoline.
-
Peak Purity Analysis: Employ a Photodiode Array (PDA) detector to assess the spectral purity of your main peak. This can help determine if a small amount of quinoline is hiding under your main peak.[5]
-
Review Storage Conditions: Ensure the solid material is stored under recommended conditions (e.g., 2-8 °C, under inert atmosphere) to prevent degradation over time.[4]
-
Optimize Chromatography: If the peaks are not fully resolved, adjust the mobile phase gradient or organic solvent ratio to improve separation. A validated stability-indicating method is crucial here.[5]
-
HPLC Troubleshooting Workflow
Caption: Decision tree for identifying unknown HPLC peaks.
Thermal Analysis (TGA/DSC)
Problem 1: The weight loss in my TGA experiment does not correspond to a clear stoichiometric hydrate (e.g., I see 7.5% loss instead of 11.1% for a monohydrate).
-
Probable Cause(s):
-
Non-stoichiometric Hydrate: The material may be a non-stoichiometric hydrate, where water molecules occupy channels or defects in the crystal lattice rather than being in a fixed molar ratio.[6]
-
Mixture of Forms: The sample could be a mixture of the anhydrous form and one or more hydrate forms.
-
Surface Water: The material may be hygroscopic, and some of the weight loss is due to adsorbed surface water, not crystalline water.[10]
-
-
Recommended Solutions:
-
Dynamic Vapor Sorption (DVS): Use DVS to study the water sorption-desorption behavior. This will reveal if the material is hygroscopic and how the water content changes with relative humidity (RH).[6]
-
Controlled Humidity Storage: Before analysis, equilibrate the sample in a desiccator with a known RH to obtain a stable starting state.
-
Correlate with DSC: Examine the corresponding DSC thermogram. The loss of bound water of hydration is typically a sharp endothermic event, while the loss of adsorbed surface water is a very broad, low-energy event.[10][11]
-
Karl Fischer Titration: Use Karl Fischer (KF) titration as an orthogonal method to specifically quantify the total water content.[12] Comparing the KF result with the TGA weight loss can help differentiate surface water from bound water.
-
Problem 2: My DSC shows an exothermic event immediately following an endothermic dehydration peak.
-
Probable Cause(s):
-
Crystallization of Amorphous Phase: The dehydration process may cause the crystal lattice to collapse, forming a transient, unstable amorphous phase. This amorphous material can then spontaneously crystallize, releasing energy as an exotherm.[6] This is a critical stability concern.
-
-
Recommended Solutions:
-
Powder X-ray Diffraction (PXRD): Perform PXRD analysis on samples heated to just after the dehydration endotherm and cooled back down. Compare this pattern to the original material to confirm the phase change.[6]
-
Modulated DSC (MDSC): Use MDSC to separate the reversible heat flow (like the glass transition of the amorphous phase) from the non-reversible kinetic events (crystallization).
-
Variable Ramp Rate DSC: Run the DSC experiment at different heating rates (e.g., 2, 5, 10, 20 °C/min). Kinetic events like crystallization are often dependent on the heating rate, while melting is not.[11]
-
Spectroscopic Characterization
Problem: The mass spectrum (LC-MS or direct infusion) of my compound does not show the expected [M+H]⁺ ion, but I see a strong peak at [M-16+H]⁺.
-
Probable Cause(s):
-
In-source Fragmentation/Deoxygenation: This is a classic sign for N-oxides.[13] The energy in the mass spectrometer's source (electrospray, APCI) can be sufficient to cause the deoxygenation of the N-oxide, resulting in the detection of the parent amine (quinoline) instead of the N-oxide itself.[14]
-
-
Recommended Solutions:
-
Soften Ionization Conditions: Reduce the source temperature and cone voltage (or equivalent parameters) on your mass spectrometer. This provides less energy to the molecule as it is ionized, minimizing in-source fragmentation.
-
Confirm with High-Resolution MS (HRMS): Use HRMS to get an accurate mass measurement of both the [M+H]⁺ and the [M-16+H]⁺ ions. This will confirm their elemental compositions and provide definitive evidence for the N-oxide structure.[14]
-
Correlate with NMR: An NMR spectrum will unambiguously confirm the presence of the N-oxide through characteristic shifts of the protons and carbons in the pyridine ring.[13] This provides orthogonal confirmation that your starting material is correct.
-
Key Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol outlines a typical starting point for developing a stability-indicating HPLC method for this compound.
-
System Preparation:
-
HPLC System: Agilent 1260 Infinity II or equivalent with PDA detector and cooled autosampler.
-
Column: C18 stationary phase (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).
-
-
Mobile Phase & Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient: Start at 5% B, hold for 2 min; ramp to 95% B over 10 min; hold for 3 min; return to 5% B over 1 min; equilibrate for 4 min.
-
-
Sample Preparation:
-
Diluent: 50:50 Acetonitrile:Water.
-
Accurately weigh ~10 mg of this compound and dissolve in 10 mL of diluent (1 mg/mL stock).
-
Further dilute to a working concentration of ~0.1 mg/mL.
-
-
Analysis Conditions:
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
-
Autosampler Temperature: 5 °C.
-
PDA Detection: Monitor at 254 nm and 280 nm. Collect spectra from 200-400 nm for peak purity analysis.
-
-
Method Validation:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Provides good retention and resolution for aromatic compounds. |
| Mobile Phase | 0.1% Formic Acid in Water/ACN | Acidified for good peak shape and MS compatibility. |
| Detector | PDA (200-400 nm) | Allows for peak purity assessment and selection of optimal wavelength.[5] |
| Autosampler Temp. | 5 °C | Minimizes potential degradation of the analyte in solution.[4] |
Protocol 2: TGA-DSC Analysis for Hydrate Characterization
This protocol is designed to assess the water content and thermal stability of the solid form.
-
System Preparation:
-
Simultaneous TGA-DSC instrument (e.g., TA Instruments SDT Q600).
-
Nitrogen purge gas (high purity).
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample into an aluminum or ceramic TGA pan. Do not pack the powder tightly.
-
-
TGA-DSC Method:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 300 °C at a rate of 10 °C/min.
-
Maintain a nitrogen purge rate of 50 mL/min throughout the experiment.
-
-
Data Analysis:
-
TGA: Determine the percentage weight loss in distinct steps. The step occurring below ~120 °C typically corresponds to water loss.[10] Correlate this loss to the theoretical water content for possible hydrate forms.
-
DSC: Identify endothermic peaks associated with dehydration and melting. Identify exothermic peaks that may indicate crystallization or decomposition.[15]
-
Protocol 3: Karl Fischer Titration for Water Content
This provides a direct and accurate measurement of water content.
-
System Preparation:
-
Volumetric or coulometric Karl Fischer titrator.
-
Use a KF reagent suitable for aldehydes and ketones if impurities are suspected.
-
-
Sample Preparation:
-
Accurately weigh an appropriate amount of sample (typically 20-50 mg, depending on expected water content) directly into the titration vessel.
-
-
Titration:
-
Start the titration immediately after adding the sample.
-
Run the titration until the endpoint is reached.
-
-
Calculation:
-
The instrument software will calculate the percentage of water based on the sample weight and the amount of titrant consumed.
-
Perform the measurement in triplicate to ensure precision.
-
Integrated Characterization Workflow
This diagram illustrates the logical flow for characterizing a new batch of this compound, integrating multiple analytical techniques for a comprehensive assessment.
Caption: A comprehensive workflow for analytical characterization.
References
- 1. chemimpex.com [chemimpex.com]
- 2. amiscientific.com [amiscientific.com]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emerypharma.com [emerypharma.com]
- 8. demarcheiso17025.com [demarcheiso17025.com]
- 9. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 10. cetco.com [cetco.com]
- 11. tainstruments.com [tainstruments.com]
- 12. routledge.com [routledge.com]
- 13. benchchem.com [benchchem.com]
- 14. Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
Preventing N-oxide formation in quinoline reactions
A-Level Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for advanced quinoline chemistry. This guide is designed to provide in-depth, field-proven insights into a common and often frustrating challenge: the unintentional formation of quinoline N-oxide byproducts during synthesis. As your Senior Application Scientist, my goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
This section addresses the fundamental "what" and "why" of N-oxide formation, providing the foundational knowledge needed to tackle specific experimental problems.
Q1: What exactly is a quinoline N-oxide, and why does it form so readily?
A quinoline N-oxide is a derivative of quinoline where the nitrogen atom of the heterocycle has been oxidized to form a coordinate covalent bond with an oxygen atom (N+-O-).
Causality: The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it a nucleophilic center. This inherent electronic property is the primary reason for its susceptibility to oxidation. During a reaction, if an oxidizing agent is present (either intentionally added or as an impurity), the nitrogen's lone pair can attack the electrophilic oxygen, leading to the formation of the N-oxide byproduct. This process is often an undesired side reaction that competes with the main transformation. The mechanism involves the nucleophilic attack of the quinoline nitrogen on an oxygen donor.[1]
Q2: Which types of reactions are most susceptible to unintended N-oxide formation?
While any reaction involving an oxidizing species can theoretically produce N-oxides, certain classes of reactions are particularly prone to this side reaction:
-
Oxidation Reactions: When using reagents to oxidize other parts of a molecule (e.g., converting an alcohol to an aldehyde), the quinoline nitrogen can also be oxidized if the chosen oxidant is not selective enough.
-
Metal-Catalyzed Cross-Coupling Reactions: Many palladium, copper, or iron-catalyzed reactions use oxidants to regenerate the active catalytic species.[2] These oxidants, or even atmospheric oxygen in the presence of the metal catalyst, can lead to N-oxide formation.
-
Reactions at High Temperatures: Elevated temperatures can promote oxidation by atmospheric oxygen, especially in the presence of trace metal impurities.
-
Reactions Using Peroxides: The use of reagents like hydrogen peroxide or tert-butyl hydroperoxide (TBHP), often as oxidants or radical initiators, provides a direct source for N-oxidation.[3][4]
Q3: How can I reliably detect and quantify quinoline N-oxide in my reaction mixture?
Detecting the N-oxide is crucial for troubleshooting. Several standard analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): Quinoline N-oxides are significantly more polar than their parent quinolines due to the N+-O- bond. On a TLC plate, the N-oxide will typically have a much lower Rf value (it will travel a shorter distance up the plate) than the corresponding quinoline.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for both detecting and quantifying the N-oxide.[5][6] Using a C18 reverse-phase column, the more polar N-oxide will elute earlier than the less polar quinoline.
-
Mass Spectrometry (MS): In the mass spectrum, the protonated molecular ion of the N-oxide will appear at M+17 (for [M+H]+) relative to the parent quinoline (M+1). A characteristic fragment ion corresponding to the loss of oxygen ([M+H-16]+) is also commonly observed.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In 1H NMR, the protons on the carbon atoms adjacent to the nitrogen (C2 and C8) are significantly deshielded (shifted downfield) in the N-oxide compared to the parent quinoline. This is a direct consequence of the electron-withdrawing effect of the N+-O- group.
Troubleshooting Guide: From Problem to Solution
This section provides actionable solutions to specific experimental problems related to N-oxide formation.
Problem 1: My reaction is producing a significant amount of a highly polar byproduct, confirmed to be the N-oxide.
This is the most common issue. The key is to identify and eliminate the source of the unwanted oxidation.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting N-oxide formation.
-
Cause A: Oxidizing Reagents or Conditions
-
Explanation: The most direct cause is the presence of an oxidizing agent. This could be a reagent added intentionally for another purpose (e.g., TBHP, Ag2CO3) or atmospheric oxygen, which can be surprisingly reactive under catalytic conditions.[4][8]
-
Solution:
-
Exclude Atmospheric Oxygen: Run the reaction under an inert atmosphere. This is a critical first step. Use standard techniques such as degassing the solvent (e.g., by bubbling nitrogen or argon through it for 15-30 minutes) and maintaining a positive pressure of inert gas throughout the reaction.
-
Evaluate Added Reagents: If an oxidant is required for your reaction, consider if a milder or more selective alternative exists. If not, carefully control its addition. Lowering the reaction temperature and adding the oxidant slowly via syringe pump can often favor the desired reaction over N-oxidation.
-
-
-
Cause B: Peroxide Contamination in Solvents
-
Explanation: Ethereal solvents like tetrahydrofuran (THF) and dioxane are notorious for forming explosive peroxides upon storage in the presence of air and light. These peroxides are potent oxidizing agents that can readily convert your quinoline to its N-oxide.
-
Solution:
-
Use Fresh Solvents: Always use freshly opened bottles of solvents, especially ethers.
-
Test for Peroxides: If you suspect peroxide contamination, commercial test strips are available. Do not distill solvents to dryness if peroxides are present.
-
Purify Solvents: For highly sensitive reactions, use a solvent purification system (e.g., a Grubbs apparatus) or distill the solvent from an appropriate drying/reducing agent (e.g., sodium/benzophenone for THF).
-
-
Problem 2: I've implemented inert atmosphere techniques and used fresh solvents, but N-oxide formation persists.
If extrinsic oxygen sources have been eliminated, the issue may be inherent to the reaction's mechanism or reagents.
-
Cause: In-Situ Generation of Oxidizing Species
-
Explanation: Some reaction mechanisms may generate transient oxidizing species. For example, in certain catalytic cycles, the metal center itself can become oxidized and, in turn, oxidize the quinoline substrate.
-
Solution:
-
Protect the Nitrogen: A robust, though synthetically longer, approach is to temporarily protect the quinoline nitrogen. Protonating the nitrogen with a non-nucleophilic acid (like trifluoroacetic acid, if compatible with your reaction) can shield the lone pair.[9] However, this drastically changes the electronic properties of the quinoline ring. Specific nitrogen protecting groups could also be considered, though this adds steps for protection and deprotection.[10]
-
"Rescue" via Deoxygenation: If the N-oxide is the major product and separation is difficult, it may be easier to complete the reaction and then selectively reduce the N-oxide back to the parent quinoline in a subsequent step. This is a common "rescue" strategy. Reagents like triphenylphosphine (PPh3) or phosphorus trichloride (PCl3) are effective for this deoxygenation.[11] A visible-light-mediated deoxygenation protocol offers a milder alternative.[12]
-
-
Data & Protocols
Table 1: Impact of Reaction Parameters on N-Oxide Formation
| Parameter | Condition | Impact on N-Oxide Formation | Rationale |
| Atmosphere | Air | High | O₂ acts as an oxidant, especially with metal catalysts. |
| Inert (N₂ or Ar) | Low | Excludes the primary source of incidental oxidation. | |
| Solvent | Aged THF/Dioxane | High | Peroxide impurities are potent oxidizing agents. |
| Fresh/Distilled THF | Low | Minimizes peroxide contamination. | |
| Temperature | High (>100 °C) | Increased | Higher thermal energy can overcome the activation barrier for oxidation. |
| Low (0 °C to RT) | Decreased | Reduces the rate of the undesired oxidation side reaction. | |
| Additives | Antioxidants (e.g., BHT) | Variable | Can sometimes prevent oxidation but may interfere with the main reaction.[9] |
Experimental Protocol 1: General Procedure for Minimizing N-Oxide Formation in a Metal-Catalyzed Reaction
This protocol provides a template for a generic palladium-catalyzed cross-coupling reaction, incorporating best practices to suppress N-oxide formation.
-
Vessel Preparation: Dry a two-neck round-bottom flask and a magnetic stir bar in an oven at 120 °C overnight. Allow to cool to room temperature under a stream of dry nitrogen.
-
Reagent Addition: To the flask, add the quinoline substrate, coupling partner, and any solid ligand or base under a positive pressure of nitrogen.
-
Solvent Degassing: In a separate flask, degas the reaction solvent (e.g., toluene, dioxane) by bubbling dry nitrogen through it for at least 30 minutes.
-
Reaction Setup: Using a cannula or syringe, transfer the degassed solvent to the reaction flask. Add any liquid reagents via syringe.
-
Catalyst Addition: Add the palladium catalyst under a positive flow of nitrogen.
-
Execution: Heat the reaction to the desired temperature under a nitrogen balloon or a condenser fitted with a nitrogen inlet.
-
Monitoring: Monitor the reaction by TLC, paying close attention to any new, low-Rf spots that could indicate N-oxide formation.
Experimental Protocol 2: Deoxygenation of a Quinoline N-oxide
This protocol describes a method to "rescue" a product that has undergone undesired N-oxidation.
-
Setup: In a round-bottom flask, dissolve the crude product containing the quinoline N-oxide in a suitable solvent like acetonitrile or dichloromethane.
-
Reagent Addition: Add 1.5 to 2.0 equivalents of triphenylphosphine (PPh₃).
-
Reaction: Heat the mixture to reflux and monitor the disappearance of the N-oxide by TLC. The reaction is typically complete within a few hours.
-
Work-up: Upon completion, cool the reaction mixture and concentrate it under reduced pressure.
-
Purification: The desired quinoline product can be purified from the triphenylphosphine oxide byproduct by column chromatography on silica gel.
Mechanistic Visualization
The nucleophilic character of the quinoline nitrogen is the root cause of N-oxide formation.
Caption: The nucleophilic nitrogen of quinoline attacks an electrophilic oxygen source.
By understanding these principles and applying these troubleshooting strategies, you can effectively minimize or eliminate the formation of quinoline N-oxides, leading to cleaner reactions, simpler purifications, and higher yields.
References
- 1. Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes: a computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quinoline-Based Photolabile Protection Strategy Facilitates Efficient Protein Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intermolecular Amidation of Quinoline N-Oxides with Arylsulfonamides under Metal-Free Conditions [organic-chemistry.org]
- 12. Quinoline synthesis [organic-chemistry.org]
Minimizing tar formation in Skraup synthesis of quinolines
A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Tar Formation and Optimizing Reaction Control
The Skraup synthesis, a cornerstone of heterocyclic chemistry since its discovery by Zdenko Hans Skraup in 1880, remains a powerful method for the preparation of the quinoline scaffold, a privileged structure in medicinal chemistry.[1][2] However, the classical conditions—heating an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent—are notoriously harsh, often leading to violent, exothermic reactions and the formation of significant amounts of tar, which complicates product isolation and reduces yields.[3][4][5]
This technical support guide, designed for professionals in research and drug development, provides in-depth troubleshooting advice and frequently asked questions to navigate the challenges of the Skraup synthesis, with a primary focus on minimizing tar formation and ensuring a controlled, reproducible reaction.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during the Skraup synthesis, offering explanations for their causes and providing actionable, step-by-step protocols to resolve them.
Issue 1: The reaction is excessively vigorous, difficult to control, and turning into a black, intractable tar almost immediately.
Probable Cause: This is a classic sign of a runaway exothermic reaction. The dehydration of glycerol to the highly reactive acrolein, followed by its immediate polymerization under strongly acidic and high-temperature conditions, is the primary culprit behind tar formation.[3][4] Localized hotspots due to poor mixing can accelerate these unwanted side reactions.
Solution: The key is to moderate the reaction rate and ensure uniform heat distribution.
Step-by-Step Protocol for a Controlled Reaction:
-
Introduce a Moderator: The use of ferrous sulfate (FeSO₄·7H₂O) is a well-established method to tame the violence of the reaction.[3][6] It is believed to act as an oxygen carrier, smoothing the oxidation step and extending the reaction over a longer period.[6] Boric acid can also be employed for this purpose.[3][7]
-
Optimize Reagent Addition Sequence: The order of addition is critical. Never add sulfuric acid to a mixture of all other components. The recommended sequence is to first add the ferrous sulfate to the aniline and glycerol, mix thoroughly, and then slowly add the concentrated sulfuric acid with efficient cooling (e.g., in an ice bath).[3][6]
-
Ensure Efficient Stirring: Mechanical stirring is highly recommended, especially for larger scale reactions, to prevent the formation of a viscous, non-stirrable mixture and to dissipate heat effectively.[3][8]
-
Implement Gradual Heating: Do not apply strong heat immediately. Gently heat the mixture to initiate the reaction. Once the exotherm begins (often observed as a spontaneous rise in temperature and boiling), remove the external heat source and allow the reaction to proceed under its own heat.[3][6] If the reaction becomes too vigorous, external cooling should be applied.[3]
Issue 2: The yield is consistently low, and the crude product is a thick, tarry residue that is difficult to purify.
Probable Cause: Low yields are intrinsically linked to tar formation. If the desired reaction pathway to quinoline is slow or inefficient, the polymerization of intermediates like acrolein will dominate.[4] This can be due to suboptimal temperature, inefficient oxidation, or the use of "wet" reagents.
Solution: A combination of temperature optimization, choice of oxidant, and careful purification is necessary to improve yields and isolate the product from the tarry byproduct.
Optimized Protocol for Improved Yield and Purification:
-
Temperature Profile Management:
-
Dehydration Stage: Ensure the initial temperature is sufficient for the acid-catalyzed dehydration of glycerol to acrolein. This typically occurs in the 100-150°C range.
-
Reaction Stage: Maintain a controlled temperature during the main reaction phase. Excessively high temperatures promote polymerization. Some protocols advocate for a two-stage heating profile: an initial period at a lower temperature followed by a final heating stage at a higher temperature to drive the reaction to completion.
-
-
Choice of Oxidizing Agent: While nitrobenzene is traditional and also acts as a high-boiling solvent, other oxidizing agents can be used.[2] Arsenic acid, for instance, is reported to result in a less violent reaction, though its toxicity is a significant concern.[2] The choice of oxidant can influence the optimal reaction temperature and overall yield.
-
Use Anhydrous Reagents: The presence of significant amounts of water in the glycerol can lower the yield. "Dynamite" glycerol (containing <0.5% water) is recommended for best results.[5][6]
-
Post-Reaction Workup and Purification:
-
Steam Distillation: This is the most effective method to separate the volatile quinoline product from the non-volatile tar.[3][9][10] The crude reaction mixture is first diluted with water, made strongly alkaline (e.g., with NaOH) to liberate the free quinoline base, and then subjected to steam distillation.[10]
-
Removal of Unreacted Aniline: Any unreacted starting aniline will co-distill with the quinoline. This can be removed by acidifying the distillate and treating it with sodium nitrite (NaNO₂) to form a diazonium salt from the primary amine, which can then be removed.[9][10] The quinoline remains in the acidic solution as a salt and can be re-isolated by basification and extraction or a second steam distillation.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of tar formation in the Skraup synthesis?
A1: Tar formation is primarily due to the acid-catalyzed polymerization of acrolein (propenal). The reaction begins with the dehydration of glycerol by concentrated sulfuric acid to form acrolein.[1][11] Acrolein is an α,β-unsaturated aldehyde and is highly susceptible to polymerization under the harsh acidic and high-temperature conditions of the reaction, leading to the formation of complex, high-molecular-weight polymeric materials, i.e., tar.[4]
Q2: How critical is the role of the oxidizing agent, and what are the alternatives to nitrobenzene?
A2: The oxidizing agent is essential for the final step of the synthesis, which is the aromatization of the 1,2-dihydroquinoline intermediate to the stable quinoline ring.[11][12] Nitrobenzene is a common choice as it also serves as a solvent.[2] However, alternatives exist, each with its own advantages and disadvantages.
-
Arsenic Acid (As₂O₅): Often results in a less violent reaction and can give good yields, but it is highly toxic.[2]
-
Ferric Compounds (e.g., Ferric Oxide): Have been used as milder oxidizing agents.[6]
-
Iodine: Can be used, particularly in modified Skraup or Doebner-von Miller reactions.[13]
Q3: Can I use α,β-unsaturated aldehydes or ketones instead of glycerol?
A3: Yes. This modification is known as the Doebner-von Miller reaction, which is closely related to the Skraup synthesis.[1][14] Using pre-formed α,β-unsaturated carbonyl compounds instead of generating acrolein in situ from glycerol can offer better control and allow for the synthesis of substituted quinolines.[15][16] However, these substrates can also polymerize under strong acid catalysis, so similar precautions regarding temperature control and moderation are necessary.[4]
Q4: My starting aniline is deactivated (e.g., contains a nitro group). What adjustments should I consider?
A4: Electron-withdrawing groups on the aniline ring deactivate it towards the initial Michael addition and the subsequent electrophilic cyclization. Consequently, more forcing conditions (higher temperatures, longer reaction times) may be required.[17] This, in turn, increases the risk of tar formation. It is a delicate balance; you may need to carefully optimize the temperature and reaction time. Using a more efficient moderating system (like ferrous sulfate) is highly advisable in these cases.[3]
Q5: Are there any "greener" or safer alternatives to the classical Skraup synthesis?
A5: Yes, significant research has been dedicated to developing milder and more environmentally friendly methods for quinoline synthesis. Some modern alternatives include:
-
Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times and sometimes improve yields in modified Skraup reactions.[4]
-
Lewis Acid Catalysis: Various Lewis acids (e.g., SnCl₄, Yb(OTf)₃) can catalyze the reaction, sometimes under milder conditions than concentrated sulfuric acid.[18]
-
Alternative Synthetic Routes: Other named reactions like the Friedländer, Combes, or Pfitzinger syntheses provide different pathways to quinolines and may be more suitable depending on the desired substitution pattern.[4][12] Metal-catalyzed cyclization reactions have also emerged as powerful alternatives.[19]
Data and Protocols
Table 1: Recommended Reagent Ratios and Conditions
| Component | Molar Ratio (relative to Aniline) | Role | Key Considerations |
| Aniline | 1.0 | Substrate | Ensure purity. |
| Glycerol | 2.5 - 4.0 | Acrolein Precursor | Use anhydrous ("dynamite") glycerol for best results.[6] |
| Conc. H₂SO₄ | ~2.5 | Catalyst, Dehydrating Agent | Add slowly with cooling. |
| Nitrobenzene | ~1.2 | Oxidizing Agent, Solvent | Also a substrate for reduction to aniline.[6] |
| FeSO₄·7H₂O | ~0.1 | Moderator | Crucial for controlling reaction vigor.[3][6] |
Note: These are typical starting ratios. Optimization may be required for specific substrates.
Protocol: Standard Moderated Skraup Synthesis of Quinoline
Hazard Warning: This reaction is highly exothermic and involves corrosive and toxic materials. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a face shield. A blast shield is recommended.
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add aniline (1.0 mol), glycerol (3.0 mol), and ferrous sulfate heptahydrate (0.1 mol).[3][6]
-
Acid Addition: Begin vigorous stirring. Through the dropping funnel, slowly add concentrated sulfuric acid (~2.5 mol) to the mixture. Maintain cooling with an ice-water bath during the addition to control the initial exotherm.[3]
-
Initiation: Once the acid has been added, remove the cooling bath. Gently heat the mixture using a heating mantle.
-
Reaction: As the mixture heats, the reaction will initiate, often characterized by a rapid increase in temperature and vigorous boiling. Immediately remove the heating mantle. The reaction should sustain itself under reflux for 30-60 minutes.[6] If the reaction becomes too violent, use a wet towel on the flask or a cool water bath to moderate it.[6]
-
Completion: After the initial vigorous phase subsides, reapply heat and maintain a steady reflux for an additional 3-5 hours to ensure the reaction goes to completion.[6]
-
Workup: Allow the flask to cool. Carefully and slowly pour the thick, dark mixture into a large beaker containing a substantial amount of water. Make the solution strongly alkaline by the cautious addition of a concentrated sodium hydroxide solution, with cooling.
-
Purification: Set up for steam distillation. Steam distill the alkaline mixture until no more organic material is collected. The quinoline will co-distill with any unreacted nitrobenzene and newly formed aniline. Further purification to remove these impurities is achieved as described in the Troubleshooting Guide.[9][10]
Visualizations
Reaction Mechanism and Tar Formation Pathway
Caption: Skraup synthesis pathway and competing tar formation.
Troubleshooting Logic Flow
Caption: Decision tree for troubleshooting the Skraup synthesis.
References
- 1. iipseries.org [iipseries.org]
- 2. Skraup reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. uop.edu.pk [uop.edu.pk]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Skraup Reaction | NROChemistry [nrochemistry.com]
- 12. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 13. Sciencemadness Discussion Board - Alternative Oxidisers in Skraup reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. organicreactions.org [organicreactions.org]
- 17. reddit.com [reddit.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Quinoline synthesis [organic-chemistry.org]
Validation & Comparative
How to validate the synthesis of Quinoline N-oxide hydrate
An Application Scientist's Guide to the Comprehensive Validation of Quinoline N-oxide Hydrate Synthesis
For researchers and professionals in drug development and organic synthesis, the unambiguous confirmation of a synthesized molecule's identity, purity, and form is paramount. Quinoline N-oxide serves as a critical intermediate in the synthesis of functionalized quinolines, a scaffold present in numerous pharmacologically active compounds.[1][2] Its synthesis, typically via the oxidation of quinoline, necessitates a rigorous validation workflow to ensure that the correct N-oxide has been formed, that residual starting material has been removed, and that the correct hydration state is present.
This guide provides a comparative analysis of essential analytical techniques for the validation of this compound. Moving beyond mere procedural steps, we will explore the causality behind method selection, interpret the resulting data, and present an integrated strategy for achieving self-validating, trustworthy results.
The Synthetic Context: Why Validation is Non-Negotiable
The common synthesis of Quinoline N-oxide involves the oxidation of quinoline, often using reagents like peracetic acid or m-CPBA.[3][4] This context immediately informs our validation strategy. We must not only confirm the formation of the N-O bond but also definitively prove the absence of the starting quinoline. Furthermore, Quinoline N-oxide is frequently isolated as a hydrate, a form that can significantly impact its solubility, stability, and reactivity.[5] Therefore, our validation must address three core questions:
-
Identity: Have we successfully synthesized Quinoline N-oxide?
-
Purity: Is the product free from starting materials and by-products?
-
Form: Is the material in its hydrated state, and to what extent?
An Integrated Workflow for Comprehensive Validation
Caption: Integrated workflow for the validation of this compound synthesis.
Part 1: Definitive Structural & Identity Confirmation
These methods confirm that the atomic connectivity of the synthesized molecule matches that of Quinoline N-oxide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise: NMR is the gold standard for structural elucidation in organic chemistry. For this synthesis, ¹H NMR is particularly powerful as the formation of the N-oxide dipole significantly alters the electronic environment of the quinoline ring system, causing a predictable downfield shift of the protons, especially those at positions 2 and 8, relative to the starting quinoline.
Experimental Protocol (¹H NMR):
-
Dissolve 5-10 mg of the dried sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquire the spectrum on a 400 MHz (or higher) spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
Data Interpretation: The key diagnostic is the comparison to the spectrum of the starting material, quinoline.[6] The protons on the synthesized N-oxide will show distinct shifts.
| Compound | H2 | H3 | H4 | H5 | H6 | H7 | H8 |
| Quinoline (approx. ppm) | ~8.9 | ~7.4 | ~8.1 | ~7.7 | ~7.5 | ~7.6 | ~8.0 |
| Quinoline N-oxide (approx. ppm) | ~8.6 | ~7.4 | ~7.8 | ~7.9 | ~7.7 | ~7.8 | ~9.1 |
Note: Exact shifts are solvent-dependent. Data is compiled for comparative purposes. A reference spectrum is available from ChemicalBook.[7]
The significant downfield shift of H8 is a strong indicator of N-oxide formation. ¹³C NMR can further confirm the structure by showing the correct number of carbon signals.[8]
Infrared (IR) Spectroscopy
Expertise: IR spectroscopy is a rapid and effective technique for confirming the presence of specific functional groups. In this case, its primary role is to identify the N→O bond, which is absent in the starting material.
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean.
-
Record a background spectrum.
-
Place a small amount of the solid sample onto the crystal and apply pressure to ensure good contact.
-
Record the sample spectrum.
Data Interpretation: The most critical feature is the appearance of a strong absorption band corresponding to the N-O stretching vibration.
| Vibration | Wavenumber (cm⁻¹) | Significance |
| N-O Stretch | ~1250 - 1300 | Confirms N-oxide formation. [9] |
| C-H Aromatic Stretch | ~3000 - 3100 | Present in both starting material and product. |
| C=C Aromatic Stretch | ~1400 - 1600 | Present in both starting material and product. |
| O-H Stretch (water) | ~3200 - 3500 (broad) | Indicates presence of hydrate water. |
Mass Spectrometry (MS)
Expertise: MS provides the molecular weight of the compound, offering a fundamental confirmation of its identity. When coupled with a chromatographic technique (like GC-MS or LC-MS), it can also help identify impurities.
Data Interpretation: For Quinoline N-oxide (C₉H₇NO), the expected exact mass of the molecular ion [M+H]⁺ is 146.0600. The observation of this ion confirms the correct elemental composition. It is crucial to distinguish this from the starting quinoline (C₉H₇N), which would show a molecular ion [M+H]⁺ at m/z 130.0651.[10][11]
Part 2: Purity and Hydration State Assessment
Once the structure is confirmed, the focus shifts to quantifying the purity of the bulk sample and confirming its physical form.
Chromatographic Techniques: TLC vs. HPLC
Expertise: Chromatography separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. This is the most direct way to visualize and quantify impurities, particularly unreacted quinoline.
| Feature | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation on a plate coated with stationary phase (e.g., silica). | Separation in a packed column under high pressure. |
| Primary Use | Rapid, qualitative reaction monitoring and purity check. | Precise, quantitative purity analysis (% area). |
| Speed | 5-15 minutes | 10-30 minutes per sample |
| Cost | Low | High (instrumentation and solvents) |
| Data Output | Rƒ value and spot visualization. | Chromatogram with retention time and peak area. |
Protocol (TLC):
-
Spot a dilute solution of the sample on a silica gel plate.
-
Develop the plate in a chamber with a suitable mobile phase (e.g., 50:50 Ethyl Acetate:Hexane).
-
Visualize under UV light (254 nm).
-
Self-Validation: The product (more polar) should have a lower Rƒ value than the starting quinoline. A single spot indicates high purity at this level of detection.
Protocol (Reverse-Phase HPLC):
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic, e.g., 40% Acetonitrile / 60% Water with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Validation: The purity is calculated from the relative area of the main peak. A validated method should show baseline separation between quinoline and quinoline N-oxide. A purity level of ≥97% is common for high-quality material.[5][12]
Thermal Analysis: TGA & DSC
Expertise: Thermal methods are indispensable for characterizing the hydration state and thermal stability of the compound. Thermogravimetric Analysis (TGA) measures mass change as a function of temperature, while Differential Scanning Calorimetry (DSC) measures heat flow.
Experimental Protocol (TGA):
-
Place 5-10 mg of the sample into a TGA pan.
-
Heat the sample under a nitrogen atmosphere from ambient temperature to ~200 °C at a rate of 10 °C/min.
Data Interpretation: TGA provides quantitative data on water content. For this compound, a distinct mass loss event is expected before the compound begins to decompose.
-
Expected Outcome: Commercial sources often specify a water content of around 20%.[12] For a dihydrate (C₉H₇NO·2H₂O), the theoretical water content is 19.9%. A TGA result showing a mass loss close to this value provides strong evidence for the dihydrate form.
DSC complements TGA by showing the energetic transitions. The thermogram will typically show a broad endotherm corresponding to the loss of water, followed by a sharp endotherm at the melting point of the anhydrous compound. The literature melting point for the hydrate is in the range of 52-55 °C, which often corresponds to the dehydration/melting event.[13]
References
- 1. The direct C–H alkenylation of quinoline N-oxides as a suitable strategy for the synthesis of promising antiparasitic drugs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemimpex.com [chemimpex.com]
- 6. Quinoline(91-22-5) 1H NMR spectrum [chemicalbook.com]
- 7. Quinoline-N-oxide(1613-37-2) 1H NMR spectrum [chemicalbook.com]
- 8. Quinoline 1-oxide | C9H7NO | CID 15366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, 97% (dry wt.), water ca 20% 5 g | Request for Quote [thermofisher.com]
- 13. chemwhat.com [chemwhat.com]
A Senior Application Scientist's Guide to Confirming the Purity of Quinoline N-oxide Hydrate
For researchers, scientists, and professionals in drug development, the purity of a chemical entity is the bedrock of reliable and reproducible results. Quinoline N-oxide hydrate, a versatile intermediate in medicinal chemistry and organic synthesis, is no exception.[1] Its utility in developing novel therapeutic agents and its role in analytical chemistry demand a rigorous assessment of its purity profile.[1][2] This guide provides an in-depth comparison of analytical methodologies for the comprehensive characterization of this compound, moving beyond simple checklists to explain the "why" behind the "how."
The Imperative of Orthogonal Purity Assessment
Confirming the purity of a compound like this compound is not a single measurement but a multi-faceted investigation. A single technique can be misleading. For instance, a 99% purity result by High-Performance Liquid Chromatography (HPLC) only accounts for impurities detectable by that specific method (e.g., UV-active organic molecules). It reveals little about water content, inorganic salts, or residual solvents. Therefore, a robust purity assessment relies on orthogonal methods —a suite of techniques that measure different chemical and physical properties. This approach ensures that all potential impurities are identified and quantified, leading to a true and comprehensive purity value.
Below is a logical workflow for the comprehensive purity analysis of this compound, illustrating the principle of orthogonal testing.
Caption: Workflow for comprehensive purity assessment of this compound.
Comparative Analysis of Key Analytical Techniques
The selection of analytical methods should be strategic, with each technique providing a unique piece of the purity puzzle. The following table compares the primary methods for characterizing this compound.
| Technique | Primary Purpose | Strengths | Limitations | Typical Purity Spec. |
| HPLC/UHPLC-UV | Quantification of organic impurities and main component assay. | High resolution, sensitivity, and reproducibility for UV-active compounds. | Not suitable for non-UV active impurities (e.g., salts, water). Requires reference standard for absolute quantification. | ≥ 97% |
| LC-MS | Identification of organic impurities and confirmation of molecular weight. | High specificity and sensitivity. Can distinguish N-oxides from hydroxylated isomers.[3] | Quantitative analysis can be complex. Ionization efficiency varies between compounds. | N/A (Qualitative) |
| Thermogravimetric Analysis (TGA) | Determination of water content and thermal stability. | Direct measurement of mass loss upon heating. Provides information on dehydration and decomposition temperatures.[4] | Not specific to water; any volatile component will cause mass loss. | Variable (hydrate dependent) |
| Differential Scanning Calorimetry (DSC) | Analysis of thermal transitions (melting, dehydration). | Highly sensitive to phase transitions. Can distinguish between different hydrated and anhydrous forms.[5] | Requires careful calibration. Interpretation can be complex with multiple transitions. | Melting Point: 52-59 °C[1][2] |
| Karl Fischer Titration | Specific quantification of water content. | High accuracy and precision for water determination. Considered the "gold standard" for water content. | Only measures water content. | Variable (hydrate dependent) |
| Nuclear Magnetic Resonance (¹H NMR) | Structural confirmation and detection of proton-containing impurities. | Provides detailed structural information. Can quantify impurities if they have unique, well-resolved signals. | Lower sensitivity compared to chromatographic methods. Not ideal for complex mixtures or non-protonated impurities. | Confirms structure |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Functional group identification and structural confirmation. | Fast and non-destructive. Confirms the presence of key functional groups (e.g., N-O bond).[6] | Primarily qualitative. Not suitable for quantifying minor components. | Confirms identity |
| Powder X-Ray Diffraction (PXRD) | Analysis of solid-state form (crystallinity, polymorphism). | Definitive method for identifying the crystalline form of the hydrate.[5] | Requires a crystalline sample. Primarily qualitative without extensive calibration. | Confirms crystalline form |
Experimental Protocols: A Practical Guide
Theoretical knowledge must be paired with robust experimental execution. Here are detailed protocols for the most critical purity-confirming experiments.
HPLC/UHPLC Method for Organic Impurity Profiling
This method is the cornerstone for assessing the presence of synthesis by-products, starting materials, and degradation products.
Rationale: Reversed-phase chromatography is chosen for its excellent ability to separate moderately polar to non-polar aromatic compounds like quinoline derivatives. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and detected within a reasonable timeframe. UV detection is ideal due to the strong chromophore of the quinoline ring system.
Step-by-Step Protocol:
-
System Preparation:
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35 °C.
-
UV Detector Wavelength: 254 nm (or optimized based on UV scan).
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Vortex to ensure complete dissolution.
-
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: Ramp from 5% B to 95% B.
-
8-10 min: Hold at 95% B.
-
10.1-12 min: Return to 5% B and equilibrate.
-
-
Data Analysis:
-
Inject a blank (diluent) to identify any system peaks.
-
Inject the sample solution.
-
Integrate all peaks.
-
Calculate the purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100.
-
Caption: HPLC experimental workflow for purity analysis.
Thermogravimetric Analysis (TGA) for Water Content
TGA provides a direct measure of the water of hydration and is critical for confirming the correct hydrated form.
Rationale: TGA measures the change in mass of a sample as it is heated. For a hydrate, a distinct mass loss step corresponding to the loss of water molecules will be observed before the onset of thermal decomposition of the organic molecule.[7][8] This allows for the quantification of the water content.
Step-by-Step Protocol:
-
Instrument Setup:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound directly into the tared TGA pan.
-
-
Thermal Program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 300 °C at a rate of 10 °C/min.[4]
-
-
Data Analysis:
-
Analyze the resulting thermogram.
-
Identify the step-wise mass loss that occurs before major decomposition (typically below 150 °C for hydrates).
-
Calculate the percentage mass loss in this step. This corresponds to the water content.
-
Karl Fischer Titration for Specific Water Quantification
While TGA is excellent, Karl Fischer (KF) titration is the gold standard for specific and accurate water determination.
Rationale: The Karl Fischer reaction is a specific chemical reaction between iodine and water. This specificity makes it an ideal method to quantify water content without interference from other volatile components, providing a more accurate value than TGA if residual solvents are present.
Step-by-Step Protocol:
-
Instrument Setup:
-
Instrument: Volumetric or coulometric Karl Fischer titrator.
-
Solvent: A suitable KF solvent (e.g., methanol-based or specialized ketone/aldehyde solvents).
-
-
Sample Preparation:
-
Accurately weigh a sufficient amount of this compound to consume an appropriate amount of titrant.
-
Quickly transfer the sample into the KF titration vessel.
-
-
Titration:
-
Start the titration. The instrument will automatically add KF reagent until the endpoint is reached (persistence of excess iodine).
-
-
Data Analysis:
-
The instrument software will calculate the water content based on the sample weight and the volume of titrant consumed. The result is typically reported as a weight/weight percentage.
-
Conclusion: Synthesizing Data for a Definitive Purity Statement
No single method can definitively confirm the purity of this compound. A senior scientist must synthesize data from this orthogonal array of techniques. A high-purity batch will exhibit:
-
High assay by HPLC/UHPLC (e.g., >99.0% by area).
-
Correct molecular ion and absence of significant impurities by LC-MS.
-
Water content consistent with the expected hydrate form by TGA and Karl Fischer titration.
-
¹H NMR and FT-IR spectra consistent with the known structure of Quinoline N-oxide.
-
A consistent crystalline form by PXRD.
By employing this rigorous, multi-technique approach, researchers can have the highest degree of confidence in the quality of their material, ensuring the integrity and success of their scientific endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. Pharmaceutical Hydrates Analysis | Encyclopedia MDPI [encyclopedia.pub]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Quinoline N-oxide Hydrate and Other Oxidizing Agents for Researchers
In the landscape of synthetic organic chemistry, the choice of an oxidizing agent is pivotal, dictating the efficiency, selectivity, and environmental impact of a transformation. Among the diverse array of available oxidants, Quinoline N-oxide hydrate emerges as a versatile and often advantageous reagent. This guide provides a comprehensive comparative analysis of this compound against other common classes of oxidizing agents, supported by experimental data and detailed protocols to inform your selection process in research and development.
Introduction to this compound: A Multifaceted Oxidant
Quinoline N-oxide is a heterocyclic N-oxide that serves not only as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals but also as a potent oxidizing agent.[1] Its hydrate form is often a stable, crystalline solid, making it convenient to handle and store.[2] The oxidizing power of Quinoline N-oxide stems from the polarized N-O bond, which can act as an oxygen atom donor in a variety of chemical reactions. This property allows for the oxidation of a wide range of functional groups, often with high selectivity.
One of the key advantages of using heteroaromatic N-oxides like Quinoline N-oxide is their ability to act as mild and selective oxygen transfer agents.[3] This characteristic is particularly valuable in complex molecule synthesis where the preservation of sensitive functional groups is paramount.
Comparative Performance Analysis: this compound vs. Key Oxidizing Agents
The efficacy of an oxidizing agent is best assessed through direct comparison in specific chemical transformations. This section provides a data-driven analysis of this compound against common alternatives in key oxidation reactions.
Oxidation of Alcohols
The oxidation of alcohols to aldehydes, ketones, or carboxylic acids is a fundamental transformation in organic synthesis. The choice of oxidant determines the oxidation level and the tolerance of other functional groups.
Table 1: Comparative Oxidation of Alcohols
| Oxidizing Agent | Substrate | Product | Yield (%) | Reaction Conditions | Reference |
| This compound (with catalyst) | Primary Benzylic Alcohol | Benzaldehyde | High (Specific yield varies with catalyst) | Catalytic amount of metal complex, solvent, heat | [3] |
| Potassium Permanganate (KMnO₄) | Primary Aliphatic Alcohol | Carboxylic Acid | Variable, often high | Basic or acidic aqueous solution | [4] |
| Pyridinium Chlorochromate (PCC) | Primary Aliphatic Alcohol | Aldehyde | Good to high | Anhydrous CH₂Cl₂ | [5] |
| Hydrogen Peroxide (H₂O₂) (with catalyst) | Primary Alcohol | Carboxylic Acid | Variable | Metal catalyst, solvent, heat | [6] |
Discussion:
Quinoline N-oxide, typically in conjunction with a metal catalyst, can be a highly effective system for the selective oxidation of alcohols.[3] Unlike strong, often non-selective oxidants like potassium permanganate which tend to over-oxidize primary alcohols to carboxylic acids, N-oxide-based systems can be tuned to yield aldehydes.[4] While reagents like PCC offer good selectivity for aldehydes, they involve chromium, which is associated with toxicity and disposal issues.[5] Hydrogen peroxide is a greener alternative, but often requires activation by a catalyst and can sometimes lead to over-oxidation.[6]
Epoxidation of Alkenes
The formation of epoxides from alkenes is a critical step in the synthesis of many biologically active molecules and polymers.
Table 2: Comparative Epoxidation of Alkenes
| Oxidizing Agent | Substrate | Product | Yield (%) | Reaction Conditions | Reference |
| This compound (with catalyst) | Styrene | Styrene Oxide | Good to high (Specific yield varies with catalyst) | Metal catalyst (e.g., Ru-porphyrin), solvent | [3] |
| meta-Chloroperoxybenzoic Acid (m-CPBA) | Cyclohexene | Cyclohexene Oxide | High | CH₂Cl₂, room temperature | [7] |
| Hydrogen Peroxide (H₂O₂) (with catalyst) | Various Alkenes | Corresponding Epoxides | 75-99% | Lipase, phenylacetic acid | [8] |
Discussion:
Metal-catalyzed epoxidations using Quinoline N-oxide as the terminal oxidant are well-documented, offering a pathway to epoxides from a variety of alkenes.[3] m-CPBA is a highly efficient and widely used reagent for epoxidation, often providing excellent yields under mild conditions.[7] However, the peroxyacid itself and its byproduct, m-chlorobenzoic acid, can be problematic to separate from the reaction mixture, and peroxyacids can be shock-sensitive. Hydrogen peroxide, especially in enzyme-catalyzed systems, presents a greener and safer alternative, achieving high yields of epoxides.[8][9] The choice between these reagents often depends on the substrate's electronic properties and the desired level of operational simplicity and safety.
Oxidation of Sulfides and Phosphines
The oxidation of heteroatoms like sulfur and phosphorus is another important application of oxidizing agents.
Table 3: Comparative Oxidation of Sulfides and Phosphines
| Oxidizing Agent | Substrate | Product | Yield (%) | Reaction Conditions | Reference |
| This compound (with catalyst) | Thioanisole | Methyl Phenyl Sulfoxide | High (Specific yield varies with catalyst) | Metal catalyst, solvent | [7] |
| meta-Chloroperoxybenzoic Acid (m-CPBA) | Thioanisole | Methyl Phenyl Sulfoxide | 96% | Toluene | [7] |
| Hydrogen Peroxide (H₂O₂) | Thioethers | Sulfoxides | Generally high | Often uncatalyzed or with simple acid/base catalysis | [10] |
| Air (on activated carbon) | Triarylphosphines | Triarylphosphine Oxides | High | Activated carbon, room temperature | [11] |
Discussion:
Quinoline N-oxide in catalytic systems can efficiently oxidize sulfides to sulfoxides.[7] m-CPBA is also highly effective for this transformation.[7] Hydrogen peroxide is a simple and clean oxidant for sulfide oxidation.[10] For the oxidation of phosphines to phosphine oxides, a variety of reagents are effective, including air under specific conditions, which represents a highly economical and green method.[11] The choice of oxidant in these cases may be guided by factors such as catalyst cost, reaction time, and the desired work-up procedure.
Mechanistic Insights and Causality in Experimental Choices
The reactivity of Quinoline N-oxide is intrinsically linked to its electronic structure. The N-O bond is polarized, rendering the oxygen atom nucleophilic. In many catalytic cycles, the N-oxide coordinates to a metal center, which then facilitates the transfer of the oxygen atom to the substrate.
Caption: Generalized catalytic cycle for oxidation using Quinoline N-oxide.
This mechanism explains the need for a catalyst in many reactions involving N-oxides. The choice of metal and its ligand sphere is crucial for tuning the reactivity and selectivity of the system. For instance, ruthenium-porphyrin complexes have been shown to be effective catalysts for epoxidation and hydroxylation reactions using heteroaromatic N-oxides as the oxygen source.[3]
Experimental Protocols: A Self-Validating System
The following protocols are provided as a starting point for researchers. It is crucial to perform all reactions in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE).
General Protocol for the Catalytic Oxidation of an Alcohol using this compound
Caption: Experimental workflow for alcohol oxidation.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve the alcohol substrate (1.0 mmol) and this compound (1.2 mmol) in a suitable solvent (e.g., 1,2-dichloroethane, 5 mL).
-
Catalyst Addition: To the stirred solution, add the metal catalyst (e.g., a ruthenium-porphyrin complex, 0.01 mmol).
-
Reaction: Heat the reaction mixture to the appropriate temperature (e.g., 80 °C) and stir for the required time (typically 2-24 hours).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired aldehyde or ketone.
Safety and Handling of this compound
This compound should be handled with care in a well-ventilated area, preferably a chemical fume hood.[12] Wear suitable protective clothing, including gloves and safety glasses.[12] Avoid contact with skin and eyes and prevent the formation of dust.[12] In case of a spill, soak it up with an inert absorbent material and dispose of it as hazardous waste.[13]
Advantages and Disadvantages: A Balanced Perspective
Table 4: Advantages and Disadvantages of this compound as an Oxidant
| Advantages | Disadvantages |
| Mild and Selective: Often provides higher selectivity compared to harsh oxidizing agents, preserving sensitive functional groups.[3] | Catalyst Requirement: Many reactions require a metal catalyst, which can add to the cost and complexity of the procedure and may require removal from the final product. |
| Stable and Easy to Handle: The hydrate form is a stable crystalline solid.[2] | Atom Economy: The quinoline byproduct needs to be separated from the reaction mixture, which can lower the overall atom economy compared to reagents like H₂O₂ or O₂. |
| Versatility: Can be used for the oxidation of a wide range of functional groups.[1] | Cost: Can be more expensive than bulk oxidizing agents like hydrogen peroxide or potassium permanganate. |
Conclusion: Informed Decision-Making for Optimal Synthesis
This compound is a valuable tool in the arsenal of the synthetic chemist, offering a unique combination of reactivity and selectivity. While it may not be the most atom-economical or inexpensive oxidant for all applications, its mild nature and tunability through catalyst selection make it an excellent choice for the synthesis of complex molecules where functional group tolerance is critical.
This guide has provided a comparative overview of this compound alongside other common oxidizing agents. The experimental data and protocols presented herein are intended to serve as a foundation for researchers to make informed decisions when designing their synthetic strategies. As with any chemical reagent, a thorough understanding of its properties, reactivity, and safety considerations is paramount for successful and responsible research.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Chemoenzymatic Epoxidation of Alkenes and Reusability Study of the Phenylacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Selective Air Oxidation of Bis- and Trisphosphines Adsorbed on Activated Carbon Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. research.uga.edu [research.uga.edu]
The N-Oxide Advantage: A Comparative Guide to the Biological Activity of Quinoline Derivatives
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone of medicinal chemistry, a privileged structure found in numerous natural alkaloids and synthetic therapeutic agents.[1] Its rigid, bicyclic framework provides a versatile template for designing molecules that can interact with a wide array of biological targets. However, the functionalization of this core is paramount to unlocking its therapeutic potential. Among the various chemical modifications, N-oxidation of the quinoline nitrogen stands out as a critical strategy for modulating the molecule's electronic properties, solubility, and, consequently, its biological activity.[2]
This guide provides an in-depth comparison of Quinoline N-oxide hydrate and its derivatives against other quinoline analogues. We will dissect their comparative performance across key therapeutic areas—anticancer, antimicrobial, and anti-inflammatory—supported by experimental data. This analysis moves beyond simple data reporting to explain the causality behind experimental choices and provides the detailed protocols necessary for the validation and exploration of these fascinating compounds in your own research.
The Impact of N-Oxidation: A Physicochemical Perspective
Before delving into specific biological activities, it's crucial to understand why the N-oxide functional group imparts such a profound influence. The introduction of an oxygen atom to the quinoline nitrogen fundamentally alters the electronic distribution of the entire ring system. This N-oxide moiety acts as an electron-withdrawing group, which can increase the reactivity of the molecule and its potential for biological interactions.[2] Computational studies on quinoline N-oxides suggest a lower HOMO-LUMO energy gap compared to their non-oxidized counterparts, which implies greater chemical reactivity.[3] This electronic modulation can enhance binding affinity to target enzymes and receptors, a recurring theme in their superior biological performance.[3] this compound, in its foundational role, serves as a key synthetic intermediate for accessing a diverse library of these potent derivatives.[4]
I. Comparative Anticancer Activity: Targeting Cellular Proliferation
Quinoline derivatives have long been investigated for their anticancer properties, with mechanisms including DNA intercalation and inhibition of critical cellular enzymes like topoisomerase.[5] The introduction of the N-oxide group has been shown to significantly enhance this cytotoxic potential, often leading to compounds with nanomolar efficacy.[6]
Structure-Activity Relationship and Enhanced Potency
A compelling example of the N-oxide advantage is seen in the isoquinolinequinone (IQQ) class of compounds. Research has demonstrated that IQQ N-oxides exhibit significantly more potent anticancer activity than their non-oxidized isomers. This enhanced effect is particularly notable in overcoming multidrug resistance (MDR), a major challenge in oncology.[6] The N-oxide moiety is believed to facilitate redox cycling, leading to the generation of reactive oxygen species (ROS) that are toxic to cancer cells.[6]
| Compound Class | Derivative | Cancer Cell Line | GI₅₀ (µM) | Comparative Note |
| Isoquinolinequinone N-Oxides | Compound 25 (C(6) isomer) | NCI-H460 (Lung) | 0.35 | More than 2x more potent than its C(7) isomer.[6] |
| Compound 24 (C(7) isomer) | NCI-H460 (Lung) | 0.75 | [6] | |
| Compound 25 (C(6) isomer) | NCI-H460/R (MDR Lung) | 0.53 | Demonstrates efficacy in multidrug-resistant cells.[6] | |
| Nitroquinoline Derivatives | 6-Bromo-5-nitroquinoline | HT29 (Colon) | >100 µM (IC₅₀) | Showed high antiproliferative activity and induced apoptosis, but specific IC50 was high in this line. |
| Substituted Quinolines | 6,8-diphenylquinoline | HT29 (Colon) | >100 µM (IC₅₀) | |
| Reference Drug | 5-Fluorouracil (5-FU) | HT29 (Colon) | 26.3 µM (IC₅₀) |
Table 1: Comparative in vitro anticancer activity (GI₅₀/IC₅₀) of selected quinoline N-oxides and other quinoline derivatives. A lower value indicates greater potency.
Mechanism of Action: Inhibition of Pro-Survival Signaling
Many quinoline derivatives exert their anticancer effects by targeting key signaling pathways that regulate cell growth and survival. The PI3K/Akt/mTOR pathway is a central cascade that is frequently dysregulated in cancer, making it a prime target for therapeutic intervention.[7][8] Certain quinoline compounds have been identified as potent inhibitors of this pathway, capable of blocking the functions of both mTORC1 and mTORC2 complexes, leading to cell cycle arrest and apoptosis.[9] The enhanced electronic properties of N-oxides can lead to more effective binding within the ATP-binding pocket of these kinases.
II. Comparative Antimicrobial Activity: A Broad Spectrum of Efficacy
The quinoline core is central to some of the most important antimicrobial drugs, including the fluoroquinolone antibiotics.[10] Research into novel quinoline derivatives continues to yield compounds with potent activity against drug-resistant bacteria and pathogenic fungi.[11][12] The N-oxide functionality can contribute to this activity, potentially through mechanisms that involve DNA damage or inhibition of essential enzymes.[8]
Structure-Activity Relationship and MIC Values
The effectiveness of an antimicrobial agent is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.[13] Studies on various substituted quinolines have demonstrated impressive MIC values against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA.[14][15] While direct side-by-side comparisons are sparse, the data suggests that functionalized quinolines, including quinolinequinones (which contain a related structural motif), are highly potent.[16]
| Compound/Derivative | Bacterial/Fungal Strain | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| Quinolinequinone (QQ6) | Enterococcus faecalis | 0.61 | Cefuroxime | 19.5 |
| Quinolinequinone (QQ2 & QQ3) | Staphylococcus aureus | 2.44 | Cefuroxime | 1.22 |
| Phenoxy Quinoline (3e) | MRSA | 3.125 | - | - |
| Phenoxy Quinoline (3e) | ESBL E. coli | 6.25 | - | - |
| Quinoline-hydrazone (18j) | S. aureus (MTCC 96) | 6.25 | Ciprofloxacin | 6.25 |
| Quinoline-hydrazone (18j) | E. coli (MTCC 443) | 12.5 | Ciprofloxacin | 6.25 |
| Quinoline-Sulfonamide (6) | Bacillus cereus | 3.12 | Chloramphenicol | 6.25 |
Table 2: Comparative in vitro antimicrobial activity (MIC) of selected quinoline derivatives. Data is synthesized from multiple sources for illustrative purposes.[14][16][17][18]
Mechanism of Action: Disruption of Essential Bacterial Processes
The antibacterial mechanism for many quinoline derivatives, particularly fluoroquinolones, involves the inhibition of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[5] For N-oxide derivatives, particularly those of the related quinoxaline class, the mechanism is thought to involve bioreduction under hypoxic conditions to generate radical species that cause DNA damage.[8] This alternative mechanism is particularly valuable for developing agents active against anaerobic or microaerophilic pathogens, such as C. difficile.[15]
III. Comparative Anti-inflammatory Activity: Modulating the Immune Response
Chronic inflammation underlies a host of diseases, and quinoline derivatives have emerged as promising scaffolds for the development of novel anti-inflammatory agents.[2][19] Their mechanisms often involve the inhibition of key enzymes like cyclooxygenases (COX) or the modulation of pro-inflammatory signaling pathways such as NF-κB.[20][21]
Structure-Activity Relationship and Inhibition of Inflammatory Mediators
The anti-inflammatory potential of a compound can be assessed in vitro by measuring its ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS).[21][22] Several quinoline derivatives have demonstrated potent activity in this assay, with some exhibiting sub-micromolar IC₅₀ values for NO inhibition.[23] The structure-activity relationship studies indicate that specific substitutions, such as a carboxylic acid group or lipophilic moieties at certain positions, are critical for activity.[24][25] While direct comparative data for N-oxides in this area is limited, their ability to modulate electronic properties suggests they could be potent inhibitors.
| Compound Class | Derivative | Assay | IC₅₀ (µM) | Comparative Note |
| Pyrazolo[4,3-c]quinolines | Compound 2i | LPS-induced NO Production (RAW 264.7) | 0.19 | Potency equal to the positive control (1400W).[23] |
| Compound 2m | LPS-induced NO Production (RAW 264.7) | 0.22 | [23] | |
| 4-Carboxyl Quinolines | Compound 9e | COX-2 Inhibition | 0.043 | More potent and selective than Celecoxib.[25] |
| Reference Drug | Celecoxib | COX-2 Inhibition | 0.060 | [25] |
| Norsesterterpene Peroxide | Epimuqubilin A | LPS-induced NO Production (RAW 264.7) | 7.4 | Included for context on potent NO inhibitors.[26] |
Table 3: Comparative in vitro anti-inflammatory activity of selected quinoline derivatives.
Mechanism of Action: Inhibition of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a master regulator of inflammation.[21] Upon stimulation by LPS, the inhibitor protein IκB is degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and COX-2.[3] Quinoline derivatives have been shown to inhibit this pathway, preventing NF-κB nuclear translocation and thereby suppressing the inflammatory cascade.[22]
IV. Experimental Protocols: Self-Validating Methodologies
To ensure scientific integrity and reproducibility, the following are detailed, step-by-step protocols for the key assays discussed in this guide.
Protocol 1: MTT Assay for Cytotoxicity
This protocol measures cellular metabolic activity as an indicator of cell viability. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[24]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[24]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.[24]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure all crystals are dissolved. Measure the absorbance at 570 nm using a microplate reader.[20]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using non-linear regression analysis.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This is the gold-standard method for determining the MIC of an antimicrobial agent against bacteria or fungi, based on CLSI guidelines.[19]
-
Compound Preparation: Prepare a stock solution of the quinoline derivative in 100% DMSO at 100 times the highest final concentration to be tested.
-
Plate Preparation: In a 96-well microtiter plate, add 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi to all wells.[19]
-
Serial Dilution: Add an appropriate volume of the stock solution to the first well of each row and perform a two-fold serial dilution by transferring 100 µL from one well to the next across the plate. Discard 100 µL from the final well.[26]
-
Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[19] Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each test well.[19]
-
Inoculation: Inoculate each well (except for a sterility control well) with 100 µL of the standardized inoculum. The final volume in each well should be 200 µL. Include a growth control well (inoculum, no compound).[19]
-
Incubation: Seal the plates and incubate at 35°C ± 2°C for 16-20 hours for bacteria or as required for fungi.[19]
-
MIC Determination: After incubation, the MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity or growth.[13]
Protocol 3: Griess Assay for Nitric Oxide (NO) Inhibition
This assay quantifies the anti-inflammatory effect of a compound by measuring its ability to inhibit NO production in LPS-stimulated macrophages.
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at 1 x 10⁵ cells/well and allow them to adhere for 24 hours.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the quinoline test compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include unstimulated and vehicle controls.
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample. Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well. Incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm. The intensity of the pink/magenta color is proportional to the nitrite concentration.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in each sample and determine the percentage of NO production inhibition relative to the LPS-stimulated control to find the IC₅₀ value.
Conclusion and Future Directions
The addition of an N-oxide moiety to the quinoline scaffold is a powerful strategy in medicinal chemistry. The resulting electronic modifications frequently enhance biological activity, leading to derivatives with potent anticancer, antimicrobial, and potentially anti-inflammatory properties. As demonstrated, substituted quinoline N-oxides can exhibit superior cytotoxicity, particularly against multidrug-resistant cancer cells, and hold promise for the development of new classes of antimicrobial agents.
While this compound itself is primarily a foundational building block, it is the gateway to these more complex and potent molecules. The experimental data strongly supports the continued exploration of N-oxide derivatives. Future research should focus on direct, head-to-head comparisons with their non-oxidized parent compounds to more clearly define the "N-oxide advantage." Elucidating specific molecular targets and conducting in-depth preclinical evaluations of the most promising candidates will be crucial steps in translating the clear in vitro potential of these compounds into next-generation therapeutics.
References
- 1. [PDF] In Vitro Mechanistic Study of the Anti-inflammatory Activity of a Quinoline Isolated from Spondias pinnata Bark. | Semantic Scholar [semanticscholar.org]
- 2. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-Hydroxyquinoline inhibits iNOS expression and nitric oxide production by down-regulating LPS-induced activity of NF-kappaB and C/EBPbeta in Raw 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipopolysaccharide-induced inflammation increases nitric oxide production in taste buds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity [mdpi.com]
- 9. In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Facile Synthesis of Functionalized Phenoxy Quinolines: Antibacterial Activities against ESBL Producing Escherichia coli and MRSA, Docking Studies, and Structural Features Determination through Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. benthamdirect.com [benthamdirect.com]
- 18. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. In Vitro Mechanistic Study of the Anti-inflammatory Activity of a Quinoline Isolated from Spondias pinnata Bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. | Sigma-Aldrich [merckmillipore.com]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. Dopamine inhibits lipopolysaccharide-induced nitric oxide production through the formation of dopamine quinone in murine microglia BV-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Leveraging Quinoline N-oxide in Advanced Catalytic Transformations
Introduction: Unveiling the True Catalytic Power of Quinoline N-oxide
To our fellow researchers, scientists, and pioneers in drug development, this guide serves as a comprehensive exploration into the catalytic utility of Quinoline N-oxide hydrate. It is a common misconception that Quinoline N-oxide itself functions as a catalyst. Instead, its profound importance in modern organic synthesis lies in its role as a versatile and highly effective directing group and substrate. The introduction of the N-oxide functionality to the quinoline core fundamentally alters its electronic properties, activating the heterocyclic ring for a diverse array of catalytic C-H functionalization reactions. This activation allows for the regioselective introduction of various functional groups, a critical capability in the synthesis of complex pharmaceuticals and agrochemicals.[1][2][3]
This guide will provide an in-depth comparison of the performance of different catalytic systems that utilize Quinoline N-oxide as a key reactant. We will delve into the mechanistic underpinnings of these transformations, present comparative experimental data, and offer detailed protocols to empower your research and development endeavors.
The Strategic Advantage of the N-oxide Group in Catalysis
The oxygen atom of the N-oxide group in Quinoline N-oxide acts as a powerful coordinating atom for transition metal catalysts. This coordination brings the catalyst into close proximity to specific C-H bonds on the quinoline ring, primarily at the C2 and C8 positions, and under certain conditions, the C3 position. This directed activation is the cornerstone of its synthetic utility, enabling reactions that would otherwise be unselective or require harsh conditions.
The choice of the transition metal catalyst, ligands, and reaction conditions dictates the regioselectivity of the functionalization, offering a tunable platform for synthetic chemists. In the following sections, we will benchmark the performance of key catalytic systems for the functionalization of Quinoline N-oxides.
Comparative Benchmarking of Catalytic Systems for Quinoline N-oxide Functionalization
The true measure of Quinoline N-oxide's performance in catalysis is observed through the efficiency, selectivity, and versatility of the catalytic systems it enables. Below, we compare the performance of palladium, rhodium, and gold-catalyzed reactions, as well as metal-free approaches, for the functionalization of Quinoline N-oxides.
Palladium-Catalyzed C-H Functionalization: A Tale of Two Positions
Palladium catalysis has been extensively explored for the C-H functionalization of Quinoline N-oxides, with a fascinating dichotomy in regioselectivity. The outcome is highly dependent on the palladium precursor and reaction conditions.
-
C2-Arylation: Palladium(II) acetate in the presence of ligands such as phosphines typically directs the arylation to the C2 position. This is often the thermodynamically favored product.
-
C8-Arylation: In a significant breakthrough, it was discovered that ligand-free palladium catalysis can achieve high selectivity for the C8 position.[4][5] This unusual selectivity is attributed to the formation of a cyclopalladated intermediate.[4][5]
Table 1: Performance Comparison of Palladium-Catalyzed Arylation of Quinoline N-oxide
| Catalyst System | Target Position | Typical Yields (%) | Key Advantages | Limitations |
| Pd(OAc)₂ / Ligand | C2 | 70-95% | High yields, well-established | Often requires ligands, C8 isomer as a potential byproduct |
| PdCl₂ (ligand-free) | C8 | 60-90% | High regioselectivity for C8, ligand-free | Can be sensitive to reaction conditions |
Rhodium-Catalyzed C-H Functionalization: Expanding the Scope
Rhodium catalysts have emerged as powerful tools for the C8-selective functionalization of Quinoline N-oxides, offering a complementary approach to palladium catalysis. Rh(III) catalysts, in particular, have demonstrated high efficiency in a range of transformations.
-
C8-Alkylation and Alkenylation: Cationic rhodium catalysts have been successfully employed for the C8-alkenylation of Quinoline N-oxides.[6]
-
C8-Amidation and Bromination: Rh(III) catalysis has enabled the development of protocols for the C8-amidation and bromination of Quinoline N-oxides with excellent functional group tolerance.[6]
Table 2: Performance of Rhodium-Catalyzed C8-Functionalization of Quinoline N-oxide
| Reaction Type | Catalyst System | Typical Yields (%) | Key Advantages |
| C8-Alkenylation | Cationic Rh(I) | 75-90% | High regioselectivity, mild conditions |
| C8-Amidation | Rh(III) | 80-95% | Excellent functional group tolerance, scalable |
| C8-Bromination | Rh(III) | 85-98% | High yields, wide substrate scope |
Gold-Catalyzed C-H Functionalization: Accessing the C3 Position
While C2 and C8 functionalizations are more common, recent advancements have demonstrated the utility of gold catalysis for the challenging C3-functionalization of Quinoline N-oxides.[2][3] This redox-neutral process opens up new avenues for derivatization.
-
C3-C-C and C3-C-N Coupling: Gold catalysts can facilitate the coupling of Quinoline N-oxides with indoles and anilines at the C3 position.[2][3] The proposed mechanism involves a C2-auration followed by a concerted C3 nucleophilic addition.[2][3]
Table 3: Performance of Gold-Catalyzed C3-Functionalization of Quinoline N-oxide
| Coupling Partner | Catalyst System | Typical Yields (%) | Key Advantages |
| Indoles (C-C) | Au(I) | 70-90% | High selectivity for C3, redox-neutral |
| Anilines (C-N) | Au(I) | 65-85% | Access to C3-aminated quinolines |
Metal-Free and Electrochemical Approaches: Greener Alternatives
In the quest for more sustainable synthetic methodologies, metal-free and electrochemical reactions utilizing Quinoline N-oxides are gaining traction.
-
Deoxygenative C2-Heteroarylation: A metal- and additive-free method for the C2-heteroarylation of Quinoline N-oxides with N-sulfonyl-1,2,3-triazoles has been developed, proceeding in excellent yields under mild conditions.[7]
-
Electrochemical Amination: An electrochemical approach using a copper catalyst allows for the selective C2- or C4-amination of Quinoline N-oxides by tuning the solvent.[8]
Table 4: Performance of Metal-Free and Electrochemical Functionalization
| Reaction Type | Conditions | Target Position | Typical Yields (%) | Key Advantages |
| C2-Heteroarylation | Metal-free, room temp. | C2 | 80-95% | Mild conditions, step-economical |
| Electrochemical Amination | Cu(OAc)₂, electrolysis | C2 or C4 | 60-85% | Tunable regioselectivity, mild |
Experimental Protocols
Protocol 1: Palladium-Catalyzed C8-Arylation of Quinoline N-oxide
This protocol is adapted from the work of Daugulis and others on ligand-free palladium-catalyzed C8-arylation.[4][5]
Materials:
-
This compound
-
Aryl iodide
-
Palladium(II) chloride (PdCl₂)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Microwave reactor vials
Procedure:
-
To a microwave reactor vial, add Quinoline N-oxide (1.0 mmol), aryl iodide (1.2 mmol), PdCl₂ (5 mol%), and K₂CO₃ (2.0 mmol).
-
Add DMF (5 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120°C for 30-60 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the C8-arylated quinoline N-oxide.
Protocol 2: Gold-Catalyzed C3-Indolylation of Quinoline N-oxide
This protocol is based on the gold-catalyzed C3-functionalization methodology.[2][3]
Materials:
-
Quinoline N-oxide
-
Indole
-
(Triphenylphosphine)gold(I) chloride (Ph₃PAuCl)
-
Silver triflate (AgOTf)
-
1,2-Dichloroethane (DCE)
Procedure:
-
To a dry reaction tube, add Quinoline N-oxide (0.5 mmol), indole (0.6 mmol), Ph₃PAuCl (5 mol%), and AgOTf (5 mol%).
-
Add DCE (2.5 mL) to the tube under an inert atmosphere.
-
Stir the reaction mixture at 80°C for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite and concentrate the filtrate.
-
Purify the residue by flash column chromatography on silica gel to yield the C3-indolylated quinoline.
Mechanistic Insights and Visualizations
Understanding the underlying mechanisms is crucial for optimizing reaction conditions and predicting outcomes.
Palladium-Catalyzed C-H Activation Pathways
The regioselectivity of palladium-catalyzed functionalization is a result of competing mechanistic pathways. The formation of a σ-metallacycle is proposed to lead to C8 activation, while a π-complex can result in C2 activation.[9]
Caption: Competing pathways in Pd-catalyzed C-H activation of Quinoline N-oxide.
Gold-Catalyzed C3-Functionalization Workflow
The gold-catalyzed C3-functionalization proceeds through a distinct mechanism involving initial activation at the C2 position.
Caption: Workflow for Au-catalyzed C3-functionalization of Quinoline N-oxide.
Conclusion and Future Outlook
This compound is not a catalyst but a cornerstone substrate that enables a vast and expanding field of catalytic C-H functionalization chemistry. Its ability to direct powerful transition metal catalysts to specific positions on the quinoline ring with high precision has revolutionized the synthesis of quinoline derivatives. The choice of catalyst—be it palladium, rhodium, or gold—along with the reaction conditions, provides a versatile toolkit for accessing C2, C8, and even the elusive C3 functionalized products. The emergence of metal-free and electrochemical methods further enhances the appeal of Quinoline N-oxide by offering more sustainable synthetic routes.
For researchers and professionals in drug development, a deep understanding of these catalytic systems is paramount for the rational design and efficient synthesis of novel molecular entities. The continued exploration of new catalysts and reaction pathways will undoubtedly unlock even more of the synthetic potential held within the humble yet powerful Quinoline N-oxide.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes: a computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Head-to-Head Battle for C2-Arylation: Validating Reaction Outcomes with Quinoline N-oxide Hydrate versus Direct C-H Functionalization
For researchers, scientists, and drug development professionals, the selective functionalization of quinoline scaffolds is a cornerstone of modern medicinal chemistry. The C2-position, in particular, is a frequent target for modification to modulate biological activity. Historically, the introduction of aryl groups at this position has been facilitated by the use of Quinoline N-oxide, a strategic modification that activates the heterocycle for subsequent reactions. However, recent advancements in C-H activation chemistry have enabled the direct arylation of quinolines, bypassing the need for the N-oxide intermediate. This guide provides an in-depth, objective comparison of these two prominent methodologies, supported by experimental data, to empower researchers in making informed decisions for their synthetic strategies.
The Dichotomy of C2-Arylation: Pre-activation versus Direct Approach
The core difference between the two methods lies in the initial activation of the quinoline core. The classical approach involves the deliberate oxidation of the quinoline nitrogen to form the N-oxide. This electronic perturbation enhances the electrophilicity of the C2 and C8 positions, making them more susceptible to nucleophilic attack or metal-catalyzed C-H activation.[1] In contrast, direct C-H arylation aims to functionalize the quinoline ring without prior modification, relying on a transition metal catalyst, typically palladium, to selectively cleave a specific C-H bond and forge a new carbon-carbon bond.[2][3]
This fundamental difference has profound implications for the overall efficiency, atom economy, and environmental impact of the synthesis. While the N-oxide approach requires an additional synthetic step, it can lead to highly selective and high-yielding reactions under milder conditions for certain substrates.[4][5] The direct C-H functionalization, on the other hand, offers a more streamlined process but may necessitate harsher reaction conditions or more complex catalytic systems to achieve the desired selectivity and yield.[2]
Comparative Analysis of Reaction Performance
To provide a clear comparison, we will examine a representative palladium-catalyzed C2-arylation reaction for both Quinoline N-oxide and an unactivated quinoline.
| Feature | C2-Arylation via Quinoline N-oxide | Direct C2-Arylation of Quinoline |
| Reaction Scheme | Quinoline N-oxide + Aryl Halide | Quinoline + Aryl Halide |
| Typical Catalyst | Pd(OAc)₂ | Pd(OAc)₂ with a phosphine ligand |
| Key Additives | Base (e.g., K₂CO₃, Cs₂CO₃) | Base (e.g., K₂CO₃), Ligand (e.g., PPh₃) |
| Typical Solvent | Dioxane, DMF | Toluene, Xylene |
| Reaction Temperature | 80-120 °C | 120-150 °C |
| Reaction Time | 12-24 hours | 24-48 hours |
| Reported Yields | Generally high (70-95%)[4][5] | Moderate to high (50-85%)[2] |
| Selectivity | High for C2-position[1] | Can be challenging, potential for C3/C8 isomers |
| Substrate Scope | Tolerant of various functional groups | Can be sensitive to sterically hindered substrates |
| Atom Economy | Lower due to the N-oxide formation/removal | Higher, more direct approach |
| Safety Considerations | Quinoline N-oxide can be a potential mutagen. | High temperatures, flammable solvents. |
Experimental Protocols: A Step-by-Step Guide
Protocol 1: Palladium-Catalyzed C2-Arylation of Quinoline N-oxide
This protocol is adapted from a typical procedure for the C2-arylation of N-oxides.[4]
Materials:
-
Quinoline N-oxide hydrate (1.0 mmol)
-
Aryl bromide (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
1,4-Dioxane (5 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound, aryl bromide, Pd(OAc)₂, and K₂CO₃.
-
Add 1,4-dioxane to the tube.
-
Seal the tube and heat the reaction mixture at 100 °C for 18 hours with vigorous stirring.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-arylquinoline.
Protocol 2: Palladium-Catalyzed Direct C2-Arylation of Quinoline
This protocol represents a general method for the direct arylation of heteroarenes.[2]
Materials:
-
Quinoline (1.0 mmol)
-
Aryl bromide (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 10 mol%)
-
Triphenylphosphine (PPh₃, 20 mol%)
-
Potassium carbonate (K₂CO₃, 2.5 mmol)
-
Toluene (5 mL)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, combine quinoline, aryl bromide, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Add toluene to the reaction vessel.
-
Seal the tube and heat the mixture to 130 °C for 24 hours with continuous stirring.
-
Cool the reaction to room temperature, dilute with dichloromethane, and filter through Celite.
-
Wash the filter cake with dichloromethane.
-
Remove the solvent from the filtrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to isolate the 2-arylquinoline product.
Mechanistic Insights: Visualizing the Reaction Pathways
The underlying mechanisms of these two transformations, while both reliant on palladium catalysis, exhibit key differences.
Mechanism of C2-Arylation of Quinoline N-oxide
The reaction is believed to proceed through a concerted metalation-deprotonation (CMD) pathway. The N-oxide functionality plays a crucial role in activating the C2-H bond, facilitating its cleavage by the palladium catalyst.
Caption: Proposed catalytic cycle for the Pd-catalyzed C2-arylation of Quinoline N-oxide.
Mechanism of Direct C2-Arylation of Quinoline
In the absence of the N-oxide, the C-H activation is generally more challenging. The reaction often proceeds through an oxidative addition of the aryl halide to the palladium(0) species, followed by coordination of the quinoline and subsequent C-H activation, which can be the rate-determining step.
Caption: Simplified catalytic cycle for the direct C2-arylation of quinoline.
Experimental Workflow for Outcome Validation
Regardless of the chosen synthetic route, rigorous validation of the reaction outcome is paramount. A typical workflow involves a combination of chromatographic and spectroscopic techniques.
Caption: A standard workflow for the validation of C2-arylation reaction outcomes.
Conclusion: Selecting the Optimal Strategy
The choice between using this compound and pursuing a direct C-H arylation strategy is not a matter of one being definitively superior to the other. Instead, the decision should be guided by the specific goals of the synthesis.
Choose the Quinoline N-oxide approach when:
-
High yields and excellent regioselectivity are paramount.
-
The starting quinoline is sensitive to the harsher conditions of direct arylation.
-
The additional steps of N-oxide formation and potential subsequent deoxygenation are acceptable within the overall synthetic plan.
Opt for the direct C-H arylation approach when:
-
A more atom-economical and streamlined synthesis is desired.
-
The substrate is robust enough to withstand higher temperatures and potentially more complex catalytic systems.
-
Avoiding the use and handling of N-oxides is a priority due to safety or other considerations.
Ultimately, a thorough understanding of the strengths and limitations of each method, as outlined in this guide, will enable researchers to design more efficient and effective syntheses of valuable C2-arylated quinoline derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Directed Aldehyde C-H Arylation of Quinoline-8-carbaldehydes: Exploring the Reactivity Differences between Aryl (Pseudo) Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Visible-Light-Promoted C2 Selective Arylation of Quinoline and Pyridine N-Oxides with Diaryliodonium Tetrafluoroborate [organic-chemistry.org]
A Comparative Guide to Quinoline N-Oxides in Catalytic Processes: From Directing Group to Internal Oxidant
Welcome to a detailed exploration of quinoline N-oxides (QNOs), a class of reagents that has transitioned from being a mere synthetic intermediate to a cornerstone in modern catalytic transformations. For researchers, scientists, and drug development professionals, understanding the nuanced behavior of QNOs is key to unlocking efficient and selective pathways to complex quinoline-based scaffolds, which are prevalent in pharmaceuticals and functional materials.[1] This guide provides a comparative analysis of QNOs in catalysis, grounded in mechanistic principles and supported by experimental data, to empower you to harness their full potential in your research.
The Strategic Advantage: The Dual Functionality of the N-Oxide Moiety
The power of a quinoline N-oxide in catalysis stems from the unique properties of the N→O dative bond. This functional group is not a passive spectator; it actively participates in the reaction, serving two primary strategic roles: as a robust directing group for C–H activation and as a traceless internal oxidant.
Transition metal-catalyzed C–H activation is a powerful tool for molecular functionalization, but its utility hinges on controlling regioselectivity. The N-oxide moiety excels in this regard. The oxygen atom acts as a Lewis basic site, coordinating to a metal catalyst and positioning it in close proximity to specific C–H bonds on the quinoline scaffold. This chelation assistance dramatically lowers the activation energy for C–H cleavage at otherwise unreactive positions.
The choice of metal catalyst is paramount as it dictates the site of functionalization, typically between the C2 and C8 positions.[2]
-
C2-Selectivity: Metals like Palladium (Pd) often favor the formation of a five-membered palladacycle intermediate, leading to functionalization at the C2 position.[2][3]
-
C8-Selectivity: Late transition metals such as Rhodium (Rh) and Iridium (Ir) can form a more stable five-membered metallacycle involving the N-oxide oxygen and the C8-C bond, directing functionalization to the peri-position (C8).[2][4][5] This selectivity is a significant advantage, as direct C8 functionalization of quinolines is notoriously difficult to achieve by other means.
The following diagram illustrates the general principle of N-oxide directed C–H activation.
Caption: Metal-dependent regioselectivity in QNO C-H activation.
Many catalytic cycles, particularly those involving Pd(II), require an oxidant to regenerate the active catalyst from a reduced Pd(0) state. This often necessitates the use of stoichiometric external oxidants (e.g., Ag₂CO₃, Cu(OAc)₂), which can complicate purification and reduce atom economy.
Quinoline N-oxides ingeniously solve this problem by serving as a built-in oxidant.[6] After the desired C–C or C–N bond is formed, the resulting functionalized QNO can oxidize the Pd(0) species back to the active Pd(II) state. In this process, the N-oxide itself is reduced, yielding the final deoxygenated quinoline product. This renders the entire process redox-neutral and external-oxidant-free, a significant advancement in sustainable chemistry.[6]
Caption: Pd-catalyzed C2-alkenylation with QNO as an internal oxidant.
Performance in Key Catalytic Arenas: A Comparative Analysis
The dual functionality of QNOs makes them potent substrates in a wide array of catalytic reactions. Below, we compare their performance across several key transformation types.
This is the most extensively studied area for QNOs. The choice of metal catalyst is the primary determinant of the outcome.
| Catalyst System | Typical Position | Transformation | Key Advantages | Alternative Systems | References |
| Pd(OAc)₂ | C2 | Alkenylation, Arylation | External oxidant-free, high atom economy.[6] | Traditional Heck/Suzuki coupling requiring pre-functionalized quinolines. | [6][7] |
| PdCl₂ / Pivalic Acid | C8 | Arylation | Rare C8-selectivity for palladium catalysis.[8] | Directed ortho-metalation (DoM) of 8-haloquinolines. | [8] |
| [CpRhCl₂]₂ | C8 | Iodination, Amidation | Excellent regioselectivity for C8 halogenation and amidation.[2] | Multi-step synthesis via nitration/reduction/Sandmeyer reaction. | [2] |
| [CpIrCl₂]₂ | C8 | Amidation | Higher catalytic activity for amidation compared to Rh(III) systems.[4][5] | Buchwald-Hartwig amination of 8-haloquinolines. | [4][5] |
| Cu(I) / Cu(II) | C2 | Amination, Alkylation | Utilizes cheaper, earth-abundant copper; enables asymmetric variants.[1][9] | Minisci-type radical reactions, often with lower regioselectivity. | [1][9] |
| FeSO₄ | C2 | Alkenylation | Green chemistry approach using an inexpensive iron catalyst.[10] | Other first-row transition metal catalysts. | [10] |
| Co(III) | C8 | Olefination, Amidation | High regioselectivity for C8 functionalization.[10] | Rhodium and Iridium-based catalytic systems. | [10] |
Table 1: Comparison of Metal Catalysts for C-H Functionalization of Quinoline N-Oxides.
Computational studies have provided deep insights into these selective processes. For instance, DFT calculations revealed that for the Ir(III)-catalyzed C8-amidation, the turnover-limiting step is denitrogenation, and the relative instability of the 6-membered amido insertion intermediate for the C8-pathway makes it significantly more favorable than the C2-pathway.[4][5] In contrast, the analogous Rh(III) catalyst features higher energy profiles, explaining its comparatively lower efficiency.[4][5]
The rigid quinoline framework is an excellent platform for asymmetric synthesis. Using QNOs as substrates in reactions with chiral catalysts allows for the creation of optically pure quinoline derivatives. A notable example is the copper-catalyzed asymmetric alkylation of QNOs with vinylarenes.
| Catalyst System | Transformation | Product Type | Enantioselectivity (ee) | Key Features | References |
| Cu(OAc)₂ / Chiral Bisphosphine Ligand | Alkylation with Vinylarenes | 2-Substituted Quinolones | Up to 99% ee | Delivers optically pure products from readily available starting materials; scalable.[9] | [9] |
| Chiral Quinoline N-Oxides | Organocatalyst for Allylation | Homoallylic Alcohols | Up to 80% ee | The QNO itself is the chiral source, acting as a Lewis base catalyst.[11] | [11] |
Table 2: Quinoline N-Oxides in Asymmetric Transformations.
The success of the copper-catalyzed alkylation hinges on the formation of a chiral Cu-H species in the catalytic cycle, which adds across the vinylarene.[7] The subsequent nucleophilic attack by the QNO and enantioselective protonation steps, controlled by the chiral ligand, establish the stereocenter with high fidelity.
Beyond their role in C-H activation, the N-O bond can serve as a potent oxygen source. In gold catalysis, which often involves oxidative processes, QNOs have emerged as effective oxidants for substrates like thioalkynes.[12][13]
In a gold-catalyzed reaction of thioalkynes, the QNO acts as a nucleophilic oxidant, attacking the gold-activated alkyne.[12][13] This process is competitive with other oxidants like pyridine N-oxides or sulfoxides but can offer unique reactivity. DFT studies have shown that for the oxidative alkenylation of propargyl aryl thioethers, the ring-opening of a key four-membered sulfonium intermediate is achieved by the nucleophilic attack of a second QNO molecule, a pathway not feasible with less nucleophilic oxidants.[12]
Field-Proven Experimental Protocols
To bridge theory and practice, this section provides detailed, validated protocols for key transformations. The rationale behind critical steps is explained to ensure reproducibility and success.
Based on the work of Cui, A. et al., J. Am. Chem. Soc. 2009.[6]
This protocol leverages the dual role of the QNO as both directing group and internal oxidant.
-
Reaction Workflow:
Caption: Workflow for oxidant-free C2-alkenylation of QNO.
-
Step-by-Step Methodology:
-
Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add quinoline N-oxide (1 mmol, 1.0 equiv) and palladium(II) acetate (0.05 mmol, 5 mol%).
-
Reagent Addition: Evacuate and backfill the flask with nitrogen or argon. Add N-Methyl-2-pyrrolidone (NMP, 1 mL) followed by the acrylate derivative (5 mmol, 5.0 equiv) via syringe.
-
Causality: NMP is a high-boiling polar aprotic solvent that effectively dissolves the reactants and facilitates the high temperature required for C-H activation. The excess olefin pushes the equilibrium towards the product.
-
-
Reaction: Seal the flask and place it in a preheated oil bath at 110 °C. Stir vigorously for 20 hours. The reaction mixture typically turns dark brown or black as Pd(0) is formed and consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (3 x 15 mL) and then with brine (15 mL).
-
Self-Validation: The water washes are crucial for removing the high-boiling NMP solvent, which can interfere with purification. Successful removal can be confirmed by the absence of the characteristic NMP peak in the ¹H NMR of the crude product.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the 2-alkenylated quinoline product.
-
Based on the work of Shibata, T. et al., Angew. Chem. Int. Ed. 2015.[2]
This protocol demonstrates the highly regioselective functionalization at the C8 position.
-
Step-by-Step Methodology:
-
Setup: In a vial, combine quinoline N-oxide (0.2 mmol, 1.0 equiv), [Cp*IrCl₂]₂ (0.005 mmol, 2.5 mol%), and silver hexafluoroantimonate (AgSbF₆, 0.02 mmol, 10 mol%).
-
Causality: AgSbF₆ acts as a halide scavenger, removing chloride ligands from the iridium precursor to generate the catalytically active cationic [Cp*Ir(III)] species.
-
-
Reagent Addition: Add the dioxazolone amidating agent (0.24 mmol, 1.2 equiv) and 1,2-dichloroethane (DCE, 1.0 mL).
-
Reaction: Cap the vial and heat the mixture at 80 °C for 24 hours.
-
Workup & Purification: After cooling, concentrate the reaction mixture directly onto silica gel. Purify by flash column chromatography (e.g., hexanes/ethyl acetate) to isolate the C8-amidated quinoline N-oxide.
-
Conclusion and Future Outlook
Quinoline N-oxides have firmly established their role as versatile and powerful precursors in modern organic synthesis. Their ability to act as both a robust, regiochemistry-controlling directing group and a traceless internal oxidant provides elegant solutions to long-standing synthetic challenges. The comparative data clearly show that by rationally selecting the catalytic system, chemists can achieve highly selective functionalization at either the C2 or C8 position, providing rapid access to a diverse array of substituted quinolines.
The field continues to evolve, with new frontiers emerging in photoredox and electrochemical catalysis where QNOs are being explored as radical acceptors or precursors.[14][15] As our mechanistic understanding deepens, we can anticipate the development of even more sophisticated and efficient catalytic processes built upon the unique reactivity of the quinoline N-oxide scaffold.
References
- 1. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes: a computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Catalyst-free synthesis of quinoline-enols through coupling between heterocyclic N-oxides and CF3-ynones under mild conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. geresearchgroup.com [geresearchgroup.com]
- 10. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Heteroaromatic N-Oxides in Asymmetric Catalysis: A Review [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. mdpi.com [mdpi.com]
The Nuances of Methylation: A Comparative Guide to the Structure-Activity Relationship of Quinoline N-Oxides
In the landscape of medicinal chemistry, the quinoline scaffold remains a privileged structure, serving as the foundation for a multitude of therapeutic agents. The introduction of an N-oxide functionality bestows upon this bicyclic heterocycle a modified electronic profile, often enhancing its biological efficacy and presenting opportunities for further chemical elaboration. Among the various synthetic modifications, methylation of the quinoline N-oxide core stands out as a critical determinant of its pharmacological properties. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of methylated quinoline N-oxides, with a focus on their anticancer and antimicrobial activities. We will delve into the causality behind experimental designs, present corroborating data, and offer detailed protocols for key assays, thereby providing a comprehensive resource for researchers in drug discovery and development.
The Significance of Methylation: A Double-Edged Sword
Methylation, the addition of a methyl group, may seem like a subtle chemical alteration, but its impact on the biological activity of quinoline N-oxides is profound. The position of the methyl group on the quinoline ring can dramatically influence the compound's potency, selectivity, and even its mechanism of action. This positional isomerism is a key consideration in the rational design of novel therapeutic agents.
Anticancer Activity: A Tale of Positional Importance
The anticancer potential of quinoline derivatives is well-established, with numerous compounds exhibiting significant cytotoxicity against a range of cancer cell lines.[1] The strategic placement of a methyl group on the quinoline N-oxide framework can significantly modulate this activity.
C-2 Methylation: Substitution at the C-2 position has been a subject of considerable investigation. While some studies on the related quinolone class of compounds suggest that C-2 substitution can be detrimental to activity, research on quinoline N-oxides indicates that a methyl group at this position can be tolerated and, in some cases, may even be advantageous, depending on the overall molecular architecture.[1]
C-4 Methylation: Methylation at the C-4 position has also been explored. For instance, 4-methylquinoline has demonstrated tumor-initiating activity comparable to its parent compound, quinoline.[1]
C-8 Methylation: The C-8 position has emerged as a particularly interesting site for methylation. Regioselective C-H methylation techniques have enabled the synthesis of C-8 methylated quinoline N-oxides.[1] Studies on related 8-hydroxyquinolines have shown that modifications at this position can have a significant impact on anticancer effects. For example, while the hydroxyl group at C-8 is often crucial for activity, its methylation can lead to a substantial decrease in potency against certain cancer cell lines.[1]
Comparative Anticancer Activity Data
To illustrate the impact of methylation and other substitutions, the following table summarizes the in vitro anticancer activity (IC50 values) of selected quinoline derivatives.
| Compound | Cancer Cell Line | IC50 (µM) |
| 8-Hydroxyquinoline | Amelanotic Melanoma (C-32) | >100 |
| 8-Hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | Amelanotic Melanoma (C-32) | 3.5 ± 0.3 |
| 8-Methoxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | Amelanotic Melanoma (C-32) | >100 |
| Quinoline-Chalcone Derivative | Gastric Cancer (MGC-803) | 1.38 |
| 5-Fluorouracil (Reference Drug) | Gastric Cancer (MGC-803) | 6.22 |
| Isoquinolinequinone N-oxide | NCI-60 Panel (Mean) | 0.21 |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.[1]
Antimicrobial Activity: A Broad Spectrum of Possibilities
In addition to their anticancer properties, methylated quinoline N-oxides have demonstrated promising activity against a variety of bacterial and fungal pathogens. The interplay between the methyl group and other substituents on the quinoline N-oxide core is crucial in determining the overall antimicrobial activity.[1]
Comparative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected methylated quinoline derivatives and related compounds against various microbial strains.
| Compound | Microorganism | MIC (µg/mL) |
| 6-amino-4-methyl-1H-quinoline-2-one derivative | Bacillus cereus | 3.12 - 50 |
| 6-amino-4-methyl-1H-quinoline-2-one derivative | Staphylococcus sp. | 3.12 - 50 |
| 6-amino-4-methyl-1H-quinoline-2-one derivative | Pseudomonas sp. | 3.12 - 50 |
| 6-amino-4-methyl-1H-quinoline-2-one derivative | Escherichia coli | 3.12 - 50 |
| Quinoline-based hydroxyimidazolium hybrid 7b | Staphylococcus aureus | 2 |
| Quinoline-based hydroxyimidazolium hybrid 7b | Klebsiella pneumoniae | 50 |
Note: MIC values can vary depending on the specific strain and the testing methodology used.[1]
Unraveling the Mechanism of Action: A Focus on Cancer
The anticancer mechanism of quinoline N-oxides often involves the induction of apoptosis and the inhibition of key signaling pathways that are critical for cancer cell survival and proliferation. The methylation pattern on the quinoline ring can influence which of these pathways are targeted.[1]
One of the prominent targets is the PI3K/Akt/mTOR signaling pathway . This pathway is a central regulator of cell growth, metabolism, and survival, and its dysregulation is a common feature in many cancers. Quinoline derivatives have been shown to inhibit key kinases within this pathway, such as PI3K and mTOR, thereby disrupting downstream signaling and leading to cancer cell death.
Caption: Proposed mechanism of anticancer action of methylated quinoline N-oxides via inhibition of the PI3K/Akt/mTOR signaling pathway.
Experimental Protocols: A Guide to Reproducible Research
The following are detailed, step-by-step methodologies for the synthesis and biological evaluation of methylated quinoline N-oxides.
Synthesis of Methylated Quinoline N-Oxides
The synthesis can be achieved through various methods, including direct C-H methylation of a pre-formed quinoline N-oxide or by constructing the methylated quinoline ring followed by N-oxidation.[1]
Example Protocol: C-H Methylation of Quinoline N-Oxide
This protocol describes a general procedure for the regioselective C-H methylation of quinoline N-oxide using a palladium catalyst.
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine quinoline N-oxide (1 equivalent), a methylating agent such as methylboronic acid (1.5-2 equivalents), a palladium catalyst (e.g., Pd(OAc)2, 5-10 mol%), and a suitable ligand (if required).
-
Solvent and Reagents: Add a dry, degassed solvent (e.g., toluene, dioxane).
-
Oxidant: Introduce an oxidant (e.g., silver carbonate, benzoquinone) to facilitate the catalytic cycle.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the specified time (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired methylated quinoline N-oxide.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the methylated quinoline N-oxides and a reference drug in culture medium. Treat the cells with various concentrations of the compounds for a specified duration (e.g., 48 or 72 hours).[1]
-
MTT Addition: After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against the compound concentration.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.
-
Serial Dilution: Perform a two-fold serial dilution of the methylated quinoline N-oxide in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]
Experimental and Screening Workflows
The development of novel methylated quinoline N-oxides as therapeutic agents follows a structured workflow, from initial synthesis to lead optimization.
Caption: General workflow for the screening and lead optimization of methylated quinoline N-oxides.
Conclusion
The structure-activity relationship of methylated quinoline N-oxides is a rich and complex field of study that holds significant promise for the development of novel anticancer and antimicrobial agents. The position of the methyl group on the quinoline N-oxide scaffold is a critical factor that dictates the biological activity of these compounds. Through rational design, guided by a thorough understanding of SAR and mechanistic insights, researchers can continue to explore the therapeutic potential of this versatile class of molecules. This guide provides a foundational framework to aid in these endeavors, emphasizing the importance of rigorous experimental design and data-driven decision-making in the quest for next-generation therapeutics.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Quinoline N-oxide Hydrate
This document provides a detailed protocol for the safe handling and disposal of Quinoline N-oxide hydrate. As a compound frequently utilized in pharmaceutical research and organic synthesis, its proper management as chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals who handle this and structurally similar chemicals. The procedures outlined herein are designed to be a self-validating system, grounded in established safety principles and regulatory awareness.
Core Principle: Hazard-Informed Waste Management
The foundation of safe disposal is a thorough understanding of the substance's hazards. While the Safety Data Sheet (SDS) for this compound may lack comprehensive toxicological data in some areas, a conservative approach is mandatory[1][2]. We must therefore extrapolate potential hazards from the well-characterized parent compound, Quinoline. This precautionary principle dictates that this compound be managed as a hazardous substance.
Key Hazards Associated with the Quinoline Moiety:
-
Toxicity: Quinoline is toxic if swallowed and harmful in contact with skin[3][4][5].
-
Irritation: It is known to cause serious skin and eye irritation[3][5].
-
Chronic Health Effects: Quinoline is suspected of causing genetic defects (mutagenicity) and may cause cancer (carcinogenicity)[3][4][5].
-
Environmental Hazard: The compound is toxic to aquatic life with long-lasting effects, making its containment from waterways a critical priority[3][5][6].
Given these risks, under no circumstances should this compound or its containers be disposed of via standard laboratory drains or municipal trash[1][3][7].
| Hazard Classification | Description | Rationale for Caution |
| Acute Toxicity | Assumed to be harmful if swallowed or absorbed through the skin. | Based on data for Quinoline, which is toxic[3][4]. |
| Skin/Eye Irritation | Causes serious irritation upon contact. | Direct data from structurally similar compounds[3][8]. |
| Carcinogenicity/Mutagenicity | Suspected carcinogen and mutagen. | A significant long-term health risk associated with Quinoline[3][5]. |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects. | High environmental risk; mandates containment[3][7]. |
Mandatory Personal Protective Equipment (PPE) & Handling
Direct exposure must be avoided at all times during handling and disposal procedures. Adherence to the following PPE standards is non-negotiable.
| Equipment | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (Nitrile rubber recommended). | Prevents skin contact and absorption. Gloves must be inspected before use and disposed of as contaminated waste after handling[4]. |
| Eye Protection | Tight-sealing safety goggles or a face shield. | Protects against splashes and dust contact with eyes[6]. |
| Body Protection | A complete lab coat or chemical-resistant suit. | Protects against contamination of personal clothing and skin[4]. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. | Avoids inhalation of dust or aerosols[2]. |
Safe Handling Practices:
-
Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[3].
-
Prepare for spills in advance by ensuring absorbent materials and a designated hazardous waste container are readily accessible.
-
Avoid generating dust when handling the solid material[2].
Step-by-Step Disposal Protocol
The disposal of this compound is a multi-step process that requires careful execution from initial collection to final hand-off. The logical flow of this process is detailed below.
Caption: Disposal workflow for this compound.
Experimental Protocol for Disposal:
-
Waste Identification and Segregation:
-
All waste containing this compound (e.g., residual solid, contaminated consumables, spill cleanup materials) must be classified as hazardous chemical waste.
-
This waste stream must be segregated from other waste types. It is particularly important to keep it away from incompatible materials such as strong oxidizing agents and strong acids to prevent potentially violent reactions[6][7][8].
-
-
Waste Collection and Containerization:
-
Collect all waste in a designated, leak-proof, and chemically compatible container. A glass bottle with a secure screw cap is recommended[8].
-
The container must be clearly and accurately labeled. The label must include, at a minimum:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
Associated hazard symbols (e.g., toxic, environmental hazard).
-
-
-
Temporary On-Site Storage:
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area.
-
This area must be well-ventilated, secure, and away from general laboratory traffic and incompatible chemicals[8].
-
-
Final Disposal Arrangement:
-
The ultimate disposal must be handled by professionals. Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[4][8].
-
The recommended disposal method is controlled incineration at a licensed chemical destruction plant, often with flue gas scrubbing to manage toxic combustion byproducts like nitrogen oxides[1][7].
-
Emergency Protocol: Spill Management
In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Secure: Immediately alert personnel in the vicinity and evacuate the immediate area. Secure the entrance to prevent unauthorized entry[7].
-
Don PPE: Before addressing the spill, put on the full complement of required PPE as detailed in Section 2.
-
Contain and Absorb:
-
For solid spills, carefully sweep or shovel the material to avoid generating dust. Place into the hazardous waste container[2].
-
For solutions, cover the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads[7][8]. Do not use combustible materials like paper towels as the primary absorbent.
-
-
Collect Waste: Carefully collect the saturated absorbent material and place it into the designated hazardous waste container[4][7].
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), and collect all cleaning materials (wipes, etc.) as hazardous waste.
-
Prevent Runoff: Ensure that no spilled material or cleanup residue enters any drains or sewer systems[1][7].
References
A Researcher's Guide to the Safe Handling of Quinoline N-oxide Hydrate
As a Senior Application Scientist, I understand that confidence in the lab begins with a thorough and intuitive understanding of the materials you work with. This guide moves beyond mere compliance, offering a detailed protocol grounded in the scientific principles of chemical safety. Our goal is to empower you, the researcher, to handle Quinoline N-oxide hydrate with the highest degree of safety and precision, ensuring both personal protection and the integrity of your experimental outcomes.
Quinoline N-oxide and its hydrate are recognized for their utility in medicinal chemistry and organic synthesis, often serving as intermediates in the development of novel therapeutic agents.[1] However, the very reactivity that makes this compound valuable also necessitates a stringent safety protocol. This guide provides that protocol, structured not as a rigid checklist, but as a logical workflow from preparation to disposal.
Hazard Assessment: Understanding the "Why" Behind the Precautions
This compound, and the broader quinoline family of compounds, present several significant health hazards. Acknowledging these is the first step in mitigating risk. The primary concerns are:
-
Toxicity: Quinoline-based compounds can be toxic if swallowed and harmful if they come into contact with the skin.[2][3]
-
Irritation: Direct contact can cause serious irritation to the eyes and skin.[2][3]
-
Long-Term Health Effects: Perhaps most critically, quinoline and its derivatives are suspected of causing genetic defects and may cause cancer.[2][3]
-
Environmental Hazard: This class of chemicals is also recognized as being toxic to aquatic life with long-lasting effects.[2][3]
Therefore, every procedural step that follows is designed to eliminate routes of exposure—be it dermal, ocular, inhalation, or ingestion—and to prevent environmental release.
Personal Protective Equipment (PPE): Your Primary Barrier
The selection of appropriate PPE is your most direct line of defense. The following table outlines the minimum required PPE for handling this compound, with explanations rooted in the compound's hazard profile.
| PPE Component | Specification | Rationale for Use |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or tight-sealing safety goggles.[4] | Protects against accidental splashes of solutions or contact with airborne solid particles, preventing serious eye irritation.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) tested to EN 374 standard.[2] | Prevents dermal absorption, which is a primary route of exposure leading to potential systemic toxicity and skin irritation.[2][3] Always inspect gloves for integrity before use and practice proper removal techniques to avoid contaminating your skin.[3] |
| Body Protection | A fully-buttoned laboratory coat. | Protects skin and personal clothing from contamination in the event of a spill. |
| Respiratory Protection | Type N95 (US) or equivalent particulate respirator.[5] | Required when handling the solid form outside of a certified chemical fume hood to prevent inhalation of dust particles. If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary.[6] |
Workflow for Donning and Doffing PPE
To ensure the effectiveness of your PPE, the sequence of putting it on (donning) and taking it off (doffing) is critical to prevent cross-contamination.
Operational Plan: From Weighing to Waste
A systematic approach to handling ensures that safety controls are in place at every stage of your experiment.
Preparation and Weighing
-
Designated Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[4][7] Ensure that an eyewash station and safety shower are readily accessible.[4][5]
-
Handling Solid: As this compound is a solid, care must be taken to avoid generating dust.[6][7] Use a spatula to carefully transfer the material. If weighing outside of a fume hood, a particulate respirator is mandatory.
-
Ventilation: Always handle the compound in a well-ventilated place.[6] A local exhaust ventilation system is recommended to capture any potential dust or vapors at the source.[7]
In-Use Procedures
-
Avoid Contact: At all times, avoid direct contact with the skin and eyes.[3][6]
-
Container Management: Keep the container tightly closed when not in use.[3][7] If containers are opened, they must be carefully resealed and kept upright to prevent leakage.[3]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, before breaks, and at the end of your shift.[2][3]
Emergency and Disposal Plan
Preparation for unexpected events is a cornerstone of laboratory safety.
Accidental Release Measures
In the event of a spill, the primary objectives are to contain the material, protect personnel, and prevent environmental release.
-
Evacuate: Evacuate non-essential personnel from the immediate area.[6]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For liquid spills, use an inert absorbent material like vermiculite or sand.[8] For solid spills, carefully sweep up the material to avoid creating dust.[5] Do not allow the material to enter drains or sewers.[6][8]
-
Collection: Place the contained material into a suitable, sealed container for disposal.[6][8]
First Aid Procedures
-
Eye Contact: Immediately rinse with pure water for at least 15 minutes, holding the eyelids open.[6] Seek medical attention.[3]
-
Skin Contact: Take off all contaminated clothing immediately.[6] Wash the affected area with plenty of soap and water.[2] Consult a physician.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and call a Poison Control Center or doctor immediately.[6]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Containers: Use dedicated, clearly labeled, and sealed containers for all waste materials.
-
Regulatory Compliance: Dispose of contaminated materials, including gloves, absorbent materials, and empty containers, in accordance with all applicable federal, state, and local environmental regulations.[8] It is often necessary to have waste removed by a licensed hazardous waste disposal company.
By integrating this comprehensive safety and handling framework into your laboratory's standard operating procedures, you can confidently work with this compound, secure in the knowledge that you have taken the necessary steps to protect yourself, your colleagues, and the environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
